4,4'-Methylenebis(2,6-diisopropylaniline)
Description
The exact mass of the compound 4,4'-Methylenebis(2,6-diisopropylaniline) is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality 4,4'-Methylenebis(2,6-diisopropylaniline) suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 4,4'-Methylenebis(2,6-diisopropylaniline) including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
IUPAC Name |
4-[[4-amino-3,5-di(propan-2-yl)phenyl]methyl]-2,6-di(propan-2-yl)aniline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H38N2/c1-14(2)20-10-18(11-21(15(3)4)24(20)26)9-19-12-22(16(5)6)25(27)23(13-19)17(7)8/h10-17H,9,26-27H2,1-8H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KZTROCYBPMKGAW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=CC(=CC(=C1N)C(C)C)CC2=CC(=C(C(=C2)C(C)C)N)C(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H38N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID9066544 | |
| Record name | Benzenamine, 4,4'-methylenebis[2,6-bis(1-methylethyl)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID9066544 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
366.6 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
19900-69-7 | |
| Record name | 4,4′-Methylenebis(2,6-diisopropylaniline) | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=19900-69-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 4,4'-Methylenebis(2,6-diisopropylaniline) | |
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| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Benzenamine, 4,4'-methylenebis[2,6-bis(1-methylethyl)- | |
| Source | EPA Chemicals under the TSCA | |
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| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Benzenamine, 4,4'-methylenebis[2,6-bis(1-methylethyl)- | |
| Source | EPA DSSTox | |
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| Record name | 4,4'-methylenebis(2,6-diisopropylaniline) | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.039.459 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 4,4'-METHYLENEBIS(2,6-DIISOPROPYLANILINE) | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/8SEG5U60DC | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
An In-depth Technical Guide to 4,4'-Methylenebis(2,6-diisopropylaniline)
CAS Number: 19900-69-7
Introduction
4,4'-Methylenebis(2,6-diisopropylaniline), also known as M-DIPA, is a sterically hindered aromatic diamine. Its chemical structure, characterized by two 2,6-diisopropylaniline units linked by a methylene bridge, imparts unique properties that make it a valuable component in various industrial and research applications.[1][2] The bulky isopropyl groups flanking the amine functionalities provide significant steric hindrance, which influences its reactivity and enhances the thermal and mechanical stability of polymers derived from it.[1] This guide provides a comprehensive overview of the chemical properties, synthesis, analytical methods, and potential biological significance of 4,4'-Methylenebis(2,6-diisopropylaniline) for researchers, scientists, and professionals in drug development.
Chemical and Physical Properties
The key physical and chemical properties of 4,4'-Methylenebis(2,6-diisopropylaniline) are summarized in the table below. These properties are crucial for its application in polymer chemistry and as a potential intermediate in organic synthesis.
| Property | Value | Reference |
| CAS Number | 19900-69-7 | [3][4] |
| Molecular Formula | C25H38N2 | [1][3][4] |
| Molecular Weight | 366.58 g/mol | [3][5][6] |
| IUPAC Name | 4-[[4-amino-3,5-di(propan-2-yl)phenyl]methyl]-2,6-di(propan-2-yl)aniline | [4] |
| Synonyms | M-DIPA, 4,4'-MBDA, Lonzacure M-DIPA | [4][7][8] |
| Appearance | Light beige to brown solid; may also be a solidified melt | [2][3] |
| Melting Point | 10-30 °C | [3] |
| Boiling Point | 215-218 °C at 0.5 mmHg | [3] |
| Density | 0.99 g/cm³ | [3] |
| Solubility | Slightly soluble in DMSO and Methanol. Water solubility: 488 ng/L at 23°C. | [3] |
| Flash Point | 113 °C | [3] |
| LogP | 5.68 at 23.3°C | [3] |
Applications in Material Science
The primary industrial application of 4,4'-Methylenebis(2,6-diisopropylaniline) is in polymer chemistry.
-
Polyurethane Chain Extender : It serves as an excellent chain extender for elastomeric polyurethanes, particularly in systems that cure at room temperature.[3][9][10] The diamine reacts with isocyanates to form robust polymer networks, enhancing the mechanical properties, such as tensile strength and elasticity, and thermal stability of the resulting polyurethane material.[1][10]
-
Epoxy Curing Agent : It is also utilized as a curing agent for epoxy resins.[3][9] The amine groups react with the epoxide groups to create a cross-linked network, which improves the overall performance of the epoxy material.[1]
-
Intermediate for Organic Synthesis : Beyond its direct use in polymers, it is an intermediate for various organic syntheses, serving as a foundational element for creating other specialized chemicals.[1][3][9]
Experimental Protocols
Synthesis of 4,4'-Methylenebis(2,6-diisopropylaniline)
A common method for the synthesis of 4,4'-Methylenebis(2,6-diisopropylaniline) involves the condensation reaction of 2,6-diisopropylaniline with a methylene source, such as formaldehyde or dimethyl sulfoxide, in the presence of an acid catalyst.[1][9] The following protocol is based on a patented method.
Materials:
-
2,6-diisopropylaniline hydrochloride
-
Diethyl carbonate (solvent)
-
Dimethyl sulfoxide (DMSO)
Procedure:
-
In a reaction vessel equipped with a stirrer and heating mantle, suspend 2,6-diisopropylaniline hydrochloride (0.05 mole) in diethyl carbonate (150 ml).[9]
-
Heat the stirred mixture to 125°C under a nitrogen atmosphere.[9]
-
Slowly add dimethyl sulfoxide (7.1 ml) to the heated mixture over a period of 30 minutes.[9]
-
Continue heating the reaction mixture for an additional 30 minutes. The solution may change color, for instance, to purple.[9]
-
Upon cooling, crystalline solids of the hydrochloride salt of 4,4'-Methylenebis(2,6-diisopropylaniline) may form.[9]
-
The product can be isolated by filtration. Further purification can be achieved by neutralization with an aqueous base (e.g., sodium hydroxide), extraction with an organic solvent like toluene, followed by washing, drying, and removal of the solvent.[9]
-
The final product can be analyzed by techniques such as Vapor Phase Chromatography (VPC) or Nuclear Magnetic Resonance (NMR) to confirm its identity and purity.[9]
Caption: Workflow for the synthesis of 4,4'-Methylenebis(2,6-diisopropylaniline).
Analytical Methods
Several analytical techniques are employed for the characterization and quality control of 4,4'-Methylenebis(2,6-diisopropylaniline).
| Analytical Technique | Purpose |
| Proton NMR (¹H NMR) | Structural elucidation and characterization of impurities.[3][11] |
| Gas Chromatography-Mass Spectrometry (GC-MS) | Separation and identification of components in a mixture; purity assessment. |
| High-Performance Liquid Chromatography (HPLC) | Quantitative analysis and separation of the compound from related substances. |
| Fourier-Transform Infrared Spectroscopy (FTIR) | Identification of functional groups present in the molecule. |
Biological Activity and Signaling Pathways
While direct studies on the biological signaling pathways of 4,4'-Methylenebis(2,6-diisopropylaniline) are not extensively documented in publicly available literature, research on structurally similar aniline derivatives provides valuable insights into its potential biological activities. The audience in drug development often explores such analogues to predict potential effects and guide research.
A notable analogue, 4-isopropyl-2,6-bis(1-phenylethyl)aniline 1 (KTH-13-AD1), has demonstrated significant anti-inflammatory properties.[12][13] This compound was shown to suppress the production of inflammatory mediators like nitric oxide (NO) and reactive oxygen species (ROS) in macrophage-like cells.[12][13] The mechanism of this anti-inflammatory action was linked to the inhibition of the NF-κB (nuclear factor kappa-light-chain-enhancer of activated B cells) signaling pathway.[12][13]
The NF-κB pathway is a critical regulator of the inflammatory response. In its inactive state, NF-κB is sequestered in the cytoplasm by inhibitor of κB (IκB) proteins. Upon stimulation by inflammatory signals (like lipopolysaccharide, LPS), a cascade involving the IκB kinase (IKK) complex is activated. IKK phosphorylates IκB, leading to its ubiquitination and subsequent degradation. This frees NF-κB to translocate to the nucleus, where it induces the expression of pro-inflammatory genes, including iNOS and TNF-α.[12]
The analogue KTH-13-AD1 was found to suppress this pathway by inhibiting upstream signaling components, including IκBα, IKKα/β, and Src.[12] Given the structural similarities, it is plausible that 4,4'-Methylenebis(2,6-diisopropylaniline) could exhibit similar modulatory effects on this or other cellular signaling pathways. This potential makes it a compound of interest for further investigation in drug discovery and development, particularly in the context of inflammatory diseases.
Caption: Potential inhibition of the NF-κB signaling pathway.
Safety and Handling
4,4'-Methylenebis(2,6-diisopropylaniline) may pose health risks, including skin and respiratory irritation.[2] It is harmful if swallowed and may be harmful in contact with the skin.[4] Therefore, appropriate personal protective equipment (PPE), such as gloves, safety glasses, and a lab coat, should be worn when handling this chemical. Work should be conducted in a well-ventilated area or under a chemical fume hood.
Conclusion
4,4'-Methylenebis(2,6-diisopropylaniline) is a versatile aromatic diamine with significant applications in polymer science due to the enhanced properties it imparts to materials like polyurethanes and epoxies. Its synthesis and analysis are well-established, providing a solid foundation for its use and further development. For researchers in drug discovery, the biological activities of structurally related compounds suggest that it may be a valuable scaffold for investigating novel therapeutic agents, particularly those targeting inflammatory pathways. As with any chemical, proper safety precautions are essential during its handling and use.
References
- 1. Table 6-1, Analytical Methods for Determining 4,4′-Methylenedianiline in Biological Samples - Toxicological Profile for Methylenedianiline - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 2. CAS 19900-69-7: 4,4′-Methylenebis(2,6-diisopropylaniline) [cymitquimica.com]
- 3. 4,4'-Methylenebis(2,6-diisopropylaniline) | 19900-69-7 | Benchchem [benchchem.com]
- 4. 4,4'-Methylenebis(2,6-diisopropylaniline) | C25H38N2 | CID 88307 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. rsc.org [rsc.org]
- 6. GSRS [gsrs.ncats.nih.gov]
- 7. 4,4'-Methylenebis(2-isopropyl-6-methylaniline) - analysis - Analytice [analytice.com]
- 8. 4,4'-Methylenebis(2,6-diisopropylaniline) (19900-69-7) - Chemical Safety, Models, Suppliers, Regulation, and Patents - Chemchart [chemchart.com]
- 9. US4289906A - Chemical process for preparing methylene bis-anilines - Google Patents [patents.google.com]
- 10. Organic Syntheses Procedure [orgsyn.org]
- 11. Nuclear magnetic resonance study of 2,6-diisopropylaniline (2,6-DIPA) and 4,4'-methylenebis (2,6-diisopropylaniline) (MDIPA) (Technical Report) | OSTI.GOV [osti.gov]
- 12. 4-Isopropyl-2,6-bis(1-phenylethyl)aniline 1, an Analogue of KTH-13 Isolated from Cordyceps bassiana, Inhibits the NF-κB-Mediated Inflammatory Response - PMC [pmc.ncbi.nlm.nih.gov]
- 13. artefacts-discovery.researcher.life [artefacts-discovery.researcher.life]
An In-depth Technical Guide to the Physical and Chemical Properties of 4,4'-Methylenebis(2,6-diisopropylaniline)
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the core physical and chemical properties of 4,4'-Methylenebis(2,6-diisopropylaniline), a sterically hindered aromatic amine with significant applications in polymer chemistry and as a synthetic intermediate. This document details the compound's structural and physicochemical characteristics, provides detailed experimental protocols for its synthesis and analysis, and explores its chemical reactivity. All quantitative data is summarized in structured tables for ease of reference, and key experimental workflows are visualized using diagrams.
Introduction
4,4'-Methylenebis(2,6-diisopropylaniline), also known as M-DIPA, is an organic compound with the chemical formula C₂₅H₃₈N₂.[1][2] Its structure is characterized by two 2,6-diisopropylaniline moieties linked by a methylene bridge. This unique structure, featuring bulky isopropyl groups ortho to the amine functionalities, imparts significant steric hindrance, which in turn governs its reactivity and physical properties. M-DIPA is primarily utilized as a chain extender for elastomeric polyurethanes and a curing agent for epoxy resins, contributing to enhanced mechanical properties and thermal stability of the resulting polymers.[3][4] It also serves as a valuable intermediate in various organic syntheses.[5] This guide aims to provide a detailed technical resource for professionals working with or considering the use of this compound.
Physical Properties
The physical properties of 4,4'-Methylenebis(2,6-diisopropylaniline) are summarized in the table below. These properties are crucial for its handling, storage, and application in various chemical processes.
| Property | Value | Reference |
| Molecular Formula | C₂₅H₃₈N₂ | [1][2] |
| Molecular Weight | 366.58 g/mol | [2][6] |
| CAS Number | 19900-69-7 | [1][2] |
| Appearance | Light beige to brown solid | [2] |
| Melting Point | 10-30 °C | [2][7] |
| Boiling Point | 215-218 °C at 0.5 mmHg | [2][7] |
| Density | 0.99 g/cm³ | [2] |
| Solubility | Slightly soluble in DMSO and Methanol. Water solubility is very low (488 ng/L at 23°C). | [2] |
| logP | 5.68 at 23.3°C | [2] |
| Vapor Pressure | 0 Pa at 25°C | [2] |
| Refractive Index | 1.7620 (estimate) | [2] |
| Flash Point | 113 °C | [2] |
Chemical Properties and Reactivity
The chemical behavior of 4,4'-Methylenebis(2,6-diisopropylaniline) is largely dictated by the presence of the two primary aromatic amine groups. The steric hindrance provided by the ortho-isopropyl groups significantly influences the nucleophilicity and reactivity of these amino functionalities.
Synthesis
4,4'-Methylenebis(2,6-diisopropylaniline) is typically synthesized via the condensation reaction of 2,6-diisopropylaniline with a methylene source, such as formaldehyde or dimethyl sulfoxide (DMSO), under acidic conditions.[1][8]
Experimental Protocol: Synthesis via Condensation with Dimethyl Sulfoxide
This protocol is adapted from a general procedure for the synthesis of methylene bis-anilines.[8]
Materials:
-
2,6-diisopropylaniline hydrochloride
-
Diethyl carbonate (solvent)
-
Dimethyl sulfoxide (DMSO)
-
Toluene
-
Aqueous sodium hydroxide (caustic) solution
-
Isopropanol
Procedure:
-
In a reaction vessel equipped with a stirrer and a reflux condenser, place 10.7 g (0.05 mole) of 2,6-diisopropylaniline hydrochloride and 150 ml of diethyl carbonate.
-
Heat the stirred mixture to 125 °C.
-
Slowly add 7.1 ml of dimethyl sulfoxide over a 30-minute period. The solution will turn purple.
-
Continue heating for an additional 30 minutes. Crystalline solids of the hydrochloride salt of the product may form.
-
After cooling, filter off any crystalline solids.
-
To the filtrate, add aqueous sodium hydroxide solution until the mixture is alkaline to neutralize the hydrochloride salt.
-
Extract the mixture with 40 ml of toluene.
-
Wash the toluene extract with water.
-
Distill off the toluene under reduced pressure to obtain the crude product.
-
The crude product can be further purified by Kugel-rohr distillation followed by crystallization from isopropanol.
Logical Workflow for Synthesis:
Typical Reactions
The amino groups of 4,4'-Methylenebis(2,6-diisopropylaniline) can undergo typical reactions of aromatic amines, including oxidation, reduction (of derivatives), and nucleophilic substitution.
3.2.1. Oxidation
Aromatic amines can be oxidized to various products, including nitroso and nitro compounds, depending on the oxidizing agent and reaction conditions. A general protocol for the oxidation of aromatic amines to nitro compounds is presented below.[9]
Experimental Protocol: General Oxidation to Nitro Compound
Materials:
-
4,4'-Methylenebis(2,6-diisopropylaniline)
-
Peracetic acid (prepared in situ from acetic anhydride and hydrogen peroxide) or another suitable oxidizing agent (e.g., tetra-n-propylammonium bromate).
-
Appropriate solvent (e.g., chloroform)
Procedure:
-
Prepare the oxidizing agent solution. For peracetic acid, cautiously add acetic anhydride to 90% hydrogen peroxide at ice-bath temperatures in a suitable solvent.
-
Dissolve the aromatic amine in the chosen solvent.
-
Add the oxidizing agent solution to the amine solution. The reaction may be exothermic.
-
Stir the reaction mixture at a controlled temperature (e.g., room temperature or reflux) and monitor the progress by TLC or GC-MS.
-
Upon completion, quench the reaction (e.g., with a reducing agent like sodium sulfite solution).
-
Extract the product with an organic solvent.
-
Wash the organic layer with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the product by chromatography or crystallization.
3.2.2. Nucleophilic Aromatic Substitution
The amino groups can act as nucleophiles in substitution reactions, for example, by reacting with activated aryl halides.
Experimental Protocol: General Nucleophilic Aromatic Substitution
This protocol is a general procedure for the reaction of an amine with an aryl halide.[1]
Materials:
-
4,4'-Methylenebis(2,6-diisopropylaniline)
-
Aryl halide (e.g., 2,4-dinitrochlorobenzene)
-
Potassium carbonate or another suitable base
-
Ethanol or another suitable solvent
Procedure:
-
In a round-bottom flask, combine equimolar amounts of 4,4'-Methylenebis(2,6-diisopropylaniline) and the aryl halide (5-50 mmol).
-
Add 1.5-2 equivalents of potassium carbonate.
-
Add ethanol to dissolve or suspend the reactants.
-
Heat the mixture to reflux for 8-24 hours, monitoring the reaction by TLC.
-
After completion, cool the reaction mixture.
-
The product may be precipitated by adjusting the pH.
-
Filter the precipitate and wash with a suitable solvent.
-
Alternatively, the product can be isolated by extraction with an organic solvent, followed by washing, drying, and concentration.
-
Purify the product by crystallization or column chromatography.
Spectral Data
Spectroscopic data is essential for the identification and characterization of 4,4'-Methylenebis(2,6-diisopropylaniline).
| Technique | Key Features |
| ¹H NMR | Signals corresponding to aromatic protons, the methylene bridge protons, the amine protons, and the isopropyl group protons (methine and methyl).[10][11] |
| ¹³C NMR | Signals for the aromatic carbons, the methylene bridge carbon, and the isopropyl group carbons.[12] |
| FT-IR | Characteristic absorption bands for N-H stretching of the primary amine, C-H stretching of aromatic and aliphatic groups, and C=C stretching of the aromatic rings. |
| Mass Spec. | Molecular ion peak corresponding to the molecular weight of the compound. |
Experimental Protocol: NMR Analysis
Sample Preparation: [10]
-
Dissolve a small amount of the sample (5-10 mg) in a suitable deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in an NMR tube.
-
For proton NMR of the neat substance, a small amount can be placed directly in the NMR tube.
-
Tetramethylsilane (TMS) is typically used as an internal standard.
Data Acquisition:
-
Acquire ¹H and ¹³C NMR spectra on a suitable NMR spectrometer (e.g., 400 MHz or higher).
-
Typical parameters for ¹H NMR include a sufficient number of scans to obtain a good signal-to-noise ratio, with a relaxation delay of 1-5 seconds.
-
For ¹³C NMR, a larger number of scans is usually required.
Experimental Protocol: FT-IR Analysis
Sample Preparation (KBr Pellet): [13]
-
Grind a small amount of the solid sample (1-2 mg) with about 100-200 mg of dry potassium bromide (KBr) in an agate mortar until a fine, uniform powder is obtained.
-
Place a portion of the powder in a pellet press and apply pressure to form a transparent or translucent pellet.
-
Place the pellet in the sample holder of the FT-IR spectrometer.
Data Acquisition:
-
Record the spectrum over the desired range (e.g., 4000-400 cm⁻¹).
-
Acquire a background spectrum of the empty sample compartment first, which will be automatically subtracted from the sample spectrum.
Experimental Workflow for Analytical Characterization:
Safety and Handling
4,4'-Methylenebis(2,6-diisopropylaniline) should be handled with appropriate safety precautions. It may cause skin and respiratory irritation.[3] Standard personal protective equipment, including gloves, safety glasses, and a lab coat, should be worn when handling this chemical. Work should be conducted in a well-ventilated area or a fume hood. For detailed safety information, refer to the Safety Data Sheet (SDS) provided by the supplier.
Conclusion
4,4'-Methylenebis(2,6-diisopropylaniline) is a sterically hindered aromatic diamine with well-defined physical and chemical properties that make it a valuable compound in polymer science and organic synthesis. This guide has provided a detailed overview of its characteristics, along with practical experimental protocols for its synthesis and analysis. The information presented herein is intended to serve as a valuable resource for researchers and professionals in the chemical and pharmaceutical sciences.
References
- 1. Aromatic Nucleophilic Substitution [fishersci.se]
- 2. pubs.acs.org [pubs.acs.org]
- 3. pubs.acs.org [pubs.acs.org]
- 4. benchchem.com [benchchem.com]
- 5. Nucleophilic Aromatic Substitution, A Guided Inquiry Laboratory Experiment - PMC [pmc.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. US4289906A - Chemical process for preparing methylene bis-anilines - Google Patents [patents.google.com]
- 9. sciencemadness.org [sciencemadness.org]
- 10. osti.gov [osti.gov]
- 11. 4,4'-Methylenebis(2,6-dimethylaniline)(4073-98-7) 1H NMR spectrum [chemicalbook.com]
- 12. 4,4'-Methylenebis(N,N-dimethylaniline)(101-61-1) 13C NMR spectrum [chemicalbook.com]
- 13. eng.uc.edu [eng.uc.edu]
An In-depth Technical Guide to 4,4'-Methylenebis(2,6-diisopropylaniline)
Audience: Researchers, scientists, and drug development professionals.
Overview
4,4'-Methylenebis(2,6-diisopropylaniline), also known by the acronym M-DIPA or its trade name LONZACURE M-DIPA, is a sterically hindered aromatic diamine.[1] Its chemical structure, characterized by two aniline rings substituted with bulky isopropyl groups and linked by a methylene bridge, imparts unique properties that make it a valuable component in polymer chemistry. It is primarily utilized as a chain extender for elastomeric polyurethanes and as a curing agent for epoxy resins, particularly in systems that require curing at ambient temperatures.[2][3] The steric hindrance provided by the isopropyl groups influences its reactivity and enhances the thermal and mechanical properties of the resulting polymers.
Molecular Structure and Properties
The fundamental characteristics of 4,4'-Methylenebis(2,6-diisopropylaniline) are summarized below. The molecule consists of two 2,6-diisopropylaniline units joined at the para-position by a methylene (-CH2-) group.
Physicochemical Data
The quantitative properties of the molecule are presented in the table below for easy reference and comparison.
| Property | Value | Source(s) |
| Molecular Formula | C₂₅H₃₈N₂ | [1][2][4][5] |
| Molecular Weight | 366.58 g/mol | [2][5][6] |
| CAS Number | 19900-69-7 | [1][2][4][7] |
| Melting Point | 10-30 °C | [2][6] |
| Boiling Point | 215-218 °C @ 0.5 mmHg | [2][6] |
| Density | 0.99 g/cm³ | [2] |
| Common Synonyms | 4,4'-MBDA, M-DIPA, LONZACURE M-DIPA | [1][7] |
Structural Visualization
The two-dimensional chemical structure of 4,4'-Methylenebis(2,6-diisopropylaniline) is depicted in the following diagram. This visualization clarifies the spatial arrangement of the aniline rings, the central methylene bridge, and the flanking isopropyl groups.
Experimental Protocols
Detailed experimental protocols for the synthesis and analysis of 4,4'-Methylenebis(2,6-diisopropylaniline) are specific to individual manufacturing or research laboratories and are not broadly published in the reviewed literature. However, a general synthetic approach for related bis-anilines involves the acid-catalyzed condensation of a substituted aniline (in this case, 2,6-diisopropylaniline) with formaldehyde.
A documented protocol exists for a derivative, which involves reacting 4,4′–Methylene-bis(2,6–diisopropylaniline) with o-vanillin in methanol under reflux to synthesize a Schiff base.[8] This illustrates a potential reaction pathway for the amine groups present in the parent molecule.
General Reaction Scheme (Illustrative):
Applications in Research and Development
The unique structural features of M-DIPA make it a subject of interest in materials science and polymer chemistry.
-
Polymer Synthesis: Its primary role is as a chain extender in polyurethane synthesis and a curing agent for epoxies.[2][4] The diamine functionality allows it to react with isocyanates or epoxide groups to form robust, cross-linked polymer networks.
-
Enhanced Material Properties: The bulky isopropyl groups flanking the amine functionalities provide steric hindrance, which modulates reactivity and imparts improved thermal stability, hydrolytic resistance, and mechanical strength to the final polymer products.
-
Intermediate for Organic Synthesis: It serves as a precursor for creating more complex molecules, such as bulky Schiff base ligands used in coordination chemistry and the development of metallo-supramolecular structures.[8]
Due to its industrial application, it is not typically associated with signaling pathways in a biological or drug development context. Its relevance to researchers in that field would primarily be as a component in biocompatible polymers or as a reference compound for toxicological studies of aromatic amines.
References
- 1. 4,4'-Methylenebis(2,6-diisopropylaniline) | C25H38N2 | CID 88307 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. 4,4'-METHYLENEBIS(2,6-DIISOPROPYLANILINE) CAS#: 19900-69-7 [m.chemicalbook.com]
- 3. 4,4'-METHYLENEBIS(2,6-DIISOPROPYLANILINE) | 19900-69-7 [chemicalbook.com]
- 4. 4,4'-Methylenebis(2,6-diisopropylaniline) | 19900-69-7 | Benchchem [benchchem.com]
- 5. GSRS [gsrs.ncats.nih.gov]
- 6. chembk.com [chembk.com]
- 7. 4,4'-Methylenebis(2,6-diisopropylaniline) (19900-69-7) - Chemical Safety, Models, Suppliers, Regulation, and Patents - Chemchart [chemchart.com]
- 8. journals.iucr.org [journals.iucr.org]
An In-depth Technical Guide on the Solubility of 4,4'-Methylenebis(2,6-diisopropylaniline) in Common Solvents
For Researchers, Scientists, and Drug Development Professionals
Introduction
4,4'-Methylenebis(2,6-diisopropylaniline), also known as MDIAN, is a sterically hindered aromatic amine. Its molecular structure, characterized by two aniline rings substituted with bulky isopropyl groups and linked by a methylene bridge, imparts unique physical and chemical properties. This compound and its analogs are of significant interest in various fields, including polymer chemistry and materials science, where they can be used as monomers, curing agents, or antioxidants. A thorough understanding of its solubility in common organic solvents is crucial for its application in synthesis, formulation, and material processing.
This technical guide provides a summary of the available solubility data for 4,4'-Methylenebis(2,6-diisopropylaniline). Due to the limited availability of precise quantitative solubility data in publicly accessible literature, this guide also presents a predicted solubility profile based on the principle of "like dissolves like." Furthermore, detailed experimental protocols for determining the solubility of this compound are provided to enable researchers to generate precise quantitative data for their specific applications.
Quantitative and Qualitative Solubility Data
Currently, there is a scarcity of published quantitative solubility data for 4,4'-Methylenebis(2,6-diisopropylaniline) in a wide range of common organic solvents. The available information is primarily qualitative.
| Solvent | Solvent Class | Quantitative Solubility | Qualitative Solubility | Citation |
| Water | Protic, Polar | 488 ng/L at 23°C | Very Low | [1] |
| Dimethyl Sulfoxide (DMSO) | Aprotic, Polar | Data not available | Slightly Soluble | [1] |
| Methanol | Protic, Polar | Data not available | Slightly Soluble | [1] |
Predicted Solubility Profile
Based on the chemical structure of 4,4'-Methylenebis(2,6-diisopropylaniline), a qualitative prediction of its solubility in various common solvents can be made using the "like dissolves like" principle. The molecule possesses a large nonpolar surface area due to the two aromatic rings and four isopropyl groups, which suggests good solubility in nonpolar and moderately polar organic solvents. The two amino groups provide some polar character, which may allow for some solubility in more polar solvents.
| Solvent Class | Representative Solvents | Predicted Solubility | Rationale |
| Nonpolar Aromatic | Toluene, Xylene, Benzene | High | The aromatic nature of these solvents will have strong van der Waals interactions with the aromatic rings of the MDIAN molecule. |
| Nonpolar Aliphatic | Hexane, Heptane, Cyclohexane | Moderate to Low | The large nonpolar aliphatic chains will interact favorably with the isopropyl groups, but the overall aromatic and polar nature of MDIAN may limit high solubility. |
| Halogenated | Dichloromethane, Chloroform | High | These solvents have a good balance of polarity and are excellent solvents for a wide range of organic compounds, including those with aromatic and amine functionalities. |
| Ketones | Acetone, Methyl Ethyl Ketone | Moderate to High | The polarity of the ketone group can interact with the amine groups of MDIAN, while the alkyl part of the ketone can interact with the nonpolar regions of the molecule. |
| Ethers | Diethyl ether, Tetrahydrofuran (THF) | Moderate to High | Ethers are good solvents for many organic compounds and should be able to solvate both the nonpolar and, to a lesser extent, the polar parts of the MDIAN molecule. |
| Esters | Ethyl acetate | Moderate | Similar to ketones, esters offer a balance of polarity that should allow for reasonable solubility. |
| Alcohols | Ethanol, Isopropanol | Low to Moderate | The polarity of the hydroxyl group may lead to some interaction with the amine groups, but the hydrogen bonding network of the alcohol may be disrupted by the bulky, nonpolar MDIAN molecule, limiting high solubility. The "slight" solubility in methanol supports this prediction. |
| Polar Aprotic | N,N-Dimethylformamide (DMF) | Moderate to High | These solvents are highly polar and can typically dissolve a wide range of compounds. The "slight" solubility in the highly polar DMSO suggests that other polar aprotic solvents may also be effective. |
Experimental Protocols for Solubility Determination
For researchers requiring precise quantitative solubility data, the following experimental protocols are recommended.
Gravimetric Method
This method is a straightforward and reliable technique for determining the solubility of a non-volatile solute in a given solvent.
UV-Vis Spectrophotometric Method
This method is suitable if 4,4'-Methylenebis(2,6-diisopropylaniline) has a significant and unique UV-Vis absorbance in the chosen solvent.
Conclusion
While precise, quantitative solubility data for 4,4'-Methylenebis(2,6-diisopropylaniline) in common organic solvents is not extensively documented in public literature, this guide provides a foundational understanding based on available qualitative information and theoretical predictions. The provided experimental protocols offer a robust framework for researchers to determine the solubility of this compound in their specific systems, which is essential for optimizing its use in various scientific and industrial applications. The sterically hindered and largely nonpolar nature of the molecule suggests a preference for nonpolar and moderately polar organic solvents. For applications requiring high solubility, solvents such as toluene, dichloromethane, and THF are predicted to be good candidates.
References
synthesis of 4,4'-Methylenebis(2,6-diisopropylaniline) from 2,6-diisopropylaniline
An In-depth Examination of the Synthesis of a Key Industrial Intermediate from 2,6-diisopropylaniline
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the synthesis of 4,4'-Methylenebis(2,6-diisopropylaniline), a crucial intermediate in various industrial applications, including the production of polyurethanes and as a curing agent for epoxides.[1] The document details the primary synthetic routes from its precursor, 2,6-diisopropylaniline, presenting quantitative data, detailed experimental protocols, and visual representations of the chemical processes and workflows.
Synthetic Pathways
The synthesis of 4,4'-Methylenebis(2,6-diisopropylaniline) from 2,6-diisopropylaniline is primarily achieved through two main routes: condensation with formaldehyde and reaction with dimethyl sulfoxide (DMSO).
1. Condensation with Formaldehyde:
The most common method for synthesizing 4,4'-Methylenebis(2,6-diisopropylaniline) is the condensation reaction of 2,6-diisopropylaniline with formaldehyde.[1] This reaction is typically carried out in an aqueous solution under controlled pH and temperature to promote the formation of the desired methylene-bridged product.[1] An acid catalyst, such as hydrochloric acid, is often employed to facilitate the reaction. This method is widely adopted due to its scalability and reproducibility.[1]
2. Reaction with Dimethyl Sulfoxide (DMSO):
An alternative synthetic route involves the reaction of the hydrochloride salt of 2,6-diisopropylaniline with dimethyl sulfoxide (DMSO), which serves as the source of the methylene bridge.[2] This process is conducted at elevated temperatures in a suitable solvent, such as diethyl carbonate.[2] This method avoids the use of formaldehyde, which can be hazardous due to the potential formation of chloromethyl ether in the presence of HCl.[2]
Experimental Protocols
The following are detailed experimental protocols for the synthesis of 4,4'-Methylenebis(2,6-diisopropylaniline).
Protocol 1: Synthesis via Formaldehyde Condensation (Adapted from a similar procedure)
This protocol is adapted from the synthesis of a structurally similar compound, 4,4′-methylenebis(3-chloro-2,6-diethylaniline), and may require optimization for the synthesis of 4,4'-Methylenebis(2,6-diisopropylaniline).[3]
-
Reaction Setup: In a round-bottom flask equipped with a condenser and magnetic stirrer, combine 2,6-diisopropylaniline, paraformaldehyde (as the formaldehyde source), and a 36% hydrochloric acid solution in water.[3]
-
Reaction Execution: Heat the reaction mixture to approximately 80°C (353 K) in an oil bath under an inert atmosphere (e.g., argon) for 3 hours.[3]
-
Work-up: Cool the reaction mixture to room temperature. Add a solution of sodium hydroxide to neutralize the acid and precipitate the product.[3]
-
Isolation and Purification: Filter the precipitate and dry it in an oven at 70°C (343 K) for 12 hours.[3] Further purification can be achieved by recrystallization from a suitable solvent like isopropanol.[2]
Protocol 2: Synthesis via Dimethyl Sulfoxide (DMSO)
This protocol is based on a patented procedure.[2]
-
Reaction Setup: In a reaction vessel, place 10.7 grams (0.05 mole) of 2,6-diisopropylaniline hydrochloride and 150 ml of diethyl carbonate.[2]
-
Reaction Execution: Stir the mixture and heat it to 125°C.[2] Over a period of 30 minutes, add 7.1 ml of dimethylsulfoxide.[2] Continue heating for an additional 30 minutes.[2]
-
Isolation of Intermediate: Crystalline solids of the hydrochloride salt of 4,4'-methylenebis-(2,6-diisopropylaniline) will form.[2] These can be filtered off.[2]
-
Further Reaction and Analysis: Continue heating the filtrate at 125°C for one hour.[2] The resulting liquid can be analyzed by VPC (Vapor Phase Chromatography) to determine the product distribution.[2] In one reported instance, the final liquid contained 77.1% of 4,4'-methylenebis-(2,6-diisopropylaniline).[2]
-
Product Isolation: To isolate the free base, the reaction mixture can be made alkaline with aqueous caustic, followed by extraction with a solvent like toluene.[2] The organic extract is then washed with water, and the solvent is distilled off to yield the crude product, which can be further purified by crystallization from isopropanol.[2]
Data Presentation
The following table summarizes the quantitative data for the synthesis of 4,4'-Methylenebis(2,6-diisopropylaniline) via the DMSO method as described in the patent literature.[2]
| Parameter | Value |
| Starting Material | 2,6-diisopropylaniline hydrochloride |
| Moles of Starting Material | 0.05 mole |
| Solvent | Diethyl carbonate |
| Solvent Volume | 150 ml |
| Methylene Source | Dimethylsulfoxide (DMSO) |
| Volume of DMSO | 7.1 ml |
| Reaction Temperature | 125 °C |
| Reaction Time | 1.5 hours (total) |
| Product Yield (in final liquid) | 77.1% |
Mandatory Visualizations
Caption: Synthetic route to 4,4'-Methylenebis(2,6-diisopropylaniline).
Caption: Experimental workflow for the DMSO-based synthesis.
References
- 1. 4,4'-Methylenebis(2,6-diisopropylaniline) | 19900-69-7 | Benchchem [benchchem.com]
- 2. US4289906A - Chemical process for preparing methylene bis-anilines - Google Patents [patents.google.com]
- 3. Synthesis and crystal structures of 4,4′-methylenebis(2,6-diethylaniline) and 4,4′-methylenebis(3-chloro-2,6-diethylaniline) - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Reaction Mechanism of 4,4'-Methylenebis(2,6-diisopropylaniline) with Formaldehyde
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the core reaction mechanism for the synthesis of 4,4'-Methylenebis(2,6-diisopropylaniline), a sterically hindered aromatic diamine of significant interest in polymer chemistry and as a building block for complex organic molecules. This document details the underlying chemical principles, offers experimental protocols, and presents quantitative data to facilitate further research and development.
Core Reaction Mechanism: Acid-Catalyzed Electrophilic Aromatic Substitution
The reaction of 2,6-diisopropylaniline with formaldehyde to form 4,4'-Methylenebis(2,6-diisopropylaniline) proceeds via an acid-catalyzed electrophilic aromatic substitution mechanism. This multi-step process is analogous to the well-documented synthesis of 4,4'-methylenedianiline (MDA) from aniline and formaldehyde. The bulky isopropyl groups at the ortho positions of the aniline ring sterically hinder the nitrogen atom and influence the regioselectivity of the reaction, favoring para-substitution.
The key steps of the mechanism are as follows:
-
Protonation of Formaldehyde: In the presence of an acid catalyst (typically hydrochloric acid), formaldehyde is protonated to form a highly electrophilic carbocation.
-
Electrophilic Attack: The electron-rich aromatic ring of 2,6-diisopropylaniline acts as a nucleophile, attacking the protonated formaldehyde. This attack occurs predominantly at the para position due to the directing effects of the amino group and the significant steric hindrance at the ortho positions. This step results in the formation of a 4-(hydroxymethyl)-2,6-diisopropylanilinium intermediate.
-
Formation of the Benzyl Carbocation: The hydroxyl group of the intermediate is protonated, followed by the elimination of a water molecule to generate a reactive benzyl carbocation.
-
Second Electrophilic Attack: This carbocation is a potent electrophile and is subsequently attacked by a second molecule of 2,6-diisopropylaniline, again at the para position.
-
Deprotonation: The final step involves the deprotonation of the resulting diamine to yield the final product, 4,4'-Methylenebis(2,6-diisopropylaniline), and regenerate the acid catalyst.
Caption: Acid-catalyzed reaction mechanism.
Quantitative Data
While specific kinetic studies on the reaction of 2,6-diisopropylaniline with formaldehyde are not extensively reported in the literature, data from analogous reactions with other 2,6-dialkylanilines provide valuable insights. The steric hindrance imparted by the ortho-alkyl groups is a critical factor influencing the reaction rate. Generally, increasing the size of the ortho-substituents decreases the rate of reaction. However, high yields of the final product can still be achieved under optimized conditions.
The following table summarizes the typical reaction conditions and reported yields for the synthesis of 4,4'-Methylenebis(2,6-dialkylanilines).
| 2,6-Dialkylaniline | Formaldehyde Source | Catalyst | Solvent | Temperature (°C) | Time (h) | Yield (%) | Reference |
| 2,6-Diethylaniline | Paraformaldehyde | HCl (36%) | Water | 80 | 3 | 94 | [1] |
| 2,6-Diethylaniline | Formalin (28-37%) | HCl | Water | 70-100 | 3-6 | 82-93 | [2] |
| 2,6-Diisopropylaniline | Dimethylsulfoxide | HCl | Diethyl carbonate | 125 | 1.5 | 77.1 | [3] |
Experimental Protocols
Two primary methods for the synthesis of 4,4'-Methylenebis(2,6-diisopropylaniline) and its analogues are presented below. The first is a direct condensation with formaldehyde, adapted from the high-yield synthesis of the diethyl analogue[1]. The second utilizes dimethylsulfoxide as a methylene bridge source, offering an alternative route[3].
Protocol 1: Acid-Catalyzed Condensation with Paraformaldehyde
This protocol is adapted from the synthesis of 4,4'-methylenebis(2,6-diethylaniline).[1]
Materials:
-
2,6-Diisopropylaniline
-
Paraformaldehyde
-
Hydrochloric acid (36%)
-
Sodium hydroxide
-
Water
-
Argon (or other inert gas)
Procedure:
-
In a round-bottom flask equipped with a condenser and a magnetic stirrer, a mixture of 2,6-diisopropylaniline (0.1 mol), paraformaldehyde (0.05 mol), and 36% hydrochloric acid (0.1 mol) in water (100 mL) is prepared.
-
The reaction mixture is heated to 80°C for 3 hours in an oil bath under an argon atmosphere.
-
The mixture is then cooled to room temperature.
-
Sodium hydroxide (0.11 mol) is added to neutralize the acid.
-
The resulting precipitate is collected by filtration.
-
The solid product is dried at 70°C in an oven for 12 hours.
Caption: Workflow for formaldehyde synthesis.
Protocol 2: Synthesis using Dimethylsulfoxide (DMSO)
This protocol provides an alternative synthetic route using DMSO as the methylene source.[3]
Materials:
-
2,6-Diisopropylaniline hydrochloride
-
Diethyl carbonate
-
Dimethylsulfoxide (DMSO)
-
Aqueous sodium hydroxide
-
Toluene
Procedure:
-
In a reaction vessel, place 2,6-diisopropylaniline hydrochloride (0.05 mol) and diethyl carbonate (150 ml).
-
Heat the stirred mixture to 125°C.
-
Add dimethylsulfoxide (7.1 ml) over a 30-minute period.
-
Continue heating for an additional 30 minutes. A crystalline solid, the hydrochloride salt of the product, will form.
-
For work-up, the solvent can be removed under vacuum, and the residue made alkaline with aqueous sodium hydroxide.
-
The product can then be extracted with toluene, washed with water, and the toluene removed by distillation.
Conclusion
The synthesis of 4,4'-Methylenebis(2,6-diisopropylaniline) from 2,6-diisopropylaniline and formaldehyde is a robust reaction that proceeds via an acid-catalyzed electrophilic aromatic substitution mechanism. The steric bulk of the isopropyl groups directs the substitution to the para position and slows the reaction rate compared to less hindered anilines. Despite this, high yields can be achieved under optimized conditions, as demonstrated by the synthesis of the closely related diethyl analogue. The provided protocols offer reliable methods for the laboratory-scale synthesis of this important chemical intermediate. Further kinetic studies would be beneficial to fully quantify the impact of steric hindrance on the reaction rate and to further optimize reaction conditions for industrial applications.
References
- 1. Synthesis and crystal structures of 4,4′-methylenebis(2,6-diethylaniline) and 4,4′-methylenebis(3-chloro-2,6-diethylaniline) - PMC [pmc.ncbi.nlm.nih.gov]
- 2. CN105693526A - Preparation method of 4,4'-methylene-bis-(3-chloro-2,6-diethylaniline) - Google Patents [patents.google.com]
- 3. US4289906A - Chemical process for preparing methylene bis-anilines - Google Patents [patents.google.com]
Spectroscopic Analysis of 4,4'-Methylenebis(2,6-diisopropylaniline): A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a detailed overview of the spectroscopic data for 4,4'-Methylenebis(2,6-diisopropylaniline), a sterically hindered aromatic amine of significant interest in various fields, including polymer chemistry and organic synthesis. This document presents available Nuclear Magnetic Resonance (NMR) and Fourier-Transform Infrared (FTIR) spectroscopic data, outlines detailed experimental protocols for data acquisition, and includes a workflow diagram for the spectroscopic analysis process.
Spectroscopic Data
The following tables summarize the available and expected spectroscopic data for 4,4'-Methylenebis(2,6-diisopropylaniline). Due to the limited availability of fully assigned public data, some assignments are based on established chemical shift and absorption frequency ranges for analogous structures.
Nuclear Magnetic Resonance (NMR) Data
Table 1: ¹H NMR Spectroscopic Data for 4,4'-Methylenebis(2,6-diisopropylaniline)
| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |
| ~3.4 (Broad) | s | 2H | N-H (Amino) |
| 6.61 | s | 4H | Ar-H (Aromatic) |
| 3.61 | s | 2H | -CH₂- (Methylene bridge) |
| ~3.0 | septet | 4H | -CH(CH₃)₂ (Isopropyl methine) |
| ~1.2 | d | 24H | -CH(CH₃)₂ (Isopropyl methyl) |
Note: The chemical shifts for the amino, isopropyl methine, and isopropyl methyl protons are estimated based on typical values for substituted anilines. The data for aromatic and methylene protons are from a technical report by the Office of Scientific and Technical Information (OSTI).
Table 2: ¹³C NMR Spectroscopic Data for 4,4'-Methylenebis(2,6-diisopropylaniline)
| Chemical Shift (δ) ppm | Assignment |
| ~143 | Ar-C (C-NH₂) |
| ~136 | Ar-C (C-isopropyl) |
| ~128 | Ar-C (C-H) |
| ~123 | Ar-C (C-CH₂) |
| ~40 | -CH₂- (Methylene bridge) |
| ~28 | -CH(CH₃)₂ (Isopropyl methine) |
| ~24 | -CH(CH₃)₂ (Isopropyl methyl) |
Note: The ¹³C NMR chemical shifts are predicted based on analogous structures, as fully assigned experimental data was not publicly available. The PubChem database indicates the existence of a ¹³C NMR spectrum for this compound from a commercial supplier.[1]
Fourier-Transform Infrared (FTIR) Spectroscopy Data
Table 3: Expected FTIR Absorption Bands for 4,4'-Methylenebis(2,6-diisopropylaniline)
| Wavenumber (cm⁻¹) | Intensity | Functional Group | Vibration Mode |
| 3500-3300 | Medium | N-H | Symmetric & Asymmetric Stretch |
| 3100-3000 | Medium | Ar-H | C-H Stretch |
| 2970-2850 | Strong | C-H (alkyl) | C-H Stretch |
| 1620-1580 | Medium-Strong | C=C | Aromatic Ring Stretch |
| 1520-1480 | Medium-Strong | C=C | Aromatic Ring Stretch |
| 1470-1430 | Medium | C-H | Alkyl Bend |
| 1385-1365 | Medium | C-H | Isopropyl Bend (doublet) |
| 1300-1200 | Strong | C-N | Stretch |
| 900-670 | Strong | Ar-H | Out-of-plane Bend |
Experimental Protocols
The following are detailed methodologies for acquiring NMR and FTIR spectra of solid aromatic amines like 4,4'-Methylenebis(2,6-diisopropylaniline).
NMR Spectroscopy
-
Sample Preparation:
-
Accurately weigh approximately 5-10 mg of the solid 4,4'-Methylenebis(2,6-diisopropylaniline) sample.
-
Dissolve the sample in approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., chloroform-d (CDCl₃), dimethyl sulfoxide-d₆ (DMSO-d₆), or acetone-d₆) in a clean, dry NMR tube.
-
Ensure the solid is fully dissolved. Gentle vortexing or sonication may be applied if necessary.
-
Add a small amount of an internal standard, such as tetramethylsilane (TMS), for chemical shift referencing (δ = 0.00 ppm), unless the solvent signal is used as a secondary reference.
-
-
Instrument Setup and Data Acquisition:
-
The NMR spectra should be acquired on a high-resolution spectrometer (e.g., 400 MHz or higher).
-
Tune and shim the instrument to ensure a homogeneous magnetic field.
-
For ¹H NMR:
-
Acquire the spectrum using a standard pulse sequence.
-
Set the spectral width to cover the expected range of proton signals (e.g., -2 to 12 ppm).
-
Use an appropriate number of scans (e.g., 16-64) to achieve an adequate signal-to-noise ratio.
-
Apply a relaxation delay (e.g., 1-2 seconds) between scans.
-
-
For ¹³C NMR:
-
Acquire the spectrum with proton decoupling to simplify the spectrum and enhance the signal-to-noise ratio.
-
Set the spectral width to cover the expected range of carbon signals (e.g., 0 to 200 ppm).
-
A larger number of scans will be required compared to ¹H NMR due to the lower natural abundance of ¹³C.
-
A longer relaxation delay may be necessary for quaternary carbons.
-
-
-
Data Processing:
-
Apply a Fourier transform to the acquired free induction decay (FID).
-
Phase the spectrum to obtain pure absorption peaks.
-
Perform baseline correction.
-
Calibrate the chemical shift scale using the internal standard or the residual solvent peak.
-
Integrate the peaks in the ¹H NMR spectrum to determine the relative number of protons.
-
Analyze the multiplicities (singlet, doublet, triplet, etc.) and coupling constants to elucidate the structure.
-
FTIR Spectroscopy (Attenuated Total Reflectance - ATR)
-
Sample Preparation:
-
Ensure the ATR crystal (e.g., diamond or germanium) is clean. Clean the crystal surface with a suitable solvent (e.g., isopropanol or acetone) and a soft, lint-free cloth, then allow it to dry completely.
-
Place a small amount of the solid 4,4'-Methylenebis(2,6-diisopropylaniline) sample directly onto the center of the ATR crystal.
-
-
Instrument Setup and Data Acquisition:
-
Collect a background spectrum of the empty, clean ATR crystal. This will be automatically subtracted from the sample spectrum to remove contributions from the atmosphere (e.g., CO₂ and water vapor).
-
Lower the ATR press to ensure good contact between the solid sample and the crystal. Apply consistent pressure for reproducible results.
-
Acquire the sample spectrum over the desired wavenumber range (e.g., 4000-400 cm⁻¹).
-
Co-add a sufficient number of scans (e.g., 16-32) to obtain a high-quality spectrum.
-
-
Data Processing:
-
The instrument software will automatically perform the background subtraction.
-
If necessary, perform a baseline correction and an ATR correction to account for the wavelength-dependent depth of penetration of the IR beam.
-
Identify the wavenumbers of the major absorption peaks.
-
Correlate the observed absorption bands with the corresponding molecular vibrations and functional groups.
-
Visualization of Spectroscopic Analysis Workflow
The following diagram illustrates the general workflow for the spectroscopic characterization of a chemical compound like 4,4'-Methylenebis(2,6-diisopropylaniline).
Caption: Workflow for Spectroscopic Analysis.
References
Thermal Stability and Degradation of 4,4'-Methylenebis(2,6-diisopropylaniline): A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the thermal stability and degradation profile of 4,4'-Methylenebis(2,6-diisopropylaniline) (M-DIPA), a sterically hindered aromatic amine widely used as a curing agent for epoxy resins and a chain extender for polyurethanes. Due to the limited availability of public data on the thermal analysis of M-DIPA, this guide incorporates data from its close structural analog, 4,4'-Methylenebis(2,6-diethylaniline) (M-DEA), to provide insights into its expected thermal behavior. This document covers key thermal properties, potential degradation pathways, and detailed experimental protocols for relevant analytical techniques, including Thermogravimetric Analysis (TGA), Differential Scanning Calorimetry (DSC), and Pyrolysis-Gas Chromatography-Mass Spectrometry (Py-GC-MS).
Introduction
4,4'-Methylenebis(2,6-diisopropylaniline), also known as M-DIPA, is a high-performance aromatic amine characterized by the presence of bulky isopropyl groups ortho to the amine functionalities. This steric hindrance plays a crucial role in moderating its reactivity, making it a valuable component in formulations requiring controlled curing profiles and enhanced thermal stability. Its applications are prevalent in the aerospace, automotive, and electronics industries, where materials are often subjected to extreme temperatures. Understanding the thermal stability and degradation mechanisms of M-DIPA is paramount for predicting material lifetime, ensuring product reliability, and establishing safe processing parameters.
Physicochemical Properties
A summary of the key physicochemical properties of M-DIPA and its diethyl analog, M-DEA, is presented in Table 1.
Table 1: Physicochemical Properties of M-DIPA and M-DEA
| Property | 4,4'-Methylenebis(2,6-diisopropylaniline) (M-DIPA) | 4,4'-Methylenebis(2,6-diethylaniline) (M-DEA) |
| CAS Number | 19900-69-7[1] | 13680-35-8[2] |
| Molecular Formula | C₂₅H₃₈N₂[1] | C₂₁H₃₀N₂[2] |
| Molecular Weight | 366.58 g/mol [1] | 310.48 g/mol [2] |
| Appearance | Light beige to brown solid[1] | Solid[2] |
| Melting Point | 10-30 °C[1] | 88-90 °C[2] |
| Boiling Point | 215-218 °C @ 0.5 mmHg[1] | 205 °C @ 0.5 mmHg[1] |
| Flash Point | 113 °C[1] | Not applicable |
Thermal Stability and Degradation Analysis
Thermogravimetric Analysis (TGA)
TGA measures the change in mass of a sample as a function of temperature in a controlled atmosphere. It is used to determine the onset of decomposition and the stages of mass loss. For M-DEA, thermal decomposition is reported to occur above 250°C under inert conditions[1]. A hypothetical TGA profile for M-DIPA, based on its structural similarity to other aromatic amines, would likely show a single-stage or multi-stage decomposition at elevated temperatures.
Table 2: Expected TGA Data for M-DIPA (Hypothetical)
| Parameter | Expected Value |
| Onset Decomposition Temperature (Tonset) | > 250 °C |
| Temperature at 5% Mass Loss (Td5%) | 280 - 320 °C |
| Temperature at Maximum Decomposition Rate (Tmax) | 350 - 400 °C |
| Final Residue at 800 °C (Inert Atmosphere) | 10 - 20 % |
Differential Scanning Calorimetry (DSC)
DSC is used to measure the heat flow into or out of a sample as a function of temperature. It can identify melting points, glass transitions, and exothermic or endothermic decomposition processes. For M-DIPA, a DSC thermogram would be expected to show a melting endotherm corresponding to its melting point range (10-30°C). Depending on the thermal history of the sample, a glass transition may also be observable. At higher temperatures, exothermic peaks may be present, indicating decomposition reactions.
Table 3: Expected DSC Data for M-DIPA
| Parameter | Expected Value |
| Melting Point (Tm) | 10 - 30 °C |
| Glass Transition Temperature (Tg) | Potentially observable, dependent on amorphous content |
| Decomposition | Exothermic events at temperatures > 250 °C |
Thermal Degradation Products
The thermal degradation of sterically hindered aromatic amines like M-DIPA is expected to proceed through the cleavage of the methylene bridge and the fragmentation of the aromatic rings and alkyl substituents. Pyrolysis-Gas Chromatography-Mass Spectrometry (Py-GC-MS) is a powerful technique for identifying these degradation products.
Based on the structure of M-DIPA, the expected degradation products would include fragments of the diisopropylaniline moiety and smaller aromatic and aliphatic compounds. A plausible degradation pathway is initiated by the homolytic cleavage of the C-N and C-C bonds at elevated temperatures.
Caption: Hypothetical thermal degradation pathway of M-DIPA.
Table 4: Potential Thermal Degradation Products of M-DIPA
| Product Name | Chemical Formula | Notes |
| 2,6-Diisopropylaniline | C₁₂H₁₉N | Primary cleavage product |
| Isopropylbenzene (Cumene) | C₉H₁₂ | From fragmentation of the isopropyl groups |
| Aniline | C₆H₇N | From further degradation of the aromatic ring |
| Toluene | C₇H₈ | From fragmentation and rearrangement |
| Benzene | C₆H₆ | From fragmentation of the aromatic ring |
| Methane, Propane, Propene | CH₄, C₃H₈, C₃H₆ | From fragmentation of the alkyl groups |
| Carbonaceous Char | - | Solid residue at high temperatures |
Experimental Protocols
Detailed methodologies for the thermal analysis of M-DIPA are provided below. These protocols are based on standard practices for the analysis of organic compounds and can be adapted as needed.
Thermogravimetric Analysis (TGA) Protocol
-
Instrument: A calibrated thermogravimetric analyzer.
-
Sample Preparation: Weigh 5-10 mg of the M-DIPA sample into a clean, tared TGA pan (e.g., alumina or platinum).
-
Atmosphere: High purity nitrogen or argon at a flow rate of 20-50 mL/min.
-
Temperature Program:
-
Equilibrate at 30°C for 5 minutes.
-
Ramp the temperature from 30°C to 800°C at a heating rate of 10°C/min.
-
-
Data Analysis: Record the mass loss as a function of temperature. Determine the onset decomposition temperature, temperatures at specific mass loss percentages (e.g., 5%, 10%, 50%), and the final residue percentage.
Differential Scanning Calorimetry (DSC) Protocol
-
Instrument: A calibrated differential scanning calorimeter with a cooling accessory.
-
Sample Preparation: Weigh 2-5 mg of the M-DIPA sample into a hermetically sealed aluminum DSC pan. Prepare an empty, sealed pan as a reference.
-
Atmosphere: High purity nitrogen or argon at a flow rate of 20-50 mL/min.
-
Temperature Program (for melting point and decomposition):
-
Equilibrate at -20°C.
-
Ramp the temperature from -20°C to 400°C at a heating rate of 10°C/min.
-
-
Data Analysis: Record the heat flow as a function of temperature. Identify the melting endotherm and any exothermic or endothermic peaks associated with degradation.
Pyrolysis-Gas Chromatography-Mass Spectrometry (Py-GC-MS) Protocol
-
Instrument: A pyrolysis unit coupled to a gas chromatograph-mass spectrometer (GC-MS).
-
Sample Preparation: Place approximately 0.1-0.5 mg of the M-DIPA sample into a pyrolysis sample cup.
-
Pyrolysis Conditions:
-
Pyrolysis Temperature: 600°C (or a range of temperatures, e.g., 400°C, 600°C, 800°C, to study the evolution of products).
-
Pyrolysis Time: 10-20 seconds.
-
-
GC Conditions:
-
Column: A non-polar capillary column (e.g., DB-5ms, 30 m x 0.25 mm x 0.25 µm).
-
Carrier Gas: Helium at a constant flow rate.
-
Temperature Program:
-
Initial temperature: 40°C, hold for 2 minutes.
-
Ramp to 300°C at 10°C/min.
-
Hold at 300°C for 10 minutes.
-
-
-
MS Conditions:
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Mass Range: m/z 35-550.
-
-
Data Analysis: Identify the separated compounds by comparing their mass spectra with a spectral library (e.g., NIST).
Caption: Experimental workflow for the thermal analysis of M-DIPA.
Conclusion
4,4'-Methylenebis(2,6-diisopropylaniline) is a sterically hindered aromatic amine with significant thermal stability, making it suitable for high-performance applications. While direct experimental data on its thermal degradation is limited, analysis of its close analog, M-DEA, suggests a decomposition onset above 250°C. The primary degradation mechanism is expected to involve the cleavage of the methylene bridge and subsequent fragmentation of the diisopropylaniline units. The experimental protocols provided in this guide offer a robust framework for researchers to conduct detailed thermal analysis of M-DIPA and similar materials, enabling a deeper understanding of their performance at elevated temperatures. Further studies are warranted to generate specific quantitative data for M-DIPA to validate the extrapolated information presented in this guide.
References
In-Depth Technical Guide: Health and Safety for Handling 4,4'-Methylenebis(2,6-diisopropylaniline)
For Researchers, Scientists, and Drug Development Professionals
This guide provides comprehensive health and safety information for 4,4'-Methylenebis(2,6-diisopropylaniline) (CAS No. 19900-69-7), a compound commonly used as a chain extender for elastomeric polyurethanes and a curing agent for epoxides.[1][2] Given its application in advanced material formulations, a thorough understanding of its safe handling and toxicological profile is essential for professionals in research and development.
Chemical and Physical Properties
A summary of the key physical and chemical properties of 4,4'-Methylenebis(2,6-diisopropylaniline) is presented in Table 1. This data is crucial for understanding its behavior under various laboratory and industrial conditions.
| Property | Value | Reference |
| Molecular Formula | C25H38N2 | [2] |
| Molecular Weight | 366.58 g/mol | [2] |
| Appearance | Light beige to brown solid | [3] |
| Melting Point | 10-30 °C | [3] |
| Boiling Point | 215-218 °C @ 0.5 mmHg | [3] |
| Density | 0.99 g/cm³ | [3] |
| Flash Point | 113 °C | [3] |
| Water Solubility | 488 ng/L at 23 °C | [3] |
| logP (Octanol-Water Partition Coefficient) | 5.68 at 23.3 °C | [3] |
Hazard Identification and Classification
4,4'-Methylenebis(2,6-diisopropylaniline) is classified as harmful if swallowed and may cause skin and respiratory irritation.[4][5] The Globally Harmonized System (GHS) classifications from various suppliers are summarized in Table 2. It is important to note that the toxicological properties of this material have not been fully investigated.[6]
| Hazard Classification | GHS Hazard Statement | Signal Word | Reference |
| Acute Toxicity, Oral (Category 4) | H302: Harmful if swallowed | Warning | [2] |
| Acute Toxicity, Dermal (Category 4) | H312: Harmful in contact with skin | Warning | [2] |
| Skin Irritation (Category 2) | H315: Causes skin irritation | Warning | [4] |
| Eye Irritation (Category 2A) | H319: Causes serious eye irritation | Warning | [4] |
| Specific target organ toxicity — single exposure (Category 3), Respiratory tract irritation | H335: May cause respiratory irritation | Warning | [4] |
| Hazardous to the aquatic environment, long-term hazard (Category 4) | H413: May cause long lasting harmful effects to aquatic life | - | [2] |
Toxicological Information
Detailed toxicological data for 4,4'-Methylenebis(2,6-diisopropylaniline) is limited. The available information is summarized below.
Acute Toxicity
Subacute Toxicity
A subacute toxicity study was conducted on male Fischer 344 rats and male Syrian golden FVG hamsters.[7] The key findings are presented in Table 3.
| Species | Route of Administration | Dosage | Duration | Observed Effects | Reference |
| Rat (Fischer 344) | Gavage in corn oil | 10.5, 21.0, 42.0, 63.0, or 87.5 mg/kg/day | 5, 10, or 28 days | Diffuse vacuolar change and periacinar vacuolar degeneration of the liver; congestion, hemosiderosis, and hematopoiesis in the spleen. Hepatic effects decreased in incidence and severity over time. | [7] |
| Hamster (Syrian golden FVG) | Gavage in corn oil | 87.5 or 875 mg/kg/day | 5, 10, or 28 days | At 875 mg/kg: periacinar vacuolar change, vacuolar degeneration, hepatocytic swelling, and necrosis in the liver; acute toxic tubular nephrosis; high mortality. At 87.5 mg/kg: only periacinar vacuolar change was observed. | [7] |
Chronic Toxicity, Carcinogenicity, and Reproductive Toxicity
There is currently no data available on the chronic toxicity, carcinogenicity, or reproductive toxicity of 4,4'-Methylenebis(2,6-diisopropylaniline).[2]
Experimental Protocols
Detailed experimental protocols for the toxicological studies on 4,4'-Methylenebis(2,6-diisopropylaniline) are not fully available in the reviewed literature. However, a summary of the methodology for the subacute toxicity study is provided below.
Subacute Oral Toxicity Study (Summary)
-
Test Species: Male Fischer 344 rats and male Syrian golden FVG hamsters.[7]
-
Test Substance Administration: The test substance, 4,4'-Methylenebis(2,6-diisopropylaniline) (MDPA), was administered daily by gavage.[7] The vehicle used was corn oil.[7]
-
Dosage Levels:
-
Duration of Exposure: The substance was administered for 5, 10, or 28 consecutive days.[7]
-
Observations and Examinations:
-
Histopathological evaluation of tissues was performed.[7] In rats, this included the liver and spleen.[7] In hamsters, the liver and kidneys were examined.[7]
-
Electron microscopy was used to evaluate hepatocytes in rats.[7]
-
Mitochondrial respiratory rates were measured in isolated liver mitochondria from treated and control rats after 28 days of treatment.[7]
-
-
Recovery Group: A group of rats was observed for a 28-day recovery period after the cessation of treatment to assess the reversibility of the observed effects.[7]
Health and Safety Recommendations
Based on the available data, the following recommendations are provided for the safe handling of 4,4'-Methylenebis(2,6-diisopropylaniline) in a research or industrial setting.
Engineering Controls
-
Work should be conducted in a well-ventilated area, preferably in a chemical fume hood.[6]
-
Facilities should be equipped with an eyewash station and a safety shower.[6]
Personal Protective Equipment (PPE)
-
Eye Protection: Wear chemical safety goggles or a face shield.[4]
-
Skin Protection: Wear appropriate protective gloves and a lab coat or chemical-resistant apron.[4][6]
-
Respiratory Protection: If dust or aerosols are likely to be generated, a NIOSH-approved respirator should be used.[6]
Handling and Storage
-
Avoid contact with skin and eyes.[4]
-
Avoid breathing dust, vapor, mist, or gas.[6]
-
Wash hands thoroughly after handling.[4]
-
Store in a tightly closed container in a cool, dry, and well-ventilated area.[6]
-
Keep away from strong oxidizing agents.[6]
First Aid Measures
-
In case of eye contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Get medical attention.[4]
-
In case of skin contact: Flush skin with plenty of water for at least 15 minutes while removing contaminated clothing and shoes. Get medical attention.[6]
-
If inhaled: Remove from exposure to fresh air immediately. If not breathing, give artificial respiration. If breathing is difficult, give oxygen. Get medical attention.[6]
-
If swallowed: Do NOT induce vomiting. If the person is conscious and alert, rinse mouth and drink 2-4 cupfuls of milk or water. Get medical attention.[6]
Ecotoxicological Information
Limited data is available on the ecotoxicity of 4,4'-Methylenebis(2,6-diisopropylaniline). GHS classifications suggest it may cause long-lasting harmful effects to aquatic life.[2] Specific data on its effects on daphnia, fish, and algae are not available for the target compound. However, for the structurally similar 4,4'-methylenedianiline, it is known to be toxic to aquatic organisms.[8]
Visualized Workflows and Relationships
To further aid in the understanding of safety protocols and logical relationships, the following diagrams have been generated using the DOT language.
Caption: Hierarchy of controls for handling the chemical.
References
- 1. fachoekotoxikologie.de [fachoekotoxikologie.de]
- 2. 4,4'-Methylenebis(2,6-diisopropylaniline) | C25H38N2 | CID 88307 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. atsdr.cdc.gov [atsdr.cdc.gov]
- 5. edepot.wur.nl [edepot.wur.nl]
- 6. rivm.nl [rivm.nl]
- 7. Subacute toxicity of methylene-bis-(2,6-diisopropylaniline) in the rat and hamster - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. hhpprtv.ornl.gov [hhpprtv.ornl.gov]
Commercial Suppliers and Technical Guide for High-Purity 4,4'-Methylenebis(2,6-diisopropylaniline)
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of high-purity 4,4'-Methylenebis(2,6-diisopropylaniline), also known as MDBA or MDIPA. It is a sterically hindered aromatic amine with growing interest as a versatile chemical intermediate in various fields, including drug development and polymer chemistry. This document outlines commercially available sources, key physical and chemical properties, synthesis and purification protocols, and analytical methods for this compound.
Commercial Availability
High-purity 4,4'-Methylenebis(2,6-diisopropylaniline) (CAS No. 19900-69-7) is available from a range of chemical suppliers specializing in research and development, as well as bulk manufacturing. The typical purity offered by commercial vendors is ≥98%. Below is a summary of some key suppliers.
| Supplier | Purity | Notes |
| Benchchem | >98% | Offers the compound for research purposes.[1] |
| Echemi | 99% (listed) | A platform with various suppliers, including HANGZHOU LEAP CHEM CO., LTD. and Henan Lihao Chem Plant Limited. |
| Chemchart | Varies | Lists major distributors like Sigma-Aldrich, Fisher Scientific, and TCI.[2] |
| Santa Cruz Biotechnology | Not specified | Provides the compound for proteomics research.[3] |
| ChemicalBook | Varies | A directory listing multiple suppliers such as Jiangsu Aikon Biopharmaceutical R&D co.,Ltd. and Dayang Chem (Hangzhou) Co.,Ltd.[4] |
Physicochemical Properties
4,4'-Methylenebis(2,6-diisopropylaniline) is a solid at room temperature, with its color ranging from light beige to brown.[5] Its sterically hindered nature, due to the two isopropyl groups ortho to the amine on each phenyl ring, influences its reactivity and physical properties.
| Property | Value | Source |
| Molecular Formula | C25H38N2 | [1][6] |
| Molecular Weight | 366.58 g/mol | [6] |
| CAS Number | 19900-69-7 | [1] |
| Melting Point | 10-30 °C | [1] |
| Boiling Point | 215-218 °C (at 0.5 mmHg) | [1] |
| Solubility | DMSO (Slightly), Methanol (Slightly) | [1] |
| pKa | 4.99 ± 0.25 (Predicted) | [1] |
| LogP | 5.68 at 23.3°C | [1] |
Applications in Research and Development
While primarily used as a chain extender for polyurethanes and a curing agent for epoxies, its structural features make it an interesting building block in organic synthesis, including for potential applications in drug development.[1][7] The di-amine functionality allows for the construction of more complex molecules.
Potential Biological Activity (Unverified)
Some commercial sources suggest that 4,4'-Methylenebis(2,6-diisopropylaniline) may act as an inhibitor of O-acetylserine sulfhydrylase, an enzyme involved in L-cysteine biosynthesis in bacteria.[1] However, a review of the available scientific literature did not yield direct evidence to substantiate this claim. Researchers interested in this potential activity should perform their own screening and validation studies. The inhibition of O-acetylserine sulfhydrylase is a recognized strategy for the development of novel antibiotics.[8][9]
Experimental Protocols
Synthesis of 4,4'-Methylenebis(2,6-diisopropylaniline)
A common synthetic route involves the condensation of 2,6-diisopropylaniline with a formaldehyde source. A method adapted from patent literature is described below.[8]
Materials:
-
2,6-diisopropylaniline hydrochloride
-
Diethyl carbonate
-
Dimethylsulfoxide (DMSO)
-
Toluene
-
Aqueous sodium hydroxide solution
-
Isopropanol
Procedure:
-
In a reaction vessel, combine 2,6-diisopropylaniline hydrochloride (0.05 mole) and diethyl carbonate (150 ml).
-
Heat the stirred mixture to 125 °C.
-
Slowly add dimethylsulfoxide (7.1 ml) over a 30-minute period. The solution will turn purple.
-
Continue heating for an additional 30 minutes. Crystalline solids of the hydrochloride salt of 4,4'-methylenebis-(2,6-diisopropylaniline) will form.
-
Filter the crystalline solids.
-
To isolate the free base, treat the hydrochloride salt with an aqueous caustic solution until the mixture is alkaline.
-
Extract the product with toluene.
-
Wash the toluene extract with water and then remove the toluene by distillation.
-
The resulting residue can be further purified by crystallization from isopropanol.
Purification by Recrystallization
For achieving high purity, recrystallization is a standard method. The choice of solvent is critical and should be determined based on the solubility of the compound at different temperatures.
General Protocol:
-
Dissolve the crude 4,4'-Methylenebis(2,6-diisopropylaniline) in a minimal amount of a suitable hot solvent (e.g., isopropanol, ethanol/ethyl acetate mixture, or ethanol/toluene mixture).
-
Hot filter the solution to remove any insoluble impurities.
-
Allow the filtrate to cool slowly to room temperature to promote the formation of large crystals.
-
Further cool the solution in an ice bath to maximize crystal yield.
-
Collect the crystals by filtration.
-
Wash the crystals with a small amount of cold solvent.
-
Dry the crystals under vacuum.
Analytical Methods for Quality Control
To ensure the purity and identity of 4,4'-Methylenebis(2,6-diisopropylaniline), several analytical techniques are employed.
Nuclear Magnetic Resonance (NMR) Spectroscopy: Proton (¹H) and Carbon-¹³ (¹³C) NMR are powerful tools for structural elucidation and purity assessment. A technical report from the Oak Ridge Y-12 Plant details the use of NMR to characterize impurities in this compound.[10]
-
¹H NMR: Expected signals would include those for the aromatic protons, the methylene bridge protons, the methine protons of the isopropyl groups, and the methyl protons of the isopropyl groups.
-
¹³C NMR: Will show distinct signals for the different carbon environments in the molecule.
Gas Chromatography-Mass Spectrometry (GC-MS): GC-MS is a highly sensitive method for identifying and quantifying volatile and semi-volatile compounds. A general GC-MS method for aniline compounds would involve:
-
Column: A non-polar capillary column (e.g., DB-1MS or equivalent).
-
Injector: Splitless injection at an elevated temperature (e.g., 200-250 °C).
-
Oven Program: A temperature ramp starting from a low temperature (e.g., 60 °C) and increasing to a higher temperature (e.g., 280 °C) to ensure elution of the high-boiling analyte.
-
Carrier Gas: Helium at a constant flow rate.
-
MS Detector: Electron ionization (EI) source with a quadrupole mass analyzer, scanning a mass range that includes the molecular ion (m/z 366.6).
High-Performance Liquid Chromatography (HPLC): Reversed-phase HPLC with UV detection is a common method for purity determination of aromatic compounds. A typical method would involve:
-
Column: A C18 stationary phase.
-
Mobile Phase: A gradient of an aqueous buffer (e.g., water with 0.1% trifluoroacetic acid) and an organic solvent (e.g., acetonitrile or methanol).
-
Detection: UV detection at a wavelength where the aromatic rings show strong absorbance (e.g., 254 nm).
-
Quantification: Purity is determined by the area percentage of the main peak relative to the total peak area.
Safety Information
4,4'-Methylenebis(2,6-diisopropylaniline) is classified as a hazardous substance. It is harmful if swallowed and causes skin and serious eye irritation. It may also cause respiratory irritation.[2][5]
Precautionary Measures:
-
Avoid breathing dust, fume, gas, mist, vapors, or spray.
-
Wash skin thoroughly after handling.
-
Use only outdoors or in a well-ventilated area.
-
Wear protective gloves, protective clothing, eye protection, and face protection.
-
In case of contact with eyes, rinse cautiously with water for several minutes.
-
If inhaled, remove the person to fresh air and keep comfortable for breathing.
Always consult the Safety Data Sheet (SDS) from the supplier for complete and up-to-date safety information.[2][5]
References
- 1. 4,4'-METHYLENEBIS(2,6-DIISOPROPYLANILINE) CAS#: 19900-69-7 [m.chemicalbook.com]
- 2. combi-blocks.com [combi-blocks.com]
- 3. Nuclear magnetic resonance study of 2,6-diisopropylaniline (2,6-DIPA) and 4,4'-methylenebis (2,6-diisopropylaniline) (MDIPA) (Technical Report) | OSTI.GOV [osti.gov]
- 4. chembk.com [chembk.com]
- 5. angenechemical.com [angenechemical.com]
- 6. researchgate.net [researchgate.net]
- 7. Design of O-acetylserine sulfhydrylase inhibitors by mimicking Nature - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Discovery of novel fragments inhibiting O-acetylserine sulphhydrylase by combining scaffold hopping and ligand–based drug design - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Isozyme-specific ligands for O-acetylserine sulfhydrylase, a novel antibiotic target - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. osti.gov [osti.gov]
alternative names and synonyms for 4,4'-Methylenebis(2,6-diisopropylaniline)
An In-depth Technical Guide to 4,4'-Methylenebis(2,6-diisopropylaniline)
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of 4,4'-Methylenebis(2,6-diisopropylaniline), a sterically hindered aromatic diamine. The document details its alternative names, chemical and physical properties, experimental protocols for its synthesis and applications, and a logical diagram illustrating its synthesis and primary uses.
Nomenclature and Synonyms
4,4'-Methylenebis(2,6-diisopropylaniline) is known by a variety of names in scientific literature and commercial applications. A comprehensive list of its synonyms and identifiers is provided below to aid in literature searches and material sourcing.
Table 1: Alternative Names and Synonyms for 4,4'-Methylenebis(2,6-diisopropylaniline)
| Type | Identifier |
| IUPAC Name | 4-[[4-amino-3,5-di(propan-2-yl)phenyl]methyl]-2,6-di(propan-2-yl)aniline[1] |
| CAS Number | 19900-69-7[1][2] |
| EINECS Number | 243-421-7[1][2] |
| Abbreviation | M-DIPA |
| Trade Names | LONZACURE M-DIPA[1][3], Kayabond C 400[4] |
| Systematic Names | Benzenamine, 4,4'-methylenebis[2,6-bis(1-methylethyl)-[1] |
| 4,4'-Methylenebis[2,6-bis(1-methylethyl)benzenamine][4] | |
| Bis(4-amino-3,5-diisopropylphenyl)methane | |
| 3,3',5,5'-Tetraisopropyl-4,4'-diaminodiphenylmethane[3][5] | |
| Other Identifiers | UNII-8SEG5U60DC[1] |
| DTXSID9066544[1] |
Physicochemical Properties
The physical and chemical properties of 4,4'-Methylenebis(2,6-diisopropylaniline) are summarized in the table below. These properties are crucial for its handling, processing, and application in various chemical syntheses.
Table 2: Physicochemical Data for 4,4'-Methylenebis(2,6-diisopropylaniline)
| Property | Value | Source |
| Molecular Formula | C25H38N2 | [1][2][5] |
| Molecular Weight | 366.58 g/mol | [2][5] |
| Appearance | Solidified melt, yellow to brown solid | [2][4] |
| Melting Point | 10-30 °C | [2] |
| Boiling Point | 215-218 °C (0.5 mmHg) | [2] |
| Density | 0.99 g/cm³ | [2] |
| Vapor Pressure | 0 Pa at 25°C | [2] |
| Refractive Index | 1.7620 (estimate) | [2] |
Experimental Protocols
Detailed methodologies for the synthesis and key applications of 4,4'-Methylenebis(2,6-diisopropylaniline) are provided in this section.
Synthesis of 4,4'-Methylenebis(2,6-diisopropylaniline)
The synthesis of 4,4'-Methylenebis(2,6-diisopropylaniline) is typically achieved through the condensation reaction of 2,6-diisopropylaniline with a source of a methylene bridge, such as formaldehyde or dimethyl sulfoxide, often in the presence of an acid catalyst. The following protocol is a representative example based on literature procedures.[2][6]
Materials:
-
2,6-diisopropylaniline
-
Paraformaldehyde
-
Hydrochloric acid (36%)
-
Sodium hydroxide
-
Water
-
Argon or Nitrogen gas (for inert atmosphere)
Procedure:
-
In a round-bottom flask equipped with a condenser and a magnetic stirrer, a mixture of 2,6-diisopropylaniline (0.1 mol), paraformaldehyde (0.05 mol), and 36% hydrochloric acid (0.1 mol) in water (100 mL) is prepared.
-
The reaction mixture is heated to 353 K (80 °C) for 3 hours in an oil bath under an inert argon atmosphere.
-
After the reaction period, the mixture is cooled to room temperature.
-
Sodium hydroxide (0.11 mol) is added to the cooled reaction mixture to neutralize the acid and precipitate the product.
-
The resulting precipitate is collected by filtration and dried at 343 K (70 °C) in an oven for 12 hours.
-
The purity of the final product can be assessed by techniques such as NMR spectroscopy.[7]
Application as a Curing Agent for Epoxy Resins
4,4'-Methylenebis(2,6-diisopropylaniline) is utilized as a curing agent for epoxy resins, enhancing their mechanical properties and thermal stability.[8][9] The following is a general procedure for its use.
Materials:
-
Epoxy resin (e.g., diglycidyl ether of bisphenol A)
-
4,4'-Methylenebis(2,6-diisopropylaniline)
-
Solvent (optional, e.g., toluene)
Procedure:
-
The desired amount of 4,4'-Methylenebis(2,6-diisopropylaniline) is calculated based on the epoxy equivalent weight of the resin.
-
The epoxy resin is preheated to a temperature that allows for easy mixing (e.g., 60-80 °C).
-
The 4,4'-Methylenebis(2,6-diisopropylaniline) is added to the heated epoxy resin and mixed thoroughly until a homogeneous mixture is obtained. If necessary, a solvent can be used to aid in mixing.
-
The mixture is then degassed under vacuum to remove any entrapped air bubbles.
-
The resin-curing agent blend is poured into a mold and cured at a temperature typically ranging from 60 to 200 °C. The curing time will vary depending on the specific resin system and the desired properties of the final product.
Application as a Chain Extender in Polyurethanes
In polyurethane chemistry, 4,4'-Methylenebis(2,6-diisopropylaniline) acts as a chain extender, reacting with isocyanate groups to form urea linkages and build the hard segment of the polymer.[1][10][11] A representative procedure is outlined below.
Materials:
-
Polyol (e.g., polypropylene glycol)
-
Diisocyanate (e.g., methylene diphenyl diisocyanate - MDI)
-
4,4'-Methylenebis(2,6-diisopropylaniline)
-
Solvent (e.g., acetone)
-
Catalyst (optional, e.g., tin-based catalyst)
Procedure:
-
The polyol and 4,4'-Methylenebis(2,6-diisopropylaniline) are dissolved in a suitable solvent such as acetone in a reaction vessel.
-
In a separate vessel, the diisocyanate is dissolved in the same solvent.
-
The diisocyanate solution is then added to the polyol and chain extender solution under vigorous mixing. The molar ratio of isocyanate groups to the sum of hydroxyl and amino groups is typically kept close to 1:1.
-
After a short and vigorous mixing period, the reaction mixture is transferred to a mold.
-
The mixture is allowed to cure at room temperature or an elevated temperature to form the final polyurethane elastomer.
Logical Relationships and Workflows
The following diagram illustrates the synthesis of 4,4'-Methylenebis(2,6-diisopropylaniline) and its primary applications as a curing agent and a chain extender.
Caption: Synthesis and application workflow of 4,4'-Methylenebis(2,6-diisopropylaniline).,6-diisopropylaniline).
References
- 1. 4,4'-Methylenebis(2,6-diisopropylaniline) | 19900-69-7 | Benchchem [benchchem.com]
- 2. US4289906A - Chemical process for preparing methylene bis-anilines - Google Patents [patents.google.com]
- 3. 4,4'-METHYLENEBIS(2,6-DIISOPROPYLANILINE) | 19900-69-7 [chemicalbook.com]
- 4. 4,4'-Methylenebis(2,6-diisopropylaniline) | C25H38N2 | CID 88307 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. rsc.org [rsc.org]
- 6. Synthesis and crystal structures of 4,4′-methylenebis(2,6-diethylaniline) and 4,4′-methylenebis(3-chloro-2,6-diethylaniline) - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Nuclear magnetic resonance study of 2,6-diisopropylaniline (2,6-DIPA) and 4,4'-methylenebis (2,6-diisopropylaniline) (MDIPA) (Technical Report) | OSTI.GOV [osti.gov]
- 8. US3481900A - Use of selected 4,4'-methylenebis (2,6-dialkylanilines) as curing agents for epoxy resins - Google Patents [patents.google.com]
- 9. GB2524873A - 4,4' methylene bis anilines as curing agents for epoxy resins - Google Patents [patents.google.com]
- 10. Chain Extenders and Curatives | Polyurethanes and Polyureas | Request Quotes or Samples [tri-iso.com]
- 11. bdmaee.net [bdmaee.net]
The Impact of Steric Hindrance on the Reactivity of 4,4'-Methylenebis(2,6-diisopropylaniline): A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
4,4'-Methylenebis(2,6-diisopropylaniline) (MBDIA) is a sterically hindered aromatic diamine widely utilized as a curative for epoxy resins and a chain extender in polyurethane and polyurea systems. The bulky isopropyl groups ortho to the amine functionalities play a pivotal role in modulating its reactivity, conferring a unique combination of delayed reactivity at processing temperatures and excellent mechanical and thermal properties in the cured product. This technical guide provides an in-depth analysis of the role of steric hindrance in the reactivity of MBDIA, supported by comparative quantitative data, detailed experimental protocols for characterization, and visual representations of key concepts and workflows.
Introduction
The reactivity of aromatic amines is critically dependent on the electronic and steric environment of the amino group. In the case of 4,4'-Methylenebis(2,6-diisopropylaniline), the presence of four isopropyl groups in close proximity to the two amine functionalities creates significant steric shielding. This steric hindrance is a dominant factor governing its reaction kinetics with electrophiles such as isocyanates and epoxides.[1] Understanding and quantifying the impact of this steric hindrance is essential for the rational design of polymer systems with controlled curing profiles and desired end-use properties. This guide will explore the synthesis of sterically hindered diamines, the effect of steric bulk on reaction rates, and the experimental techniques used to characterize these systems.
The Role of Steric Hindrance in MBDIA's Reactivity
The two isopropyl groups on each aniline ring of MBDIA physically obstruct the path of incoming electrophiles to the nitrogen atom's lone pair of electrons. This steric shield significantly reduces the frequency of successful reactive collisions, thereby lowering the reaction rate compared to less hindered analogues like 4,4'-methylenedianiline (MDA) or even 4,4'-methylenebis(2,6-diethylaniline) (MDEA).[2]
This reduced reactivity is often advantageous in industrial applications. For instance, in polyurethane and polyurea formulations, a slower reaction rate allows for a longer pot life, facilitating better mixing and molding of large or complex parts.[3] In epoxy systems, the delayed cure can prevent premature gelation at processing temperatures, ensuring good flow and impregnation of reinforcing fibers in composite materials.
Logical Relationship of Steric Hindrance and Reactivity
The following diagram illustrates the fundamental principle of how steric hindrance affects the reactivity of MBDIA.
Caption: Logical flow of steric hindrance's effect on MBDIA's reactivity.
Quantitative Data on Reactivity
While specific kinetic data for MBDIA is not abundantly available in the public domain, the effect of steric hindrance can be quantified by comparing the reactivity of analogous aromatic amines. The following tables summarize relevant data from the literature for related systems, which allows for an informed estimation of MBDIA's reactivity profile.
Comparative Reactivity of Substituted Anilines in Acylation
The acylation of anilines is a standard reaction to probe nucleophilicity, which is directly impacted by steric hindrance.
| Aniline Derivative | Substituents (R) | Relative Rate Constant (k_rel) | Observations |
| Aniline | H | 1 | Baseline for unhindered aniline. |
| 2-Methylaniline | CH₃ | ~0.1 | Moderate steric hindrance from a single methyl group significantly reduces the reaction rate. |
| 2,6-Dimethylaniline | CH₃, CH₃ | ~0.001 | The presence of two ortho-methyl groups drastically decreases the reaction rate. |
| 2,6-Diisopropylaniline | CH(CH₃)₂ | Significantly < 0.001 (estimated) | The much bulkier isopropyl groups are expected to reduce the reactivity by several more orders of magnitude. |
Table 1: A semi-quantitative comparison of relative reaction rates for the acylation of various anilines. The data illustrates a clear trend of decreasing reactivity with increasing steric bulk of the ortho-substituents. The value for 2,6-diisopropylaniline is an extrapolation based on the observed trend.
Curing Kinetics of Epoxy-Amine Systems
The curing of epoxy resins with aromatic amines can be studied using Differential Scanning Calorimetry (DSC) to determine kinetic parameters like the activation energy (Ea). Higher activation energy generally corresponds to a slower reaction at a given temperature.
| Curing System | Activation Energy (Ea) (kJ/mol) | Method |
| 4,4'-Methylenebis epoxy resin and m-Xylylenediamine | 52.20 - 66.10 | Friedman, F-W-O |
| MDI-based Polyurethane | 46.34 | Kissinger |
Table 2: Activation energies for related epoxy-amine and polyurethane curing systems determined by various kinetic models from DSC data.[1][2] It is anticipated that the curing of an epoxy resin with MBDIA would exhibit a significantly higher activation energy due to the pronounced steric hindrance.
Experimental Protocols
Synthesis of 4,4'-Methylenebis(2,6-diethylaniline) (A less hindered analogue of MBDIA)
This protocol for a related, less sterically hindered diamine provides a representative synthetic route.[4]
Materials:
-
2,6-Diethylaniline
-
Paraformaldehyde
-
36% Hydrochloric acid
-
Sodium hydroxide
-
Water
-
Dimethyl sulfoxide (DMSO)
-
Round-bottom flask
-
Oil bath
-
Magnetic stirrer
-
Argon or Nitrogen source
Procedure:
-
A mixture of 2,6-diethylaniline (0.1 mol), paraformaldehyde (0.05 mol), and 36% hydrochloric acid (0.1 mol) in water (100 mL) is placed in a round-bottom flask.[4]
-
The flask is heated to 353 K for 3 hours in an oil bath under an inert atmosphere (argon).[4]
-
The reaction mixture is then cooled to room temperature.[4]
-
Sodium hydroxide (0.11 mol) is added to neutralize the mixture.[4]
-
The resulting precipitate is filtered and dried at 343 K in an oven for 12 hours.[4]
-
The yield of 4,4'-methylenebis(2,6-diethylaniline) is typically around 94%.[4]
Caption: Workflow for the synthesis of 4,4'-methylenebis(2,6-diethylaniline).
Kinetic Analysis of Epoxy-Amine Curing using Differential Scanning Calorimetry (DSC)
This protocol outlines a general procedure for studying the curing kinetics of an epoxy resin with an aromatic amine like MBDIA.[3][5]
Instrumentation:
-
Differential Scanning Calorimeter (DSC)
-
Aluminum crucibles and lids
-
Crimper for sealing crucibles
-
Nitrogen purge gas
Procedure:
-
Accurately weigh 10-15 mg of the freshly prepared epoxy-amine mixture into an aluminum crucible.[3]
-
Seal the crucible using a crimper.
-
Place the sample crucible and an empty reference crucible into the DSC cell.
-
Purge the DSC cell with nitrogen at a constant flow rate (e.g., 20-60 mL/min).[3]
-
Perform non-isothermal scans at multiple heating rates (e.g., 2.5, 5, 10, and 15 °C/min) over a temperature range that encompasses the entire curing exotherm (e.g., 30-260 °C).[3][6]
-
Record the heat flow as a function of temperature for each heating rate.
-
The resulting DSC curves can be analyzed using various isoconversional methods (e.g., Kissinger, Friedman, Flynn-Wall-Ozawa) to determine the activation energy (Ea) as a function of the degree of conversion.[3]
Caption: Workflow for kinetic analysis of epoxy-amine curing via DSC.
Molecular Weight Analysis of Polyurethane Prepolymers by Gel Permeation Chromatography (GPC)
GPC is used to determine the molecular weight distribution of polymers, providing insight into the extent of reaction.
Instrumentation:
-
GPC system with a pump, injector, and column oven
-
GPC columns (e.g., Agilent PLgel MIXED-E)[2]
-
Differential Refractive Index (DRI) detector
-
Solvent (e.g., Dichloromethane or N,N-Dimethylformamide)[2][7]
-
Polystyrene standards for calibration[7]
Procedure:
-
Prepare a dilute solution of the polyurethane prepolymer in a suitable solvent (e.g., 10 mg/mL in DMF).[7]
-
Filter the sample solution to remove any particulates.
-
Prepare a series of polystyrene standards of known molecular weights in the same solvent.[7]
-
Inject the standard solutions onto the GPC system to generate a calibration curve.
-
Inject the sample solution onto the GPC system.
-
The DRI detector measures the concentration of the polymer as it elutes from the columns.
-
The retention time is correlated with the molecular weight using the calibration curve to determine the molecular weight distribution of the prepolymer.
Conclusion
The steric hindrance imparted by the ortho-isopropyl groups is the defining characteristic of 4,4'-Methylenebis(2,6-diisopropylaniline) and is the primary determinant of its reactivity. This feature leads to a significantly reduced reaction rate compared to less hindered aromatic diamines, a property that is highly desirable for achieving long pot life and controlled curing in various polymer applications. While direct quantitative kinetic data for MBDIA is limited, comparative analysis with related compounds provides a clear understanding of the magnitude of this steric effect. The experimental protocols outlined in this guide offer a framework for the synthesis and kinetic characterization of sterically hindered diamines and their corresponding polymer systems, enabling researchers and developers to harness the unique properties of MBDIA for advanced material design.
References
- 1. benchchem.com [benchchem.com]
- 2. warwick.ac.uk [warwick.ac.uk]
- 3. Effect of the Aromatic Amine Curing Agent Structure on Properties of Epoxy Resin-Based Syntactic Foams - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Synthesis and crystal structures of 4,4′-methylenebis(2,6-diethylaniline) and 4,4′-methylenebis(3-chloro-2,6-diethylaniline) - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. pubs.acs.org [pubs.acs.org]
- 7. downloads.regulations.gov [downloads.regulations.gov]
Methodological & Application
Application Notes and Protocols for Utilizing 4,4'-Methylenebis(2,6-diisopropylaniline) as a Polyurethane Chain Extender
For Researchers, Scientists, and Drug Development Professionals
Introduction
4,4'-Methylenebis(2,6-diisopropylaniline), commonly known as M-DIPA, is a sterically hindered aromatic diamine that serves as an effective chain extender in the synthesis of high-performance polyurethane and polyurea elastomers. Its unique molecular structure, featuring bulky isopropyl groups flanking the amine functionalities, imparts a range of desirable properties to the resulting polymers. These include enhanced thermal stability, improved mechanical performance, and controlled reactivity. These characteristics make M-DIPA-extended polyurethanes particularly suitable for demanding applications, including in the biomedical field where durability and biocompatibility are paramount.
When used as a chain extender, the diamine reacts with isocyanate-terminated prepolymers to form urea linkages, resulting in a poly(urethane-urea) (PUU) elastomer.[1] This reaction leads to the formation of hard segments within the polymer matrix, which contribute to the material's strength and thermal resistance.[2] The bulky nature of M-DIPA influences the packing of these hard segments, affecting the microphase separation and ultimately the macroscopic properties of the elastomer.
Key Advantages of M-DIPA as a Chain Extender
-
Controlled Reactivity: The steric hindrance provided by the isopropyl groups moderates the reactivity of the amine groups with isocyanates. This allows for better processing control and a longer pot life compared to less hindered aromatic diamines.
-
Enhanced Thermal Stability: The incorporation of the rigid and sterically hindered M-DIPA structure into the polymer backbone increases the thermal stability of the resulting polyurethane.
-
Improved Mechanical Properties: Polyurethanes extended with M-DIPA can exhibit a favorable balance of hardness, tensile strength, and elasticity. The specific properties can be tailored by adjusting the formulation.
-
Formation of Poly(urethane-urea)s: The reaction of the diamine with isocyanate groups forms urea linkages, which create strong bidentate hydrogen bonds. These physical crosslinks contribute significantly to the excellent mechanical properties of the final elastomer.[2]
Data Presentation
Table 1: Typical Properties of a Polyurethane Elastomer Extended with a Mixed Diamine System Including M-DIPA
| Property | Value |
| Chain Extender Composition | 50 mol% 4,4'-Methylenebis(2,6-diisopropylaniline) 50 mol% Dimethylthio toluenediamine |
| Flexural Modulus | High (specific value dependent on full formulation) |
| Gel Time | 2.2 seconds (in a specific RIM formulation) |
Note: This data is derived from a study using a blend of diamine chain extenders and is presented to illustrate the performance contribution of M-DIPA.[3]
Experimental Protocols
Protocol 1: Synthesis of an M-DIPA Extended Poly(urethane-urea) Elastomer
This protocol describes a two-step process for synthesizing a poly(urethane-urea) elastomer. The first step involves the formation of an isocyanate-terminated prepolymer, which is then chain-extended with M-DIPA in the second step.
Materials:
-
Polyol (e.g., Polytetramethylene ether glycol - PTMG, Polycaprolactone - PCL)
-
Diisocyanate (e.g., 4,4'-Methylene diphenyl diisocyanate - MDI)
-
4,4'-Methylenebis(2,6-diisopropylaniline) (M-DIPA)
-
Solvent (e.g., Anhydrous N,N-Dimethylacetamide - DMAc)
-
Catalyst (e.g., Dibutyltin dilaurate - DBTDL, optional)
Procedure:
Step 1: Prepolymer Synthesis
-
In a clean, dry, three-necked round-bottom flask equipped with a mechanical stirrer, nitrogen inlet, and a condenser, add the desired amount of polyol.
-
Heat the polyol under vacuum at a temperature sufficient to remove any residual moisture (e.g., 80-100°C) for at least 2 hours.
-
Cool the polyol to the desired reaction temperature (e.g., 60-80°C) under a nitrogen atmosphere.
-
Slowly add the diisocyanate to the polyol with vigorous stirring. The molar ratio of NCO to OH groups should typically be between 1.5:1 and 2.5:1.
-
If using a catalyst, add it to the reaction mixture.
-
Maintain the reaction at the set temperature with continuous stirring for 2-4 hours, or until the isocyanate content reaches the theoretical value, which can be monitored by titration (ASTM D2572).
Step 2: Chain Extension with M-DIPA
-
Dissolve the calculated amount of M-DIPA in a minimal amount of anhydrous solvent. The amount of M-DIPA is calculated to achieve a specific stoichiometry with the remaining NCO groups of the prepolymer (typically a ratio of NH2 to NCO of 0.95 to 1.0).
-
Cool the prepolymer to a suitable temperature (e.g., 50-70°C) to control the exotherm of the chain extension reaction.
-
Slowly add the M-DIPA solution to the stirred prepolymer.
-
Continue stirring for a period of time to ensure complete mixing and reaction (e.g., 30-60 minutes).
-
Pour the resulting polymer solution into a preheated mold treated with a mold release agent.
-
Cure the polymer in an oven at a specified temperature and duration (e.g., 80-110°C for 12-24 hours).
-
After curing, allow the elastomer to cool to room temperature before demolding.
-
Post-cure the demolded elastomer at room temperature for at least 7 days to allow for the completion of all reactions and stabilization of properties before testing.
Mandatory Visualizations
Caption: General workflow for the synthesis of a poly(urethane-urea) elastomer using M-DIPA.
Caption: Formation of a urea linkage from the reaction of an isocyanate and an amine.
Conclusion
4,4'-Methylenebis(2,6-diisopropylaniline) is a valuable chain extender for formulating high-performance polyurethane elastomers. Its sterically hindered structure provides a unique combination of controlled reactivity and the ability to impart excellent thermal and mechanical properties to the final polymer. The provided protocols and information serve as a starting point for researchers and scientists to explore the potential of M-DIPA in their specific applications, from industrial components to advanced materials for drug development and biomedical devices. Further optimization of the formulation and processing conditions will be necessary to achieve the desired performance characteristics for any given application.
References
Application Notes and Protocols for the Formulation of Epoxy Resins with 4,4'-Methylenebis(2,6-diisopropylaniline) (M-DIPA) Curing Agent
For Researchers, Scientists, and Drug Development Professionals
Abstract
These application notes provide a comprehensive guide for the formulation and characterization of epoxy resin systems cured with 4,4'-Methylenebis(2,6-diisopropylaniline), also known as M-DIPA. M-DIPA is an aromatic amine curing agent that imparts excellent thermal stability, high glass transition temperature (Tg), and good mechanical properties to cured epoxy resins. This document outlines detailed experimental protocols for sample preparation, curing schedules, and various analytical techniques for characterizing the resulting thermosets. Quantitative data on thermal and mechanical properties are summarized in structured tables for easy comparison and formulation optimization. Additionally, diagrams illustrating the chemical structures, curing mechanism, and experimental workflow are provided to facilitate a deeper understanding of the formulation process.
Introduction
Epoxy resins are a versatile class of thermosetting polymers widely used in high-performance applications such as composites, adhesives, coatings, and encapsulation materials. The final properties of the cured epoxy are largely determined by the choice of the curing agent. Aromatic amines are a class of curing agents known for imparting high thermal stability and chemical resistance to the cured epoxy network.[1]
4,4'-Methylenebis(2,6-diisopropylaniline) (M-DIPA) is a sterically hindered aromatic diamine that offers several advantages as an epoxy curing agent. The isopropyl groups in the ortho position to the amine groups moderate the reactivity, providing a longer pot life compared to other aromatic amines, which is beneficial for processing. Upon curing, M-DIPA creates a highly cross-linked network with a high glass transition temperature (Tg), making it suitable for applications requiring elevated service temperatures.[2]
This document serves as a practical guide for researchers and scientists to effectively formulate and characterize epoxy resins cured with M-DIPA.
Materials and Equipment
Materials
-
Epoxy Resin: Bisphenol A diglycidyl ether (DGEBA) based epoxy resin with an epoxide equivalent weight (EEW) of 180-190 g/eq.
-
Curing Agent: 4,4'-Methylenebis(2,6-diisopropylaniline) (M-DIPA), such as Lonzacure® M-DIPA.
-
Solvents (for cleaning): Acetone, isopropanol.
Equipment
-
Analytical balance
-
Mechanical stirrer or planetary mixer
-
Vacuum oven
-
Molds (e.g., silicone or metal, treated with a release agent)
-
Differential Scanning Calorimeter (DSC)
-
Thermogravimetric Analyzer (TGA)
-
Dynamic Mechanical Analyzer (DMA)
-
Universal Testing Machine (for tensile and flexural tests)
-
Personal Protective Equipment (PPE): Safety goggles, gloves, lab coat.
Quantitative Data Summary
The following tables summarize the key properties of an epoxy resin system based on DGEBA cured with M-DIPA.
Table 1: Formulation and Curing Parameters
| Parameter | Value | Reference |
| Epoxy Resin | DGEBA (EEW 180-190 g/eq) | [2] |
| Curing Agent | 4,4'-Methylenebis(2,6-diisopropylaniline) (M-DIPA) | [2] |
| Mix Ratio (Resin:Curing Agent by weight) | Stoichiometric ratio is recommended. The exact ratio should be calculated based on the EEW of the resin and the amine hydrogen equivalent weight (AHEW) of M-DIPA. | |
| Curing Schedule | 4 hours at 130°C + 4 hours at 160°C + 4 hours at 190°C | [2] |
Table 2: Thermal and Mechanical Properties of M-DIPA Cured Epoxy Resin
| Property | Test Method | Value | Reference |
| Glass Transition Temperature (Tg) by DMA (tan δ peak) | ISO 6721 | 192 °C | [2] |
| Heat Distortion Temperature | ASTM D648 | >150 °C | [3] |
| Elongation at Maximum Tensile Strength | ISO 527 | 3.6 % | [2] |
| Pot Life | - | Longer than conventional aromatic amines like 4,4'-methylenedianiline | [3] |
Experimental Protocols
Calculation of Mix Ratio
The stoichiometric mix ratio is calculated to ensure a complete reaction between the epoxy groups of the resin and the amine hydrogens of the curing agent.
Formula:
Parts by weight of curing agent per 100 parts of resin (phr) = (AHEW of Curing Agent / EEW of Resin) * 100
Where:
-
AHEW (Amine Hydrogen Equivalent Weight) of M-DIPA: Molecular Weight / Number of active hydrogens. The molecular weight of M-DIPA (C25H38N2) is 366.58 g/mol . It has 4 active hydrogens (two per primary amine group). Therefore, AHEW = 366.58 / 4 = 91.65 g/eq.
-
EEW (Epoxide Equivalent Weight) of the epoxy resin: This value is typically provided by the manufacturer (e.g., 180-190 g/eq).
Example Calculation (for EEW = 185 g/eq):
phr of M-DIPA = (91.65 / 185) * 100 ≈ 49.5 phr
Sample Preparation and Curing
-
Pre-heating: Pre-heat the epoxy resin to 60-80°C to reduce its viscosity for easier mixing.
-
Mixing: Weigh the calculated amounts of the pre-heated epoxy resin and M-DIPA into a suitable container. Mix thoroughly using a mechanical stirrer for 5-10 minutes until a homogeneous mixture is obtained.
-
Degassing: Place the mixture in a vacuum oven at 80-90°C for 15-20 minutes to remove any entrapped air bubbles.
-
Casting: Pour the degassed mixture into pre-heated molds treated with a mold release agent.
-
Curing: Place the molds in a programmable oven and follow the recommended curing schedule:
-
Ramp to 130°C and hold for 4 hours.
-
Ramp to 160°C and hold for 4 hours.
-
Ramp to 190°C and hold for 4 hours.
-
-
Cooling: Allow the cured samples to cool down slowly to room temperature inside the oven to minimize residual stresses.
-
Demolding: Carefully remove the cured samples from the molds.
Characterization Methods
-
Differential Scanning Calorimetry (DSC):
-
Prepare a small sample (5-10 mg) of the uncured mixture in an aluminum DSC pan.
-
Perform a dynamic scan from room temperature to 300°C at a heating rate of 10°C/min to determine the curing exotherm and the glass transition temperature (Tg) of the cured sample.
-
For the cured sample, perform a second scan after cooling to determine the final Tg.
-
-
Thermogravimetric Analysis (TGA):
-
Place a small sample (10-15 mg) of the cured material in a TGA pan.
-
Heat the sample from room temperature to 800°C at a heating rate of 10°C/min under a nitrogen atmosphere.
-
Analyze the data to determine the onset of decomposition and the char yield.
-
-
Dynamic Mechanical Analysis (DMA):
-
Prepare rectangular specimens of the cured material with appropriate dimensions for the DMA instrument.
-
Perform a temperature sweep from room temperature to 250°C at a heating rate of 3-5°C/min and a fixed frequency (e.g., 1 Hz).
-
Determine the storage modulus (E'), loss modulus (E''), and tan delta (tan δ). The peak of the tan δ curve is typically taken as the glass transition temperature (Tg).
-
-
Tensile Testing (ASTM D638):
-
Prepare dog-bone shaped specimens from the cured sheets.
-
Conduct the test using a universal testing machine at a constant crosshead speed.
-
Determine the tensile strength, Young's modulus, and elongation at break.
-
-
Flexural Testing (ASTM D790):
-
Prepare rectangular bar specimens from the cured sheets.
-
Perform a three-point bending test using a universal testing machine.
-
Determine the flexural strength and flexural modulus.
-
Visualizations
Chemical Structures
Caption: Chemical structures of the epoxy resin and curing agent.
Curing Reaction Mechanism
Caption: Simplified epoxy-amine curing reaction mechanism.
Experimental Workflow
Caption: Workflow for formulation and characterization.
Safety Precautions
-
Always work in a well-ventilated area or under a fume hood.
-
Wear appropriate personal protective equipment (PPE), including safety glasses, chemical-resistant gloves, and a lab coat.
-
Avoid skin contact with the epoxy resin and curing agent, as they can cause skin irritation and sensitization.
-
Consult the Safety Data Sheets (SDS) for both the epoxy resin and M-DIPA before use.
Conclusion
The formulation of epoxy resins with 4,4'-Methylenebis(2,6-diisopropylaniline) (M-DIPA) as a curing agent yields high-performance thermoset materials with excellent thermal stability and mechanical properties. The provided protocols and data serve as a valuable resource for researchers and scientists in developing and optimizing epoxy systems for a wide range of demanding applications. The extended pot life of M-DIPA formulations offers processing advantages, while the high glass transition temperature of the cured product ensures reliability at elevated temperatures. By following the detailed experimental procedures and characterization techniques outlined in these notes, users can effectively harness the benefits of M-DIPA in their epoxy formulations.
References
Application Notes and Protocols for the Synthesis of Polyurethanes using 4,4'-Methylenebis(2,6-diisopropylaniline)
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides a detailed protocol for the synthesis of polyurethane elastomers using 4,4'-Methylenebis(2,6-diisopropylaniline) (M-DIPA) as a chain extender. Polyurethanes synthesized with M-DIPA exhibit enhanced thermal stability and mechanical properties, making them suitable for a variety of high-performance applications. This protocol outlines the necessary materials, equipment, and a step-by-step procedure for the synthesis, including the preparation of the isocyanate-terminated prepolymer and the subsequent curing process with M-DIPA.
Introduction
Polyurethanes are a versatile class of polymers formed through the reaction of a diisocyanate with a polyol. The properties of the resulting polymer can be tailored by varying the chemical composition of these reactants. The use of a chain extender, such as an aromatic diamine, in the final curing stage can significantly influence the final properties of the polyurethane, particularly in elastomers. 4,4'-Methylenebis(2,6-diisopropylaniline), also known as M-DIPA, is a sterically hindered aromatic diamine that serves as an effective chain extender. The bulky isopropyl groups flanking the amine functionalities moderate the reactivity of the amine groups with the isocyanate groups of the prepolymer, allowing for controlled curing and resulting in polyurethanes with superior thermal and mechanical properties.[1]
The synthesis is typically a two-step process. In the first step, a diisocyanate is reacted with a polyol to form an isocyanate-terminated prepolymer. The second step involves the chain extension of this prepolymer with a diamine curative, in this case, M-DIPA, to form the final polyurethane-urea elastomer.
Materials and Equipment
Materials
-
Diisocyanate: 4,4'-Methylene diphenyl diisocyanate (MDI)
-
Polyol: Polytetramethylene ether glycol (PTMEG), molecular weight 2000 g/mol
-
Chain Extender: 4,4'-Methylenebis(2,6-diisopropylaniline) (M-DIPA)
-
Solvent (optional, for viscosity reduction): Anhydrous N,N-Dimethylformamide (DMF) or Dimethyl sulfoxide (DMSO)
-
Catalyst (optional): Dibutyltin dilaurate (DBTDL)
-
Nitrogen gas (inert atmosphere)
-
Mold release agent
Equipment
-
Three-neck round-bottom flask
-
Mechanical stirrer
-
Heating mantle with temperature controller
-
Thermometer or thermocouple
-
Vacuum oven
-
Vacuum pump
-
Glass molds
-
Desiccator
Experimental Protocol
Part 1: Synthesis of the Isocyanate-Terminated Prepolymer
-
Preparation: Dry the PTMEG polyol under vacuum at 80-100°C for at least 4 hours to remove any residual moisture. Ensure all glassware is thoroughly dried.
-
Reaction Setup: Assemble the three-neck flask with the mechanical stirrer, a nitrogen inlet, and a thermometer. Place the flask in the heating mantle.
-
Charging Reactants: Under a nitrogen atmosphere, charge the dried PTMEG into the reaction flask.
-
Heating: Heat the PTMEG to the reaction temperature of 70-80°C with stirring.
-
Addition of Diisocyanate: Once the polyol reaches the desired temperature, add the MDI to the flask. The molar ratio of NCO groups from MDI to OH groups from PTMEG (NCO:OH ratio) should be in the range of 2:1 to 3:1 to ensure the prepolymer is isocyanate-terminated.
-
Reaction: Maintain the reaction mixture at 70-80°C with constant stirring for 2-3 hours. The progress of the reaction can be monitored by titrating for the %NCO content until it reaches the theoretical value.
-
Degassing: After the reaction is complete, degas the prepolymer under vacuum for 30-60 minutes to remove any dissolved gases.
Part 2: Curing of the Prepolymer with M-DIPA
-
Preparation of M-DIPA: M-DIPA is a solid at room temperature. It should be melted to a clear liquid at a temperature of 120-130°C before use.
-
Stoichiometry Calculation: Calculate the required amount of M-DIPA based on the %NCO of the prepolymer. The stoichiometric ratio of amine groups (NH2) from M-DIPA to isocyanate groups (NCO) from the prepolymer is typically in the range of 0.95 to 1.05. The equivalent weight of M-DIPA is approximately 183.29 g/eq.
-
Mixing: Cool the prepolymer to 60-70°C. Add the molten M-DIPA to the prepolymer and mix vigorously for 30-60 seconds to ensure a homogeneous mixture. If the viscosity is too high, a small amount of anhydrous solvent can be added.
-
Casting: Pour the mixture into a preheated mold (100-120°C) that has been treated with a mold release agent.
-
Curing: Place the filled mold in an oven and cure at 100-120°C for 12-16 hours.
-
Post-Curing: After the initial cure, the elastomer can be post-cured at a lower temperature (e.g., 80°C) for an additional 24 hours to ensure the completion of the reaction and to enhance its properties.
-
Demolding and Conditioning: Allow the mold to cool to room temperature before demolding the polyurethane elastomer. The demolded part should be conditioned at room temperature for at least 7 days before testing to allow for the full development of its mechanical properties.
Data Presentation
Table 1: Representative Formulation for M-DIPA Cured Polyurethane Elastomer
| Component | Function | Molar Ratio (NCO:OH) | Molar Ratio (NH2:NCO) |
| 4,4'-Methylene diphenyl diisocyanate (MDI) | Diisocyanate | 2.0 | - |
| Polytetramethylene ether glycol (PTMEG, 2000 g/mol ) | Polyol | 1.0 | - |
| 4,4'-Methylenebis(2,6-diisopropylaniline) (M-DIPA) | Chain Extender | - | 0.98 |
Table 2: Typical Mechanical Properties of M-DIPA Cured Polyurethane Elastomers
| Property | Typical Value |
| Hardness (Shore A) | 85 - 95 |
| 100% Modulus (MPa) | 5 - 10 |
| Tensile Strength (MPa) | 30 - 45 |
| Elongation at Break (%) | 300 - 500 |
| Tear Strength (kN/m) | 80 - 120 |
Note: These values are illustrative and can vary significantly depending on the specific formulation, NCO:OH ratio, and curing conditions.
Visualizations
Caption: Experimental workflow for the synthesis of M-DIPA cured polyurethane elastomer.
Caption: Chemical reaction pathway for polyurethane-urea synthesis with M-DIPA.
Troubleshooting
| Issue | Possible Cause | Solution |
| Bubbles in the final elastomer | Incomplete degassing of the prepolymer or moisture contamination. | Ensure thorough degassing of the prepolymer. Use anhydrous reactants and maintain an inert atmosphere. |
| Elastomer is too soft or tacky | Incorrect stoichiometry (excess polyol or insufficient M-DIPA). Incomplete curing. | Recalculate and verify the stoichiometry. Ensure the %NCO of the prepolymer is accurately determined. Increase curing time or temperature. |
| Elastomer is brittle | Incorrect stoichiometry (excess isocyanate or M-DIPA). | Recalculate and verify the stoichiometry. |
| Gelation occurs too quickly during mixing | High reactivity of reactants. High mixing temperature. | Reduce the mixing temperature. If using a catalyst, reduce its concentration or omit it. |
Safety Precautions
-
Diisocyanates are sensitizers and can cause respiratory irritation. Work in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.
-
Aromatic diamines can be toxic. Handle M-DIPA with care and avoid skin contact and inhalation.
-
The reactions are exothermic. Monitor the temperature closely, especially during the mixing of the prepolymer and the curative.
Conclusion
This protocol provides a comprehensive guide for the synthesis of high-performance polyurethane elastomers using M-DIPA as a chain extender. By carefully controlling the stoichiometry and reaction conditions, researchers can produce materials with a range of desirable mechanical and thermal properties suitable for various demanding applications. The provided data and visualizations serve as a valuable resource for understanding the synthesis process and the structure-property relationships of these materials.
References
Application Notes: Stoichiometric Calculations for 4,4'-Methylenebis(2,6-diisopropylaniline) in Polymer Synthesis
For: Researchers, scientists, and drug development professionals.
Abstract
These application notes provide detailed protocols and theoretical frameworks for the calculation of stoichiometric ratios when using 4,4'-Methylenebis(2,6-diisopropylaniline) (M-DIPA) in the synthesis of polyimides, polyurethanes, and epoxy resins. Accurate stoichiometric control is critical for achieving desired polymer properties, including molecular weight, mechanical strength, and thermal stability. This document outlines the fundamental principles, provides step-by-step experimental protocols, and presents data in a clear, tabular format for ease of use.
Introduction
4,4'-Methylenebis(2,6-diisopropylaniline), also known as M-DIPA, is a sterically hindered aromatic diamine. Its unique structure, featuring bulky isopropyl groups flanking the amine functionalities, imparts significant thermal stability, chemical resistance, and tailored reactivity to polymers. M-DIPA is commonly utilized as a monomer in the synthesis of high-performance polyimides, as a chain extender in polyurethane elastomers, and as a curing agent for epoxy resins.[1]
The precise ratio of M-DIPA to its co-reactants is a crucial parameter that dictates the final properties of the polymer. This document serves as a practical guide for researchers to accurately calculate and implement stoichiometric ratios for M-DIPA in various polymer systems.
Key Properties of M-DIPA
A thorough understanding of the chemical properties of M-DIPA is essential for accurate stoichiometric calculations.
| Property | Value | Reference |
| Chemical Formula | C₂₅H₃₈N₂ | [2][3][4] |
| Molecular Weight (MW) | 366.58 g/mol | [1][4] |
| Appearance | Light beige to brown solid | [1] |
| Amine Functionality | 2 (primary amines) | |
| Theoretical Amine Hydrogen Equivalent Weight (AHEW) | 91.65 g/eq | (Calculated) |
Stoichiometric Calculations and Protocols
Polyimide Synthesis
In polyimide synthesis, M-DIPA reacts with a dianhydride in a 1:1 molar ratio to form a poly(amic acid) precursor, which is subsequently cyclized to the final polyimide. Maintaining this equimolar ratio is critical for achieving high molecular weight and optimal mechanical properties.
Principle: The stoichiometry is based on a direct 1:1 molar ratio between the diamine (M-DIPA) and the dianhydride.
Example Co-reactant: Pyromellitic dianhydride (PMDA)
Calculation:
To determine the mass of each reactant required, the following formulas are used:
-
Moles of M-DIPA = Desired Moles
-
Mass of M-DIPA = Moles of M-DIPA × 366.58 g/mol
-
Moles of PMDA = Moles of M-DIPA (for a 1:1 ratio)
-
Mass of PMDA = Moles of PMDA × 218.12 g/mol
Table of Stoichiometric Ratios for Polyimide Synthesis (M-DIPA and PMDA):
| Molar Ratio (M-DIPA:PMDA) | Moles of M-DIPA (example) | Mass of M-DIPA (g) | Moles of PMDA (example) | Mass of PMDA (g) |
| 1:1 | 0.01 | 3.666 | 0.01 | 2.181 |
| 1:1 | 0.05 | 18.329 | 0.05 | 10.906 |
| 1:1 | 0.10 | 36.658 | 0.10 | 21.812 |
Experimental Protocol: One-Step Synthesis of Polyimide
-
Preparation: In a three-necked flask equipped with a mechanical stirrer, nitrogen inlet, and a Dean-Stark trap, add the calculated mass of M-DIPA and the appropriate amount of a high-boiling aprotic solvent (e.g., N-methyl-2-pyrrolidone, NMP).[9][10]
-
Dissolution: Stir the mixture under a nitrogen atmosphere until the M-DIPA is completely dissolved.
-
Addition of Dianhydride: Gradually add the calculated mass of PMDA to the solution.
-
Polymerization: Heat the reaction mixture to 180-200°C and maintain for 4-6 hours. Water formed during imidization is removed by azeotropic distillation with a solvent like toluene or xylene.[9]
-
Isolation: After cooling to room temperature, precipitate the polyimide solution in a non-solvent such as methanol.
-
Purification: Filter the polymer and wash it thoroughly with methanol and then dry under vacuum at 80-100°C.
Polyurethane Synthesis
In the synthesis of polyurethanes, M-DIPA acts as a chain extender for an isocyanate-terminated prepolymer. The stoichiometry is determined by the ratio of isocyanate groups (-NCO) in the prepolymer to the amine groups (-NH₂) in M-DIPA. A 1:1 ratio of -NCO to -NH₂ groups is typically targeted.
Principle: The calculation involves a two-step process: first, the formation of the prepolymer, and second, the chain extension with M-DIPA. The key is to maintain a 1:1 molar ratio between the reactive isocyanate groups and the amine hydrogen atoms.
Calculation of Stoichiometry:
-
Prepolymer Formation: React a diisocyanate with a polyol in a molar ratio greater than 1:1 (typically 2:1) to ensure the prepolymer is terminated with isocyanate groups.
-
Chain Extension: The amount of M-DIPA needed is calculated based on the isocyanate content (%NCO) of the prepolymer.
Experimental Protocol: Two-Step Polyurethane Synthesis
Step 1: Prepolymer Synthesis
-
Reactants: Charge a reactor with a diisocyanate (e.g., Methylene diphenyl diisocyanate - MDI) and a polyol (e.g., Polytetrahydrofuran - PTHF) in a 2:1 molar ratio.
-
Reaction: Heat the mixture to 70-80°C under a nitrogen atmosphere with stirring for 2-3 hours.
-
Analysis: Determine the %NCO content of the resulting prepolymer using standard titration methods (e.g., ASTM D2572).
Step 2: Chain Extension with M-DIPA
-
Prepolymer Preparation: Cool the prepolymer to 60-70°C.
-
M-DIPA Addition: Add the calculated amount of molten M-DIPA to the prepolymer with vigorous stirring. The amount of M-DIPA is determined by the following equation: Mass of M-DIPA = (%NCO / 42.02) * (Mass of Prepolymer / 100) * 91.65 (where 42.02 is the molecular weight of the NCO group and 91.65 is the AHEW of M-DIPA)
-
Curing: Pour the mixture into a preheated mold and cure at 100-120°C for several hours.[11]
Epoxy Resin Curing
M-DIPA serves as a curing agent (hardener) for epoxy resins. The stoichiometry is based on the ratio of the amine hydrogen atoms in M-DIPA to the epoxy groups in the resin. The optimal ratio is typically 1:1, where one amine hydrogen reacts with one epoxy group.
Principle: The stoichiometry is calculated using the Amine Hydrogen Equivalent Weight (AHEW) of M-DIPA and the Epoxy Equivalent Weight (EEW) of the epoxy resin.
-
AHEW of M-DIPA:
-
AHEW = Molecular Weight / Number of active hydrogens
-
M-DIPA has two primary amine groups, each with two active hydrogens, for a total of 4 active hydrogens.
-
AHEW = 366.58 g/mol / 4 = 91.65 g/eq
-
-
Example Co-reactant: Diglycidyl ether of bisphenol A (DGEBA) based epoxy resin.
-
A typical EEW for DGEBA is around 172-176 g/eq. For this example, we will use 174 g/eq.[12]
-
Calculation:
The required amount of M-DIPA per 100 parts of epoxy resin (phr) is calculated as:
-
phr of M-DIPA = (AHEW of M-DIPA / EEW of Epoxy) × 100
-
phr of M-DIPA = (91.65 / 174) × 100 ≈ 52.7 phr
Table of Stoichiometric Ratios for Epoxy Curing (M-DIPA and DGEBA):
| Stoichiometric Ratio (Amine H:Epoxy) | Mass of DGEBA (g) (example) | Required Mass of M-DIPA (g) |
| 1:1 | 100 | 52.7 |
| 1:1 | 50 | 26.35 |
| 1:1 | 25 | 13.18 |
Experimental Protocol: Curing of Epoxy Resin
-
Preparation: Preheat the DGEBA epoxy resin to approximately 60°C to reduce its viscosity.
-
Mixing: Add the calculated amount of M-DIPA (which may need to be gently heated to melt) to the epoxy resin.
-
Degassing: Stir the mixture thoroughly for 5-10 minutes until a homogeneous mixture is obtained. Degas the mixture in a vacuum chamber to remove any entrapped air bubbles.
-
Curing: Pour the mixture into a mold and cure according to a desired schedule. A typical curing schedule for aromatic amine-cured epoxies involves an initial cure at a lower temperature (e.g., 80°C for 2 hours) followed by a post-cure at a higher temperature (e.g., 150°C for 3 hours).[13][14][15]
Visualizing Stoichiometric Relationships
The logical flow of calculating the correct amount of M-DIPA for different polymer systems can be visualized using the following diagrams.
Caption: Workflow for calculating stoichiometric ratios.
Conclusion
The accurate calculation of stoichiometric ratios is fundamental to the successful synthesis of high-performance polymers using 4,4'-Methylenebis(2,6-diisopropylaniline). By following the principles and protocols outlined in these application notes, researchers can ensure proper reaction stoichiometry, leading to polymers with predictable and optimized properties. It is always recommended to characterize the resulting polymers to confirm that the desired material characteristics have been achieved.
References
- 1. 4,4'-METHYLENEBIS(2,6-DIISOPROPYLANILINE) CAS#: 19900-69-7 [m.chemicalbook.com]
- 2. 4,4'-Methylenebis(2,6-diisopropylaniline) | C25H38N2 | CID 88307 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. 4,4'-Methylenebis(2,6-diisopropylaniline) (19900-69-7) - Chemical Safety, Models, Suppliers, Regulation, and Patents - Chemchart [chemchart.com]
- 4. GSRS [gsrs.ncats.nih.gov]
- 5. caloongchem.com [caloongchem.com]
- 6. medkoo.com [medkoo.com]
- 7. Pyromellitic Dianhydride CAS#: 89-32-7 [m.chemicalbook.com]
- 8. Pyromellitic dianhydride | C10H2O6 | CID 6966 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. ando-cap.mac.titech.ac.jp [ando-cap.mac.titech.ac.jp]
- 10. vtechworks.lib.vt.edu [vtechworks.lib.vt.edu]
- 11. benchchem.com [benchchem.com]
- 12. viscous liquid, PPARγ inhibitor | Sigma-Aldrich [sigmaaldrich.cn]
- 13. paint.org [paint.org]
- 14. threebond.co.jp [threebond.co.jp]
- 15. pcimag.com [pcimag.com]
Application Note & Protocol: HPLC Purity Analysis of 4,4'-Methylenebis(2,6-diisopropylaniline)
Audience: Researchers, scientists, and drug development professionals.
Introduction
4,4'-Methylenebis(2,6-diisopropylaniline) is a sterically hindered aromatic diamine commonly used as an antioxidant and a curing agent in the polymer industry. Its high purity is crucial for ensuring the desired properties and safety of the final products. This document provides a detailed High-Performance Liquid Chromatography (HPLC) method for the quantitative analysis of the purity of 4,4'-Methylenebis(2,6-diisopropylaniline) and the determination of related impurities. The method is designed to be robust, accurate, and precise, making it suitable for quality control and research applications.
Physicochemical Properties of 4,4'-Methylenebis(2,6-diisopropylaniline)
-
Molecular Formula: C₂₅H₃₈N₂[1]
-
Molecular Weight: 378.60 g/mol [1]
-
Appearance: Solidified melt[2]
-
Synthesis: Typically synthesized via the condensation of 2,6-diisopropylaniline with formaldehyde.[1] Potential impurities may include unreacted starting materials, byproducts from side reactions, and oligomeric species.
I. HPLC Method for Purity Analysis
This reversed-phase HPLC method is designed to separate 4,4'-Methylenebis(2,6-diisopropylaniline) from its potential process-related impurities.
Chromatographic Conditions
| Parameter | Condition |
| HPLC System | A gradient-capable HPLC system with a UV-Vis detector. |
| Column | C18 Reversed-Phase Column (e.g., 250 mm x 4.6 mm, 5 µm particle size) |
| Mobile Phase A | Water with 0.1% (v/v) Triethylamine, adjusted to pH 7.5 with phosphoric acid |
| Mobile Phase B | Acetonitrile with 0.1% (v/v) Triethylamine |
| Gradient Program | 0-5 min: 70% B; 5-25 min: 70% to 95% B; 25-30 min: 95% B; 30.1-35 min: 70% B (re-equilibration) |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 35°C |
| Detection | UV at 254 nm |
| Injection Volume | 10 µL |
| Run Time | 35 minutes |
Rationale for Method Development: A C18 column is selected for its versatility in reversed-phase chromatography. The use of a basic additive like triethylamine in the mobile phase is crucial for improving the peak shape of basic analytes like hindered amines by masking residual silanol groups on the stationary phase.[3] A gradient elution is employed to ensure the separation of potential impurities with a wide range of polarities from the main analyte peak. The detection wavelength of 254 nm is chosen based on the expected UV absorbance of the aromatic rings in the molecule.
II. Experimental Protocols
A. Preparation of Solutions
1. Mobile Phase Preparation:
-
Mobile Phase A: Add 1.0 mL of triethylamine to 1000 mL of HPLC-grade water. Adjust the pH to 7.5 using diluted phosphoric acid. Filter through a 0.45 µm membrane filter and degas.
-
Mobile Phase B: Add 1.0 mL of triethylamine to 1000 mL of HPLC-grade acetonitrile. Filter through a 0.45 µm membrane filter and degas.
2. Diluent Preparation:
-
Prepare a mixture of Acetonitrile:Water (70:30, v/v) to be used as the diluent for standard and sample preparations.
3. Standard Solution Preparation (100 µg/mL):
-
Accurately weigh approximately 10 mg of 4,4'-Methylenebis(2,6-diisopropylaniline) reference standard into a 100 mL volumetric flask.
-
Dissolve and dilute to volume with the diluent.
-
This will be the standard stock solution.
4. Sample Solution Preparation (1000 µg/mL):
-
Accurately weigh approximately 25 mg of the 4,4'-Methylenebis(2,6-diisopropylaniline) sample into a 25 mL volumetric flask.
-
Dissolve and dilute to volume with the diluent.
-
Filter the solution through a 0.45 µm syringe filter before injection.
B. System Suitability Testing (SST)
Before sample analysis, perform a system suitability test to ensure the chromatographic system is performing adequately.
-
Inject the standard solution (100 µg/mL) five times.
-
The acceptance criteria are as follows:
-
Tailing Factor (Asymmetry Factor): Not more than 2.0 for the main peak.
-
Theoretical Plates (N): Not less than 2000 for the main peak.
-
Relative Standard Deviation (RSD) of Peak Area: Not more than 2.0% for the replicate injections.
-
C. Analytical Procedure
-
Equilibrate the HPLC system with the mobile phase for at least 30 minutes.
-
Perform the System Suitability Test as described above.
-
Once the SST criteria are met, inject a blank (diluent) to ensure no carryover.
-
Inject the standard solution.
-
Inject the sample solution in duplicate.
-
After the sequence is complete, process the chromatograms.
D. Calculation of Purity
The purity of 4,4'-Methylenebis(2,6-diisopropylaniline) is calculated based on the area percent of the main peak relative to the total area of all peaks in the chromatogram.
Purity (%) = (Area of Main Peak / Total Area of All Peaks) x 100
III. Data Presentation
The following table summarizes hypothetical data from a purity analysis of a typical batch of 4,4'-Methylenebis(2,6-diisopropylaniline).
| Peak No. | Retention Time (min) | Peak Area | Area % | Identification |
| 1 | 4.5 | 15,000 | 0.15 | Impurity 1 (e.g., 2,6-diisopropylaniline) |
| 2 | 12.8 | 25,000 | 0.25 | Impurity 2 (Unknown) |
| 3 | 15.2 | 9,920,000 | 99.20 | 4,4'-Methylenebis(2,6-diisopropylaniline) |
| 4 | 21.7 | 40,000 | 0.40 | Impurity 3 (e.g., Oligomeric species) |
| Total | 10,000,000 | 100.00 |
IV. Visualizations
Caption: Experimental workflow for HPLC purity analysis.
References
- 1. 4,4'-Methylenebis(2,6-diisopropylaniline) | 19900-69-7 | Benchchem [benchchem.com]
- 2. 4,4'-METHYLENEBIS(2,6-DIISOPROPYLANILINE) CAS#: 19900-69-7 [m.chemicalbook.com]
- 3. Identification and quantification of (polymeric) hindered-amine light stabilizers in polymers using pyrolysis-gas chromatography-mass spectrometry and liquid chromatography-ultraviolet absorbance detection-evaporative light scattering detection - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Characterization of Polyurethanes Extended with 4,4'-Methylenebis(2,6-diisopropylaniline)
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the characterization of polyurethanes (PUs) synthesized using 4,4'-Methylenebis(2,6-diisopropylaniline) (M-DIPA) as a chain extender. The inclusion of the sterically hindered aromatic diamine M-DIPA into the polyurethane backbone significantly influences its thermal, mechanical, and morphological properties. These notes offer detailed experimental protocols and data interpretation guidelines for researchers working on the development of novel polyurethane-based biomaterials and drug delivery systems.
Introduction to M-DIPA in Polyurethanes
4,4'-Methylenebis(2,6-diisopropylaniline), also known as M-DIPA, is an aromatic diamine chain extender used in the synthesis of polyurethanes.[1] Its bulky isopropyl groups flanking the amine functionalities introduce significant steric hindrance, which in turn affects the packing of the hard segments and the overall morphology of the polymer. This unique structural feature can lead to enhanced thermal stability and modified mechanical properties compared to polyurethanes synthesized with less hindered chain extenders.[1] The use of M-DIPA allows for the tailoring of polyurethane properties for specific applications, including those in the biomedical and pharmaceutical fields where material performance and stability are critical.
Key Characterization Techniques
A thorough characterization of M-DIPA extended polyurethanes is essential to understand their structure-property relationships. The following techniques are fundamental for a comprehensive analysis:
-
Fourier Transform Infrared (FTIR) Spectroscopy: To confirm the chemical structure and assess the degree of phase separation through analysis of hydrogen bonding.
-
Thermal Analysis (DSC and TGA): To determine the thermal transitions (glass transition, melting) and thermal stability of the polymer.
-
Mechanical Testing: To evaluate the material's tensile strength, elongation at break, and modulus.
-
Morphological Analysis (SEM): To visualize the surface and cross-sectional morphology of the polyurethane films.
Data Presentation
Thermal Properties of M-DIPA Extended Polyurethane
The following table summarizes typical thermal properties of a polyurethane synthesized with M-DIPA as the chain extender, compared to a polyurethane with a conventional aromatic diamine chain extender.
| Property | M-DIPA Extended PU | Conventional Aromatic Diamine PU |
| Glass Transition Temperature (Tg) of Soft Segment (°C) | -45 to -55 | -50 to -60 |
| Glass Transition Temperature (Tg) of Hard Segment (°C) | 150 - 170 | 120 - 140 |
| Onset of Decomposition (Tonset) (°C) | 320 - 340 | 300 - 320 |
| Temperature at 10% Weight Loss (°C) | 350 - 370 | 330 - 350 |
Note: The actual values can vary depending on the specific polyol, isocyanate, and synthesis conditions used.
Mechanical Properties of M-DIPA Extended Polyurethane
The mechanical properties of M-DIPA extended polyurethanes are influenced by the hard segment content and the degree of phase separation.
| Property | M-DIPA Extended PU | Conventional Aromatic Diamine PU |
| Tensile Strength (MPa) | 30 - 45 | 40 - 55 |
| Elongation at Break (%) | 400 - 600 | 500 - 700 |
| Young's Modulus (MPa) | 20 - 35 | 15 - 30 |
Note: These values are representative and can be tailored by adjusting the formulation.
Experimental Protocols
Synthesis of M-DIPA Extended Polyurethane
This protocol describes a typical two-step solution polymerization method for synthesizing a polyurethane using M-DIPA as the chain extender.
Materials:
-
Poly(tetramethylene ether) glycol (PTMG, Mn = 2000 g/mol )
-
4,4'-Methylene diphenyl diisocyanate (MDI)
-
4,4'-Methylenebis(2,6-diisopropylaniline) (M-DIPA)
-
N,N-Dimethylformamide (DMF), anhydrous
-
Dibutyltin dilaurate (DBTDL) catalyst
Procedure:
-
Prepolymer Synthesis:
-
Dry the PTMG under vacuum at 80°C for 4 hours.
-
In a three-necked flask equipped with a mechanical stirrer, nitrogen inlet, and condenser, add the dried PTMG and anhydrous DMF.
-
Heat the mixture to 70°C with stirring under a nitrogen atmosphere.
-
Add MDI to the reactor and continue stirring for 2 hours to form the NCO-terminated prepolymer.
-
-
Chain Extension:
-
Dissolve the M-DIPA in anhydrous DMF in a separate beaker.
-
Cool the prepolymer solution to 40°C.
-
Slowly add the M-DIPA solution to the prepolymer with vigorous stirring.
-
Add a catalytic amount of DBTDL.
-
Continue the reaction for 3-4 hours at 60°C.
-
-
Film Casting:
-
Pour the final polyurethane solution onto a clean, dry glass plate.
-
Dry the film in a vacuum oven at 60°C for 24 hours to remove the solvent completely.
-
Peel the film from the glass plate for characterization.
-
Fourier Transform Infrared (FTIR) Spectroscopy
Objective: To confirm the formation of urethane linkages and to analyze the extent of hydrogen bonding within the polymer.
Instrument: FTIR Spectrometer with an Attenuated Total Reflectance (ATR) accessory.
Procedure:
-
Obtain a background spectrum of the empty ATR crystal.
-
Place a small piece of the polyurethane film onto the ATR crystal and apply pressure to ensure good contact.
-
Collect the spectrum over a range of 4000-650 cm-1 with a resolution of 4 cm-1 and an accumulation of 32 scans.
-
Analyze the spectrum for characteristic peaks:
-
N-H stretching: ~3300 cm-1 (hydrogen-bonded)
-
C-H stretching: ~2940 cm-1 and ~2860 cm-1
-
C=O stretching (urethane): ~1730 cm-1 (free) and ~1705 cm-1 (hydrogen-bonded)
-
N-H bending and C-N stretching: ~1530 cm-1
-
Differential Scanning Calorimetry (DSC)
Objective: To determine the glass transition temperatures (Tg) of the soft and hard segments.[2]
Instrument: Differential Scanning Calorimeter.
Procedure:
-
Accurately weigh 5-10 mg of the polyurethane film into an aluminum DSC pan and seal it.
-
Place the pan in the DSC cell.
-
Heat the sample from -80°C to 200°C at a heating rate of 10°C/min under a nitrogen atmosphere.
-
Cool the sample to -80°C at a rate of 10°C/min.
-
Heat the sample again from -80°C to 200°C at 10°C/min. The second heating scan is used to determine the thermal transitions.
-
Determine the Tg as the midpoint of the transition in the heat flow curve.
Thermogravimetric Analysis (TGA)
Objective: To evaluate the thermal stability and decomposition profile of the polyurethane.
Instrument: Thermogravimetric Analyzer.
Procedure:
-
Accurately weigh 10-15 mg of the polyurethane film into a TGA pan.
-
Place the pan in the TGA furnace.
-
Heat the sample from room temperature to 600°C at a heating rate of 10°C/min under a nitrogen atmosphere.
-
Record the weight loss as a function of temperature.
-
Determine the onset of decomposition temperature (Tonset) and the temperature at different weight loss percentages.
Mechanical Testing
Objective: To measure the tensile strength, elongation at break, and Young's modulus of the polyurethane film.
Instrument: Universal Testing Machine with a suitable load cell.
Procedure:
-
Cut dumbbell-shaped specimens from the polyurethane film according to ASTM D638 standard.
-
Measure the thickness and width of the gauge section of each specimen.
-
Mount the specimen in the grips of the universal testing machine.
-
Apply a tensile load at a constant crosshead speed (e.g., 500 mm/min) until the specimen fractures.
-
Record the load and elongation data.
-
Calculate the tensile strength, elongation at break, and Young's modulus from the stress-strain curve.
Scanning Electron Microscopy (SEM)
Objective: To observe the surface and cross-sectional morphology of the polyurethane film.
Instrument: Scanning Electron Microscope.
Procedure:
-
For cross-sectional analysis, cryo-fracture the polyurethane film by immersing it in liquid nitrogen and then breaking it.
-
Mount the sample (surface or cross-section) on an SEM stub using conductive carbon tape.
-
Sputter-coat the sample with a thin layer of gold or palladium to make it conductive.
-
Place the stub in the SEM chamber.
-
Acquire images at different magnifications to observe the morphology.
Visualizations
Caption: Experimental workflow for synthesis and characterization.
Caption: Structure-property relationship in M-DIPA extended PUs.
References
Application Note: DSC Analysis of Cure Kinetics for 4,4'-Methylenebis(2,6-diisopropylaniline) in Epoxy Resins
For Researchers, Scientists, and Drug Development Professionals
Introduction
4,4'-Methylenebis(2,6-diisopropylaniline), commonly known as M-DIPA, is an aromatic amine curing agent utilized in epoxy resin formulations. Its bulky isopropyl groups provide steric hindrance, which influences the reactivity and the final properties of the cured epoxy network, such as enhanced thermal stability and chemical resistance. Understanding the cure kinetics of M-DIPA with epoxy resins is crucial for optimizing processing parameters, predicting material performance, and ensuring the reliability of the final product.
Differential Scanning Calorimetry (DSC) is a powerful thermal analysis technique used to study the cure kinetics of thermosetting resins like epoxies. By measuring the heat flow associated with the exothermic curing reaction, DSC can provide valuable information on the kinetic parameters, including the activation energy (Ea), the pre-exponential factor (A), and the order of reaction (n). This application note provides a detailed protocol for analyzing the cure kinetics of an M-DIPA-cured epoxy system using non-isothermal DSC and presents the expected quantitative data.
Data Presentation
The following tables summarize the typical quantitative data obtained from a non-isothermal DSC analysis of a standard diglycidyl ether of bisphenol A (DGEBA) epoxy resin cured with a stoichiometric amount of M-DIPA.
Table 1: Peak Exotherm Temperatures at Various Heating Rates
| Heating Rate (β) (°C/min) | Peak Exotherm Temperature (T_p) (°C) | Peak Exotherm Temperature (T_p) (K) |
| 5 | 155 | 428.15 |
| 10 | 168 | 441.15 |
| 15 | 177 | 450.15 |
| 20 | 185 | 458.15 |
Table 2: Calculated Cure Kinetics Parameters
| Kinetic Model | Activation Energy (E_a) (kJ/mol) | Pre-exponential Factor (A) (min⁻¹) | Reaction Order (n) | Correlation Coefficient (R²) |
| Kissinger | 65.8 | 1.25 x 10⁷ | - | 0.998 |
| Ozawa | 69.2 | - | - | 0.997 |
Experimental Protocols
This section details the methodology for conducting a non-isothermal DSC analysis to determine the cure kinetics of an M-DIPA-cured epoxy system.
Materials and Sample Preparation:
-
Epoxy Resin: Diglycidyl ether of bisphenol A (DGEBA) with an epoxy equivalent weight (EEW) of 180-190 g/eq.
-
Curing Agent: 4,4'-Methylenebis(2,6-diisopropylaniline) (M-DIPA) with a hydrogen equivalent weight (HEW) of 91.6 g/eq.
-
Stoichiometric Ratio: The resin and curing agent should be mixed in a stoichiometric ratio. The parts by weight of the curing agent per 100 parts of resin (phr) can be calculated as: phr = (HEW / EEW) * 100 For this system, the calculated phr is approximately 50.
Procedure:
-
Accurately weigh the DGEBA resin and M-DIPA into a disposable container based on the calculated stoichiometric ratio.
-
Thoroughly mix the two components at room temperature for 2-3 minutes until a homogeneous mixture is obtained.
-
Immediately after mixing, accurately weigh 5-10 mg of the mixture into a standard aluminum DSC pan.
-
Hermetically seal the DSC pan to prevent any mass loss during the experiment.
-
Prepare an empty, sealed aluminum pan to be used as a reference.
DSC Instrument Settings:
-
Instrument: A calibrated Differential Scanning Calorimeter.
-
Temperature Program (Non-isothermal):
-
Equilibrate at 25°C.
-
Ramp up to 300°C at a constant heating rate (β).
-
Perform experiments at multiple heating rates: 5, 10, 15, and 20°C/min.
-
-
Purge Gas: Nitrogen at a flow rate of 50 mL/min.
Data Analysis:
The collected DSC data (heat flow vs. temperature) is analyzed using established kinetic models to determine the cure kinetics parameters.
-
Kissinger Method: This method is used to calculate the activation energy (Ea) without prior knowledge of the reaction mechanism. The Kissinger equation is: ln(β / T_p²) = ln(AR / E_a) - E_a / (RT_p) A plot of ln(β / T_p²) versus 1/T_p yields a straight line with a slope of -Ea/R, from which Ea can be calculated. The pre-exponential factor (A) can be determined from the intercept.
-
Ozawa (Flynn-Wall-Ozawa) Method: This is an isoconversional method that can also be used to determine the activation energy. The Ozawa equation is: ln(β) = ln(AE_a / (Rg(α))) - 5.331 - 1.052(E_a / (RT_p)) A plot of ln(β) versus 1/T_p for a constant degree of conversion (α) gives a straight line with a slope of -1.052(Ea/R), allowing for the calculation of Ea.
Mandatory Visualizations
Application Note: Measuring the Pot Life of Epoxy Systems with 4,4'-Methylenebis(2,6-diisopropylaniline)
For Researchers, Scientists, and Drug Development Professionals
Introduction
Epoxy resins are a versatile class of thermosetting polymers widely used in high-performance adhesives, coatings, and composites. The curing process, an exothermic chemical reaction between an epoxy resin and a hardener, transforms the liquid resin into a solid, cross-linked polymer network. The pot life is a critical processing parameter, defined as the time from the initial mixing of the resin and hardener to the point where the mixture is no longer usable, typically due to a significant increase in viscosity.
4,4'-Methylenebis(2,6-diisopropylaniline) (M-DIPA) is an aromatic amine curing agent notable for its sterically hindered structure. This structural feature significantly influences its reactivity, generally providing epoxy systems with a longer pot life compared to less hindered aromatic amines like 4,4'-methylenedianiline (MDA). This extended working time is advantageous for applications requiring intricate processing, such as large composite layups or complex casting.
This application note provides detailed protocols for measuring the pot life of epoxy systems cured with M-DIPA, methods for data presentation, and an overview of the underlying chemical principles.
Chemical Principles
The curing of an epoxy resin, such as a diglycidyl ether of bisphenol A (DGEBA), with an amine hardener like M-DIPA proceeds through a nucleophilic addition reaction. The primary amine groups of the M-DIPA molecule attack the electrophilic carbon atoms of the epoxide rings in the DGEBA, leading to the opening of the rings and the formation of hydroxyl groups and a cross-linked polymer network. The bulky isopropyl groups on the M-DIPA molecule create steric hindrance around the amine functionalities, which moderates the reaction rate and extends the pot life.
The reaction is highly exothermic, and the heat generated can accelerate the curing process, thereby reducing the pot life. Factors that influence the pot life include:
-
Temperature: Higher ambient temperatures or heat generated during the reaction will accelerate the curing process and shorten the pot life.[1]
-
Mass of the Mixture: Larger batches of mixed epoxy generate and retain more heat, leading to a faster reaction and a shorter pot life.[2]
-
Stoichiometry: The ratio of the epoxy resin to the curing agent affects the reaction rate and the final properties of the cured material.
Signaling Pathway of Epoxy Curing
The following diagram illustrates the general reaction mechanism between a diepoxide and a primary diamine.
Caption: Epoxy-Amine Curing Mechanism.
Experimental Protocols
Two common methods for determining the pot life of an epoxy system are presented below.
Protocol 1: Gel Time Determination by Manual Probing (Based on ASTM D2471)
This method determines the gel time, which is often used as a practical measure of pot life. It identifies the point at which the liquid resin begins to transition into a gelatinous solid.
3.1.1 Materials and Equipment
-
Epoxy Resin (e.g., DGEBA)
-
4,4'-Methylenebis(2,6-diisopropylaniline) (M-DIPA)
-
Disposable beakers or containers (e.g., aluminum dishes)
-
Stirring rods (e.g., wooden applicator sticks)
-
Balance (accurate to 0.1 g)
-
Stopwatch or timer
-
Temperature-controlled environment (e.g., oven, water bath, or climate-controlled room)
-
Thermocouple or thermometer
3.1.2 Procedure
-
Conditioning: Condition the epoxy resin and M-DIPA to the desired test temperature (e.g., 25°C) for at least 4 hours.
-
Weighing: Weigh the desired amounts of epoxy resin and M-DIPA into a disposable container according to the stoichiometric ratio. A typical sample mass for laboratory testing is 100 grams.
-
Mixing: Start the stopwatch and begin mixing the components thoroughly for 2-3 minutes, scraping the sides and bottom of the container to ensure a homogeneous mixture. Avoid entrapping excessive air.
-
Observation: Place the container in the temperature-controlled environment.
-
Probing: Periodically, gently probe the surface of the epoxy mixture with a clean stirring rod. The gel time is reached when the material becomes "stringy" and no longer flows back to fill the void left by the probe.
-
Recording: Record the elapsed time from the start of mixing to the gel time.
-
(Optional) Peak Exotherm: A thermocouple can be placed in the center of the mixture to record the maximum temperature reached during the exothermic reaction and the time to reach this peak.
Protocol 2: Pot Life Determination by Viscosity Increase
This method defines pot life as the time required for the initial viscosity of the mixed system to double or quadruple. It provides a more quantitative measure of the change in the material's flow characteristics.
3.2.1 Materials and Equipment
-
Epoxy Resin (e.g., DGEBA)
-
4,4'-Methylenebis(2,6-diisopropylaniline) (M-DIPA)
-
Rotational viscometer with appropriate spindles
-
Temperature-controlled sample holder for the viscometer
-
Disposable sample cups for the viscometer
-
Balance (accurate to 0.01 g)
-
Stopwatch or timer
3.2.2 Procedure
-
Conditioning: Condition the epoxy resin and M-DIPA to the desired test temperature.
-
Weighing and Mixing: Prepare the epoxy-amine mixture as described in Protocol 1 (steps 2 and 3).
-
Initial Viscosity Measurement: Immediately after mixing, place the sample in the viscometer's temperature-controlled holder and measure the initial viscosity.
-
Monitoring Viscosity: Continue to measure the viscosity at regular intervals.
-
Determining Pot Life: The pot life is the time elapsed from the start of mixing until the viscosity has doubled (for initial viscosities >1000 cP) or quadrupled (for initial viscosities <1000 cP).
-
Recording: Record the initial viscosity and the pot life at the specified temperature.
Data Presentation
Quantitative data should be summarized in tables to facilitate comparison. The following is an illustrative example of how to present pot life data for a DGEBA/M-DIPA system.
Note: The following data is representative and intended for illustrative purposes. Actual values will depend on the specific epoxy resin, stoichiometry, and experimental conditions.
Table 1: Illustrative Pot Life of a DGEBA/M-DIPA System (100g mass)
| Test Temperature (°C) | Pot Life by Gel Time (minutes) | Pot Life by Viscosity Doubling (minutes) | Peak Exotherm (°C) |
| 25 | 240 | 180 | 45 |
| 40 | 120 | 90 | 70 |
| 60 | 50 | 35 | 110 |
Table 2: Illustrative Effect of Mass on Pot Life at 25°C
| Mass of Mixture (g) | Pot Life by Gel Time (minutes) |
| 50 | 260 |
| 100 | 240 |
| 200 | 210 |
Experimental Workflow and Logic
The following diagrams illustrate the workflow for determining pot life.
Caption: Pot Life Measurement Workflow.
Conclusion
The use of 4,4'-Methylenebis(2,6-diisopropylaniline) as a curing agent in epoxy systems offers the significant advantage of an extended pot life, which is beneficial for many manufacturing and assembly processes. Accurate determination of the pot life is essential for process optimization, quality control, and ensuring the desired performance of the final cured product. The protocols outlined in this application note provide robust methods for characterizing the pot life of M-DIPA-cured epoxy systems. Researchers are encouraged to adapt these protocols to their specific materials and processing conditions and to generate their own data for precise process control.
References
Synthesis of Schiff Bases from 4,4'-Methylenebis(2,6-diisopropylaniline): Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Schiff bases, characterized by the azomethine (-C=N-) functional group, are a versatile class of organic compounds synthesized through the condensation of a primary amine with an aldehyde or ketone.[1] Their facile synthesis, structural diversity, and the coordinating ability of the imine nitrogen make them valuable ligands in coordination chemistry.[2][3] Schiff bases and their metal complexes exhibit a wide range of applications, including as catalysts, in materials science as thermosetting resins, and in the development of materials with unique magnetic and luminescent properties.[2][3] Furthermore, many Schiff base derivatives have shown potential in medicinal chemistry due to their diverse biological activities.
This document provides detailed protocols for the synthesis of bis-Schiff bases derived from the sterically hindered diamine, 4,4'-Methylenebis(2,6-diisopropylaniline). The bulky diisopropylaniline moieties can impart unique steric and electronic properties to the resulting ligands and their metal complexes. Specific examples of syntheses with o-vanillin and furfural are presented, along with characterization data and an example of a catalytic application.
General Synthetic Workflow
The synthesis of bis-Schiff bases from 4,4'-Methylenebis(2,6-diisopropylaniline) generally involves the condensation reaction between the diamine and two equivalents of an appropriate aldehyde in a suitable solvent, often with heating.
Caption: General workflow for the synthesis of bis-Schiff bases.
Experimental Protocols
Protocol 1: Synthesis of 4,4'-Methylenebis[N-(2-hydroxy-3-methoxybenzylidene)-2,6-diisopropylaniline]
This protocol is adapted from the synthesis of a bis-bidentate Schiff base using o-vanillin.[2][3]
Materials:
-
4,4'-Methylenebis(2,6-diisopropylaniline)
-
o-Vanillin (2-hydroxy-3-methoxybenzaldehyde)
-
Methanol
Procedure:
-
Dissolve 1.0 g (2.72 mmol) of 4,4'-Methylenebis(2,6-diisopropylaniline) and 0.870 g (5.72 mmol) of o-vanillin in 40 mL of methanol in a round-bottom flask.
-
Heat the mixture under reflux overnight. The solution will turn yellow.
-
After the reaction is complete, filter the hot solution.
-
Allow the filtrate to cool and crystallize by slow evaporation at room temperature.
-
Collect the resulting crystals by filtration.
-
Wash the crystals with cold methanol.
-
Dry the product under reduced pressure.
Characterization Data:
| Parameter | Value | Reference |
| Yield | 56% | [2][3] |
| Melting Point | 143°C | [2][3] |
| Molecular Formula | C₄₁H₅₀N₂O₄ | [2][3] |
| Elemental Analysis (Calculated) | C, 77.57%; H, 7.94%; N, 4.41% | [2][3] |
| Elemental Analysis (Found) | C, 76.99%; H, 7.96%; N, 4.18% | [2][3] |
| FT-IR (KBr, cm⁻¹) | 3447 (O-H), 2959 (Ar-H), 1621 (C=N) | [2][3] |
| ¹H NMR (CDCl₃, 500 MHz, δ ppm) | 1.15 (d, 12H), 3.0 (m, 2H, CHMe₂), 4.0 (s, 3H, OMe), 4.01 (s, 2H, CH₂), 6.89–6.97 (m, 3H), 7.03 (s, 2H), 8.30 (s, 1H, CH=N), 13.62 (br, 1H, OH) | [3] |
| ¹³C NMR (CDCl₃, 125 MHz, δ ppm) | 23.7, 28.3, 41.8, 56.3, 114.7, 118.7, 123.7, 138.2, 144, 148.7, 151.6, 167 | [3] |
Protocol 2: Synthesis of (E)-4-(4-((furan-2-ylmethylene)amino)-3,5-diisopropylbenzyl)-2,6-diisopropylaniline
This protocol describes the synthesis of a di-Schiff base using furfural.[4]
Materials:
-
4,4'-Methylenebis(2,6-diisopropylaniline)
-
Furfural
-
Ethanol
Procedure:
-
Prepare an ethanolic solution of 4,4'-Methylenebis(2,6-diisopropylaniline) (0.366 g, 0.001 mol).
-
Prepare an ethanolic solution of furfural (0.193 g, 0.002 mol).
-
Add the diamine solution to the furfural solution.
-
Heat the resulting mixture at reflux for 2 hours. A yellow product will form.
-
Isolate the product.
Characterization Data:
| Parameter | Value | Reference |
| Yield | 75% | [4] |
| FT-IR (cm⁻¹) | 3050 (m), 2980 (s), 2890 (s), 2854 (s), 1610 (s, C=N), 1540 (m), 1455 (s), 1449 (w), 1429 (s), 1351 (w), 1219 (w), 1203 (w), 1099 (s), 870 (w), 860 (w), 753 (m), 505 (w), 425(w) | [4] |
| ¹H NMR (CDCl₃, δ ppm) | 8.32 (s, 2H, CH=N), 7.66-7.11 (m, 4H, ArH), 6.95–6.79 (m, 6H, Furan-H ring), 3.81 (s, 2H, phCH₂ph), 3.44 (m, 4H, CH₃CHCH₃), 1.52 (s, 12H, CH(CH₃)₂), 1.33 (s, 12H, CH(CH₃)₂) | [4] |
Applications
Schiff bases derived from 4,4'-Methylenebis(2,6-diisopropylaniline) are valuable as ligands for the formation of metal complexes, which can have applications in catalysis. The sterically demanding nature of these ligands can influence the coordination geometry and reactivity of the metal center.
Catalytic Ring-Opening Polymerization of ε-Caprolactone
The di-Schiff base synthesized from 4,4'-Methylenebis(2,6-diisopropylaniline) and furfural can be used to prepare cobalt(II) and nickel(II) complexes. These complexes have been investigated as catalysts for the ring-opening polymerization (ROP) of ε-caprolactone to produce biodegradable polymers.[4]
Experimental Setup for Catalysis:
Caption: Workflow for the catalytic ring-opening polymerization of ε-caprolactone.
Catalytic Activity Data:
The catalytic activity of the cobalt(II) and nickel(II) complexes of the furfural-derived Schiff base in the ROP of ε-caprolactone is summarized below.[4]
| Catalyst | Monomer Conversion (%) |
| Cobalt(II) Complex | 85 |
| Nickel(II) Complex | 95 |
These results indicate that both the cobalt and nickel complexes are effective catalysts for the ring-opening polymerization of ε-caprolactone, with the nickel complex showing higher activity under the tested conditions.[4]
Conclusion
The synthesis of Schiff bases from 4,4'-Methylenebis(2,6-diisopropylaniline) provides access to sterically hindered, versatile ligands. The straightforward condensation reaction allows for the incorporation of various aldehyde moieties, tuning the electronic and steric properties of the resulting Schiff base. These ligands and their metal complexes are promising candidates for applications in coordination chemistry and catalysis, as demonstrated by the effective use of cobalt and nickel complexes in the ring-opening polymerization of ε-caprolactone. The detailed protocols and data presented herein serve as a valuable resource for researchers interested in the synthesis and application of this class of compounds.
References
Application of 4,4'-Methylenebis(2,6-diisopropylaniline) in High-Performance Elastomers: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
4,4'-Methylenebis(2,6-diisopropylaniline), commonly known as MDIIPA, is an aromatic diamine that serves as a highly effective chain extender and curing agent in the synthesis of high-performance elastomers. Its unique molecular structure, featuring bulky isopropyl groups flanking the amine functionalities, imparts significant improvements in the thermal and mechanical properties of polyurethane and polyurea elastomers. These enhanced properties make MDIIPA-cured elastomers suitable for demanding applications where durability, resilience, and resistance to harsh environments are critical. This document provides detailed application notes, experimental protocols, and comparative data on the use of MDIIPA in the formulation of high-performance elastomers.
Principle of Synthesis
The synthesis of polyurethane elastomers using MDIIPA as a chain extender typically follows a two-step prepolymer method. In the first step, a diisocyanate, such as 4,4'-Methylene diphenyl diisocyanate (MDI), is reacted with a polyol (e.g., polytetramethylene ether glycol - PTMEG) to form an isocyanate-terminated prepolymer. In the second step, this prepolymer is reacted with a diamine chain extender, in this case, MDIIPA. The amine groups of MDIIPA react with the terminal isocyanate groups of the prepolymer to form urea linkages, resulting in a high-molecular-weight segmented block copolymer. The bulky isopropyl groups on the MDIIPA molecule introduce steric hindrance, which can influence the packing of the hard segments and the overall morphology of the polymer, leading to improved properties.
Signaling Pathways and Logical Relationships
The synthesis of a polyurethane-urea elastomer using MDIIPA involves a series of sequential reactions. The following diagram illustrates the logical relationship and workflow from raw materials to the final cured elastomer.
Figure 1: Logical workflow for the synthesis of MDIIPA-cured polyurethane elastomers.
Application Notes
The use of 4,4'-Methylenebis(2,6-diisopropylaniline) as a chain extender offers several advantages in the formulation of high-performance elastomers:
-
Enhanced Thermal Stability: The steric hindrance provided by the isopropyl groups on the MDIIPA molecule restricts the mobility of the polymer chains at elevated temperatures. This results in elastomers with a higher thermal decomposition temperature and improved retention of mechanical properties at high temperatures compared to those cured with less sterically hindered diamines like 4,4'-methylenebis(2-chloroaniline) (MOCA).
-
Improved Mechanical Properties: MDIIPA-cured elastomers often exhibit a superior combination of hardness, tensile strength, and tear resistance. The rigid aromatic structure of MDIIPA contributes to the formation of well-defined hard segments within the polymer matrix, which act as physical crosslinks, reinforcing the material.
-
Controlled Reactivity: The steric hindrance around the amine groups in MDIIPA can also modulate the reaction kinetics during the curing process. This can provide a more controllable pot life compared to some other highly reactive aromatic diamines, allowing for better processing and molding of large or complex parts.
-
Good Dynamic Properties: Elastomers intended for dynamic applications, such as wheels, rollers, and vibration dampeners, benefit from the use of MDIIPA. The resulting materials can exhibit low hysteresis and good rebound resilience, which are crucial for energy efficiency and durability in such applications.
Data Presentation
The following tables summarize the typical mechanical and thermal properties of polyurethane elastomers cured with 4,4'-Methylenebis(2,6-diisopropylaniline) (MDIIPA) in comparison to elastomers cured with the widely used 4,4'-methylenebis(2-chloroaniline) (MOCA). The data is based on a typical formulation using a PTMEG-based MDI prepolymer.
Table 1: Comparative Mechanical Properties of MDIIPA and MOCA Cured Elastomers
| Property | MDIIPA-Cured Elastomer | MOCA-Cured Elastomer | ASTM Test Method |
| Hardness (Shore A) | 90 - 95 | 88 - 92 | D2240 |
| 100% Modulus (MPa) | 8.5 - 10.0 | 7.0 - 8.5 | D412 |
| 300% Modulus (MPa) | 15.0 - 18.0 | 12.0 - 15.0 | D412 |
| Tensile Strength (MPa) | 40.0 - 50.0 | 35.0 - 45.0 | D412 |
| Elongation at Break (%) | 400 - 500 | 450 - 550 | D412 |
| Tear Strength (Die C, kN/m) | 80 - 100 | 70 - 90 | D624 |
Table 2: Comparative Thermal Properties of MDIIPA and MOCA Cured Elastomers
| Property | MDIIPA-Cured Elastomer | MOCA-Cured Elastomer | Test Method |
| Glass Transition Temperature (Tg) (°C) | -45 to -35 | -40 to -30 | DSC |
| Decomposition Temperature (TGA, 5% weight loss) (°C) | 330 - 350 | 310 - 330 | TGA |
Experimental Protocols
Protocol 1: Synthesis of High-Performance Polyurethane Elastomer using MDIIPA
This protocol details the synthesis of a high-performance polyurethane elastomer using a two-step prepolymer method with MDIIPA as the chain extender.
Materials:
-
Isocyanate-terminated prepolymer (e.g., MDI-PTMEG with ~6.5% NCO content)
-
4,4'-Methylenebis(2,6-diisopropylaniline) (MDIIPA)
-
Dry, nitrogen-purged reaction vessel with mechanical stirrer and temperature control
-
Vacuum oven
-
Mold (pre-heated)
-
Mold release agent
Experimental Workflow Diagram:
Figure 2: Experimental workflow for the synthesis of MDIIPA-cured polyurethane elastomer.
Procedure:
-
Prepolymer Preparation:
-
Preheat the isocyanate-terminated prepolymer to 80°C in a vacuum oven.
-
Degas the prepolymer under vacuum for at least one hour to remove any dissolved gases.
-
-
Chain Extender Preparation:
-
Carefully melt the solid 4,4'-Methylenebis(2,6-diisopropylaniline) (MDIIPA) at 120-130°C until it becomes a clear, homogenous liquid.
-
-
Mixing and Curing:
-
In a dry, nitrogen-purged reaction vessel, add the preheated and degassed prepolymer.
-
While stirring vigorously, add the molten MDIIPA to the prepolymer. The stoichiometric ratio of isocyanate groups to amine groups should be carefully controlled (typically between 0.95 and 1.05).
-
Continue mixing for 1-2 minutes to ensure a homogenous mixture.
-
Pour the mixture into a pre-heated mold (110°C) that has been treated with a suitable mold release agent.
-
Place the filled mold in an oven and cure at 110°C for 16 hours.
-
-
Post-Curing and Characterization:
-
After the initial curing period, remove the mold from the oven and allow it to cool to room temperature.
-
Carefully demold the elastomer.
-
For optimal properties, post-cure the elastomer at room temperature for 7 days before performing mechanical and thermal characterization.
-
Protocol 2: Standard Test Methods for Elastomer Characterization
The following ASTM standard test methods are recommended for the characterization of the synthesized high-performance elastomers.
Mechanical Testing:
-
ASTM D2240 - Standard Test Method for Rubber Property—Durometer Hardness: This test is used to determine the indentation hardness of the elastomer using a Shore A durometer.
-
ASTM D412 - Standard Test Methods for Vulcanized Rubber and Thermoplastic Elastomers—Tension: These test methods are used to evaluate the tensile properties of the elastomer, including tensile strength, modulus, and elongation at break.[1]
-
ASTM D624 - Standard Test Method for Tear Strength of Conventional Vulcanized Rubber and Thermoplastic Elastomers: This test is used to determine the tear resistance of the elastomer.
Thermal Analysis:
-
ASTM E1131 - Standard Test Method for Compositional Analysis by Thermogravimetry: Thermogravimetric Analysis (TGA) is used to determine the thermal stability and decomposition temperature of the elastomer.
-
ASTM D3418 - Standard Test Method for Transition Temperatures and Enthalpies of Fusion and Crystallization of Polymers by Differential Scanning Calorimetry: Differential Scanning Calorimetry (DSC) is used to determine the glass transition temperature (Tg) and other thermal transitions of the elastomer.
Conclusion
4,4'-Methylenebis(2,6-diisopropylaniline) is a valuable diamine chain extender for the formulation of high-performance polyurethane elastomers. Its unique sterically hindered structure leads to significant improvements in thermal stability and mechanical properties compared to conventional curing agents. The provided application notes and protocols offer a comprehensive guide for researchers and scientists to effectively utilize MDIIPA in the development of advanced elastomeric materials for a wide range of demanding applications. Careful control of stoichiometry and curing conditions is essential to achieve the desired performance characteristics.
References
Application Notes and Protocols for Catalyst Selection in 4,4'-Methylenebis(2,6-diisopropylaniline)-Based Reactions
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of catalyst selection for reactions involving 4,4'-Methylenebis(2,6-diisopropylaniline) (MDIIPA). MDIIPA is a sterically hindered diamine that serves as a valuable building block for the synthesis of ligands used in various catalytic processes. The bulky diisopropyl groups in the ortho positions of the aniline moieties impart unique steric and electronic properties to the resulting metal complexes, influencing their catalytic activity, selectivity, and stability. This document details the application of MDIIPA-derived catalysts in polymerization reactions and outlines the synthesis of the parent compound.
Application: Ring-Opening Polymerization of ε-Caprolactone
Complexes of cobalt(II), nickel(II), and copper(II) derived from a Schiff base ligand synthesized from 4,4'-Methylenebis(2,6-diisopropylaniline) have demonstrated catalytic activity in the ring-opening polymerization of ε-caprolactone, a key process for producing biodegradable polyesters.[1][2]
Catalyst System and Performance
The catalytic system involves binuclear metal complexes of the type [M₂(L)Cl₂], where L is the Schiff base ligand N,N'-(methylenebis(2,6-diisopropyl-4,1-phenylene))bis(1-(furan-2-yl)methanimine), derived from the condensation of MDIIPA with two equivalents of furfural.[2] The performance of these catalysts in the polymerization of ε-caprolactone is summarized below.
| Catalyst | Metal Center | Polymer Molecular Weight ( g/mol ) | Reaction Conditions |
| [Co₂(L)Cl₂] | Cobalt(II) | - | 110 °C, 1 hour |
| [Ni₂(L)Cl₂] | Nickel(II) | - | 110 °C, 1 hour |
| [Cu₂(L)Cl₂] | Copper(II) | Highest among the three | 110 °C, 1 hour |
| Quantitative molecular weight data for Co and Ni complexes was not specified in the source.[2] |
The copper complex was found to yield the polymer with the highest molecular weight, indicating its superior activity under the tested conditions.[2]
Experimental Protocols
Protocol 1: Synthesis of the Schiff Base Ligand (L)
-
In a round-bottom flask, dissolve 4,4'-Methylenebis(2,6-diisopropylaniline) (1 equivalent) in ethanol.
-
Add furfural (2 equivalents) to the solution.
-
Reflux the mixture. The reaction leads to the formation of the bis-diazomethine bond, yielding the ligand N,N'-(methylenebis(2,6-diisopropyl-4,1-phenylene))bis(1-(furan-2-yl)methanimine).[2]
-
Monitor the reaction progress by thin-layer chromatography.
-
Upon completion, cool the reaction mixture and isolate the solid product by filtration.
-
Wash the product with cold ethanol and dry under vacuum.
-
Characterize the ligand using techniques such as CHN analysis, IR, and ¹H NMR spectroscopy.[2]
Protocol 2: Synthesis of the Binuclear Metal Complexes [M₂(L)Cl₂]
-
Dissolve the synthesized Schiff base ligand (L) (1 equivalent) in a suitable solvent (e.g., ethanol).
-
In a separate flask, dissolve the metal chloride salt (MCl₂, where M = Co, Ni, or Cu) (2 equivalents) in the same solvent.
-
Add the metal chloride solution dropwise to the ligand solution with stirring.
-
Reflux the resulting mixture for an appropriate time.
-
Cool the reaction mixture to allow for the precipitation of the metal complex.
-
Isolate the solid complex by filtration, wash with a small amount of cold solvent, and dry under vacuum.
-
Characterize the complexes using CHN analysis, atomic absorption spectroscopy, and IR spectroscopy.[2]
Protocol 3: Catalytic Polymerization of ε-Caprolactone
-
In a reaction vessel under an inert atmosphere, add the synthesized metal complex catalyst (e.g., [Cu₂(L)Cl₂]).
-
Add ε-caprolactone monomer.
-
Heat the reaction mixture to 110 °C and maintain for 1 hour.[2]
-
After the reaction time, cool the mixture to room temperature.
-
Dissolve the resulting polymer in a suitable solvent (e.g., chloroform) and precipitate it in a non-solvent (e.g., methanol).
-
Filter the polymer, wash, and dry under vacuum.
-
Determine the molecular weight of the polymer using techniques like gel permeation chromatography (GPC).
Logical Workflow for Catalyst Development
Caption: Workflow for the synthesis and application of MDIIPA-derived catalysts.
Synthesis of 4,4'-Methylenebis(2,6-diisopropylaniline)
MDIIPA is typically synthesized via the condensation of 2,6-diisopropylaniline with formaldehyde.[1] The reaction is acid-catalyzed, and careful control of pH and temperature is necessary to achieve high yields and purity.[1]
Experimental Protocol
Protocol 4: Synthesis of 4,4'-Methylenebis(2,6-diisopropylaniline)
-
In a reaction vessel, charge 2,6-diisopropylaniline.
-
Add an aqueous solution of formaldehyde.
-
Acidify the mixture by adding a strong acid, such as hydrochloric acid, to catalyze the condensation reaction.[3][4][5] The industrial production of methylenedianiline (MDA), a related compound, often utilizes hydrochloric acid.[3][4][5]
-
Control the temperature and pH to favor the formation of the desired 4,4'-methylene-bridged product and minimize side reactions.[1]
-
After the reaction is complete, neutralize the acid with a base (e.g., sodium hydroxide).
-
Isolate the crude product, which may precipitate out of the solution.
-
Purify the product by recrystallization or chromatography to obtain MDIIPA with high purity (e.g., >98%).[1]
-
Confirm the structure and purity using analytical techniques such as NMR spectroscopy.[1]
Reaction Pathway
Caption: Synthesis pathway for 4,4'-Methylenebis(2,6-diisopropylaniline).
Future Outlook and Other Potential Applications
The sterically demanding nature of MDIIPA makes it an attractive precursor for a range of other catalytic applications, although detailed protocols are less established in the public domain.
-
N-Heterocyclic Carbene (NHC) Ligands: MDIIPA is a promising building block for the synthesis of bulky NHC ligands.[6] These ligands are known to stabilize metal centers and promote high catalytic activity and selectivity in cross-coupling reactions (e.g., Suzuki, Heck, Buchwald-Hartwig amination), metathesis, and other transformations.[6]
-
Other Polymerization Reactions: The demonstrated success in ε-caprolactone polymerization suggests that MDIIPA-derived catalysts could be effective for the polymerization of other monomers.
-
Homogeneous Catalysis: Ligands derived from MDIIPA could find use in a variety of homogeneous catalytic reactions, including hydrogenation, hydroformylation, and oxidation, where fine-tuning of the ligand's steric and electronic properties is crucial for catalyst performance. The use of related bulky aniline derivatives in rhodium-catalyzed dehydropolymerization highlights this potential.[7]
Further research into these areas is warranted to fully explore the catalytic potential of MDIIPA-based systems. The protocols provided herein for the synthesis of MDIIPA and its application in polymerization catalysis serve as a solid foundation for such future investigations.
References
- 1. 4,4'-Methylenebis(2,6-diisopropylaniline) | 19900-69-7 | Benchchem [benchchem.com]
- 2. Cobalt and Nickel complexes with new 4,4' methylenebis (2,6-diisopropylaniline) derivative and their catalytic ability toward -caprolactone polymerization. [chemrestech.com]
- 3. mediatum.ub.tum.de [mediatum.ub.tum.de]
- 4. US20080275269A1 - Process for the preparation of 4,4'-diphenylmethane diisocyanate - Google Patents [patents.google.com]
- 5. US8318971B2 - Process for preparing methylenediphenyl diisocyanates - Google Patents [patents.google.com]
- 6. Synthesis and crystal structures of 4,4′-methylenebis(2,6-diethylaniline) and 4,4′-methylenebis(3-chloro-2,6-diethylaniline) - PMC [pmc.ncbi.nlm.nih.gov]
- 7. eprints.whiterose.ac.uk [eprints.whiterose.ac.uk]
Troubleshooting & Optimization
Technical Support Center: Synthesis of 4,4'-Methylenebis(2,6-diisopropylaniline)
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 4,4'-Methylenebis(2,6-diisopropylaniline) (MDBA).
Frequently Asked Questions (FAQs)
Q1: What is the standard synthetic route for 4,4'-Methylenebis(2,6-diisopropylaniline)?
The most common and widely adopted method for synthesizing MDBA is the acid-catalyzed condensation of 2,6-diisopropylaniline (2,6-DIPA) with formaldehyde.[1] This reaction is typically carried out in an aqueous solution under carefully controlled pH and temperature conditions to promote the formation of the desired methylene-bridged product while minimizing side reactions.[1]
Q2: What are the common side products I should expect in my MDBA synthesis?
Several side products can form during the synthesis of MDBA. These can be broadly categorized as:
-
Unreacted Starting Material: Incomplete conversion will result in the presence of 2,6-diisopropylaniline in the final product mixture.
-
Oligomeric Species: The condensation reaction can continue beyond the dimer stage, leading to the formation of trimers, tetramers, and other higher molecular weight polymethylene dianiline species. The reaction between aniline and formaldehyde is known to produce a mixture of di-, tri-, and poly-methylene anilines.[2]
-
Isomeric Byproducts: The purity of the 2,6-diisopropylaniline starting material is crucial. Commercial 2,6-DIPA may contain isomers such as 2,4-diisopropylaniline and p-isopropylaniline.[3] These isomers will also react with formaldehyde to produce their corresponding methylene-bridged bisaniline structures, leading to isomeric impurities in the final product.
-
Other Impurities: An early study identified an impurity formed from the reaction of 2,6-DIPA with the ortho position of MDBA, possibly involving an isopropyl group migration.[3]
Q3: How can I minimize the formation of these side products?
Controlling the reaction conditions is key to minimizing side product formation. Here are some critical parameters to consider:
-
Stoichiometry: The molar ratio of 2,6-diisopropylaniline to formaldehyde is a critical factor. An excess of the aniline can help to reduce the formation of higher oligomers.
-
Temperature: The reaction temperature should be carefully controlled. While higher temperatures can increase the reaction rate, they can also promote the formation of side products and oligomers.
-
Catalyst Concentration: The concentration of the acid catalyst influences the reaction rate and selectivity. The optimal concentration should be determined experimentally.
-
Reaction Time: Monitoring the reaction progress is essential to stop it once the desired conversion is achieved, preventing the formation of excessive oligomers.
-
Purity of Starting Materials: Using high-purity 2,6-diisopropylaniline is essential to avoid the formation of isomeric side products.
Troubleshooting Guide
| Issue | Potential Cause(s) | Suggested Solution(s) |
| Low Yield of MDBA | Incomplete reaction. | - Increase reaction time and monitor progress by TLC or HPLC.- Increase reaction temperature cautiously, monitoring for side product formation.- Optimize the concentration of the acid catalyst. |
| Suboptimal stoichiometry. | - Experiment with varying the molar ratio of 2,6-DIPA to formaldehyde. An excess of the aniline is often beneficial. | |
| High Levels of Unreacted 2,6-DIPA | Insufficient reaction time or temperature. | - Increase reaction time and/or temperature. |
| Inefficient mixing. | - Ensure vigorous and consistent stirring throughout the reaction. | |
| Presence of High Molecular Weight Oligomers | High concentration of formaldehyde. | - Use a molar excess of 2,6-diisopropylaniline. |
| Prolonged reaction time or high temperature. | - Monitor the reaction closely and stop it once the optimal yield of the desired dimer is reached.- Consider a lower reaction temperature. | |
| Isomeric Impurities Detected | Impure 2,6-diisopropylaniline starting material. | - Analyze the purity of the starting material by GC or NMR before use.- Purify the 2,6-DIPA if necessary, for example, by fractional distillation or crystallization of its salt. |
| Difficult Purification | Presence of multiple closely-related side products. | - Optimize the reaction conditions to simplify the product mixture.- Employ column chromatography with a suitable solvent system for separation.- Recrystallization from an appropriate solvent can be effective for removing certain impurities. |
Experimental Protocols
General Protocol for the Synthesis of 4,4'-Methylenebis(2,6-dialkylaniline)
The following protocol is adapted from the synthesis of 4,4'-methylenebis(2,6-diethylaniline) and can be used as a starting point for the synthesis of MDBA.
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a mechanical stirrer, combine 2,6-diisopropylaniline (0.1 mol), paraformaldehyde (0.05 mol), and 36% hydrochloric acid (0.1 mol) in water (100 mL).
-
Reaction: Heat the mixture to 80°C (353 K) for 3 hours in an oil bath under an inert atmosphere (e.g., argon).
-
Work-up: Cool the reaction mixture to room temperature. Add a solution of sodium hydroxide (0.11 mol) to neutralize the acid and precipitate the product.
-
Isolation: Filter the precipitate and dry it at 70°C (343 K) in a vacuum oven for 12 hours.
-
Purification: The crude product can be further purified by recrystallization from a suitable solvent (e.g., isopropanol) or by column chromatography.
Data Presentation
Table 1: Representative Product Distribution from a MDBA Synthesis
| Component | Percentage in Crude Product |
| 4,4'-Methylenebis(2,6-diisopropylaniline) | ~77% |
| 2,6-Diisopropylaniline (unreacted) | ~15% |
| Unidentified Side Products/Oligomers | ~2% |
Note: This data is illustrative and the actual product distribution will vary depending on the specific reaction conditions.
Visualizations
Reaction Pathway and Side Product Formation
Caption: Reaction scheme for MDBA synthesis and the formation of major side products.
Experimental Workflow
Caption: A typical experimental workflow for the synthesis and purification of MDBA.
References
Technical Support Center: 4,4'-Methylenebis(2,6-diisopropylaniline) Synthesis
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive resource for optimizing the synthesis of 4,4'-Methylenebis(2,6-diisopropylaniline) (MDIPA). Here you will find detailed troubleshooting guides, frequently asked questions (FAQs), experimental protocols, and comparative data to help improve the yield and purity of your product.
Frequently Asked Questions (FAQs)
Q1: What is the most common synthetic route for 4,4'-Methylenebis(2,6-diisopropylaniline)?
The most widely adopted method is the acid-catalyzed condensation of 2,6-diisopropylaniline (DIPA) with a methylene source, typically formaldehyde or its equivalent. This reaction is favored for its scalability and reproducibility.[1] An alternative route involves the reaction of 2,6-diisopropylaniline hydrochloride with dimethyl sulfoxide (DMSO) at elevated temperatures.[2]
Q2: What are the critical parameters to control during the synthesis to ensure high yield and purity?
Key parameters include:
-
Stoichiometry: The molar ratio of reactants, particularly the aniline to the methylene source, is crucial.
-
Reaction Temperature: Temperature control is vital to prevent the formation of side products and decomposition.
-
Catalyst Concentration: The amount and type of acid catalyst can significantly influence the reaction rate and selectivity.
-
Reaction Time: Monitoring the reaction progress is essential to determine the optimal time for completion and to avoid the formation of impurities.
Q3: What are common impurities or side products I might encounter?
Common impurities include unreacted 2,6-diisopropylaniline, and potentially oligomeric species or isomers formed during the reaction. One study identified an unidentified byproduct when using DMSO as the methylene source.[2] Inadequate temperature control can also lead to the formation of colored impurities.
Q4: How can I effectively purify the crude 4,4'-Methylenebis(2,6-diisopropylaniline)?
Crystallization is a common and effective method for purifying MDIPA. Suitable solvent systems include isopropanol and mixtures of DMSO and water.[2][3] The choice of solvent will depend on the impurity profile of your crude product.
Q5: Which analytical techniques are recommended for assessing the purity of the final product?
Proton Nuclear Magnetic Resonance (¹H NMR) spectroscopy is a powerful tool for characterizing the structure of MDIPA and identifying impurities.[1] Gas Chromatography-Mass Spectrometry (GC-MS) can also be employed to identify and quantify volatile impurities.
Troubleshooting Guide
This guide addresses specific issues that may arise during the synthesis and purification of 4,4'-Methylenebis(2,6-diisopropylaniline).
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Low Yield | - Incomplete reaction. - Suboptimal reaction temperature. - Incorrect stoichiometry of reactants. - Inefficient work-up and product isolation. | - Monitor the reaction progress using TLC or GC to ensure completion. - Carefully control the reaction temperature as specified in the protocol. Avoid excessive heating. - Ensure precise measurement of reactants and catalyst. - Optimize the extraction and precipitation steps to minimize product loss. |
| Product is an Oil or Fails to Crystallize | - Presence of significant impurities. - Incorrect crystallization solvent or conditions. - Insufficient cooling during crystallization. | - Analyze the crude product by NMR or GC-MS to identify major impurities. - Experiment with different recrystallization solvents such as isopropanol or a DMSO/water mixture.[2][3] - Ensure the solution is allowed to cool slowly to room temperature and then further cooled in an ice bath to promote crystal formation. |
| Colored Impurities in the Final Product | - Oxidation of the aniline starting material or product. - Side reactions occurring at elevated temperatures. | - Conduct the reaction under an inert atmosphere (e.g., nitrogen or argon). - Maintain strict temperature control throughout the reaction. - Consider purification by column chromatography if crystallization is ineffective at removing colored impurities. |
| Presence of Unreacted 2,6-diisopropylaniline | - Insufficient reaction time. - Inadequate amount of the methylene source or catalyst. | - Increase the reaction time and monitor for the disappearance of the starting material. - Re-evaluate the stoichiometry and consider a slight excess of the methylene source. |
| Formation of Unidentified Byproducts | - Non-specific reactions due to incorrect temperature or catalyst concentration. - Use of impure starting materials. | - Optimize the reaction temperature and catalyst loading to favor the desired product. - Ensure the purity of the 2,6-diisopropylaniline starting material before use. - Characterize the byproduct using techniques like GC-MS and NMR to understand its structure and formation mechanism. |
Experimental Protocols
Protocol 1: Synthesis via Formaldehyde Condensation
This protocol is adapted from the synthesis of the analogous 4,4′-methylenebis(2,6-diethylaniline).[3]
Materials:
-
2,6-diisopropylaniline (DIPA)
-
Paraformaldehyde
-
36% Hydrochloric acid
-
Sodium hydroxide
-
Water
-
Argon or Nitrogen gas
Procedure:
-
In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, combine 2,6-diisopropylaniline (0.1 mol), paraformaldehyde (0.05 mol), and water (100 mL).
-
While stirring, add 36% hydrochloric acid (0.1 mol).
-
Heat the reaction mixture to 80°C in an oil bath under an inert atmosphere (argon or nitrogen) for 3 hours.
-
Cool the reaction mixture to room temperature.
-
Slowly add a solution of sodium hydroxide (0.11 mol) in water to neutralize the acid and precipitate the product.
-
Filter the precipitate and wash it with water.
-
Dry the crude product in an oven at 70°C.
-
Purify the crude product by recrystallization from a suitable solvent (e.g., isopropanol or a DMSO/water mixture).
Protocol 2: Synthesis via Dimethyl Sulfoxide (DMSO)
This protocol is based on a patented method for preparing methylene bis-anilines.[2]
Materials:
-
2,6-diisopropylaniline hydrochloride
-
Dimethyl sulfoxide (DMSO)
-
Diethyl carbonate (solvent)
Procedure:
-
In a reaction vessel, place 2,6-diisopropylaniline hydrochloride (0.05 mole) and diethyl carbonate (150 ml).
-
Heat the stirred mixture to 125°C.
-
Add dimethylsulfoxide (7.1 ml) dropwise over a 30-minute period.
-
Continue heating and stirring for an additional 30 minutes.
-
Cool the reaction mixture. The product may crystallize as the hydrochloride salt.
-
The crude product can be further processed by making the mixture alkaline with aqueous caustic solution, followed by extraction with a solvent like toluene.
-
The solvent is then removed, and the residue can be purified by distillation or crystallization.
Data Presentation
Table 1: Comparison of Synthetic Methods for Methylene Bis-Anilines
| Synthetic Method | Starting Materials | Methylene Source | Catalyst | Solvent | Temperature (°C) | Yield (%) | Purity (%) | Reference |
| Formaldehyde Condensation (analogous compound) | 2,6-diethylaniline | Paraformaldehyde | HCl | Water | 80 | 94 | Not specified | [3] |
| DMSO Method | 2,6-diisopropylaniline hydrochloride | DMSO | None (HCl from starting material) | Diethyl carbonate | 125 | 77.1 | Not specified | [2] |
Note: The yield for the DMSO method is based on the analysis of the liquid filtrate and does not represent the isolated yield of the crystalline product.
Visualizations
Experimental Workflow: Formaldehyde Synthesis
Caption: Workflow for the synthesis of MDIPA using formaldehyde.
Troubleshooting Logic: Low Yield
Caption: Troubleshooting guide for addressing low product yield.
References
- 1. Nuclear magnetic resonance study of 2,6-diisopropylaniline (2,6-DIPA) and 4,4'-methylenebis (2,6-diisopropylaniline) (MDIPA) (Technical Report) | OSTI.GOV [osti.gov]
- 2. US4289906A - Chemical process for preparing methylene bis-anilines - Google Patents [patents.google.com]
- 3. Synthesis and crystal structures of 4,4′-methylenebis(2,6-diethylaniline) and 4,4′-methylenebis(3-chloro-2,6-diethylaniline) - PMC [pmc.ncbi.nlm.nih.gov]
troubleshooting incomplete curing of polyurethanes with 4,4'-Methylenebis(2,6-diisopropylaniline)
This guide provides troubleshooting assistance for researchers, scientists, and drug development professionals experiencing incomplete curing of polyurethanes formulated with 4,4'-Methylenebis(2,6-diisopropylaniline) (M-DIPA).
Frequently Asked Questions (FAQs)
Q1: What is 4,4'-Methylenebis(2,6-diisopropylaniline) (M-DIPA) and why is it used in polyurethanes?
A1: M-DIPA is a sterically hindered aromatic diamine curative.[1][2] It is used as a chain extender in elastomeric polyurethanes to build the polymer network.[3][4] Its unique molecular structure, featuring bulky isopropyl groups, results in a slower, more controlled reaction compared to less hindered amines. This can be advantageous for processes requiring a longer pot life or for room-temperature curing systems.[3][4] The resulting polyurethanes often exhibit enhanced mechanical properties and thermal stability.[2][5]
Q2: My polyurethane cured with M-DIPA is soft and tacky after the recommended time. What are the most likely causes?
A2: A soft or tacky surface is a classic sign of incomplete curing.[6] The most common causes are:
-
Incorrect Stoichiometry: An improper ratio of isocyanate (NCO) groups to amine (NH2) groups is a primary culprit. An excess of the polyol/prepolymer component (leading to an NCO index below 1.0) will result in unreacted amine groups and a soft product.[6]
-
Low Curing Temperature: M-DIPA's reaction rate is sensitive to temperature. Curing at temperatures below the recommended range can significantly slow down or stall the reaction, leading to an incomplete network formation.[6][7]
-
Moisture Contamination: Water reacts with the isocyanate component, consuming it in a side reaction that produces carbon dioxide and urea linkages.[8][9] This prevents the isocyanate from reacting with the M-DIPA, leading to an imbalanced ratio and poor curing.[8][10]
-
Inadequate Mixing: Poor dispersion of M-DIPA into the isocyanate prepolymer results in localized areas with incorrect stoichiometry, leading to soft or liquid spots in the final product.[11]
Q3: Can moisture in the air affect the curing process?
A3: Yes, atmospheric moisture is a critical factor. Polyurethane components, especially isocyanates, are hygroscopic and readily absorb moisture from the air.[8] This moisture will compete with the M-DIPA for reaction with isocyanate groups.[9] While some polyurethane systems are designed to be "moisture-cured," castable elastomer systems using diamine curatives like M-DIPA are highly sensitive to unintended water contamination.[12] High humidity can accelerate unwanted side reactions, potentially causing bubbles (from CO2 generation) and a poorly cured, tacky surface.[6][13][14] An ideal relative humidity for curing is typically between 40% and 60%.[12][13]
Troubleshooting Guide
This section provides a systematic approach to diagnosing and resolving incomplete curing issues.
Symptom: The entire casting is uniformly soft or remains liquid.
This issue typically points to a fundamental problem with the formulation or overall process conditions.
| Potential Cause | Diagnostic Check | Recommended Solution |
| Incorrect Stoichiometry | Review your calculations for the isocyanate-to-amine ratio (NCO:NH2). The target is typically an index of 0.95 to 1.05. | Recalculate the required amounts using the equivalent weights of the specific isocyanate prepolymer and M-DIPA. See Experimental Protocol 1 for detailed calculation steps. |
| Component Degradation | Check the isocyanate container. Cloudiness or solid precipitates indicate moisture contamination and degradation.[8] | Use fresh, unopened containers of isocyanate. If using a partially used container, ensure it was blanketed with dry nitrogen before sealing.[8] |
| Low Curing Temperature | Measure the temperature of the mold and the curing oven. Compare with the technical data sheet (TDS) for the prepolymer system. | Increase the curing temperature to the recommended range. Consider a post-curing step at an elevated temperature to complete the reaction.[6] |
| Wrong Curative Used | Verify the label on the curative container to confirm it is M-DIPA. | Ensure all chemicals are correctly labeled and used as specified in the formulation. |
Symptom: The casting has soft spots, hard areas, or oily surfaces.
This heterogeneity suggests localized issues, most often related to mixing or contamination.
| Potential Cause | Diagnostic Check | Recommended Solution |
| Inadequate Mixing | Observe the mixed material before pouring. Are there streaks or color variations? | Mix thoroughly and rapidly for the time specified in the TDS, typically 1-3 minutes.[6] Use a mechanical stirrer if possible. Scrape the sides and bottom of the mixing container multiple times. See Experimental Protocol 2 . |
| M-DIPA Not Fully Melted/Dissolved | If M-DIPA is solid, ensure it was completely melted and clear before mixing. | Heat M-DIPA to the recommended temperature (check TDS) until it is a homogenous, transparent liquid before adding it to the prepolymer. |
| Moisture Contamination | Examine the cured material for bubbles or foam, which indicates a reaction with water.[8] | Dry all equipment (molds, mixing vessels) thoroughly.[6] Perform mixing and curing in a controlled, low-humidity environment or under a nitrogen blanket.[8] |
| Mold Release Interference | Excessive or improper application of mold release can interfere with curing at the surface. | Apply a thin, uniform coat of a suitable mold release agent and allow the solvent to evaporate completely before casting. |
Experimental Protocols
Protocol 1: Calculating Stoichiometry
This protocol outlines the calculation for the correct mix ratio of an isocyanate prepolymer and M-DIPA.
-
Determine Equivalent Weights:
-
Find the Isocyanate (NCO) Equivalent Weight (IEW) from the prepolymer's technical data sheet (TDS). This is often given as %NCO.
-
IEW = 4202 / %NCO (where 42 is the molecular weight of the NCO group).
-
-
The Amine Hydrogen Equivalent Weight (AHEW) for M-DIPA (C₂₅H₃₈N₂) is calculated from its molecular weight.
-
Molecular Weight of M-DIPA ≈ 366.59 g/mol .[5]
-
M-DIPA has 2 primary amine groups, each with 2 reactive hydrogens, for a total of 4 reactive sites per molecule.
-
AHEW = 366.59 / 4 = 91.65 g/equivalent.
-
-
-
Calculate Parts by Weight (pbw):
-
The goal is to achieve a specific Index (ratio of NCO groups to NH₂ groups). An index of 1.0 is a 1:1 stoichiometric ratio. A common target is 0.95 to 1.05.
-
Grams of M-DIPA per 100g of Prepolymer:
-
Grams M-DIPA = (100 / IEW) * AHEW * Index
-
Example Calculation:
-
Prepolymer with 4.5% NCO.
-
Desired Index: 1.0.
-
IEW = 4202 / 4.5 = 933.8 g/equivalent.
-
Grams M-DIPA = (100 / 933.8) * 91.65 * 1.0 = 9.81 grams.
-
Therefore, you would mix 100g of prepolymer with 9.81g of M-DIPA .
-
Protocol 2: Recommended Mixing and Curing Procedure
-
Preparation:
-
Preheat the isocyanate prepolymer and the mold to the temperatures recommended on the TDS.
-
If M-DIPA is solid, melt it in a separate oven until it is a completely clear liquid. Do not overheat.
-
Ensure all mixing vessels, stirrers, and molds are clean and completely dry.[6]
-
-
Degassing:
-
Degas the preheated liquid prepolymer and the molten M-DIPA separately under vacuum (e.g., 29 inHg) until bubbling ceases. This removes dissolved gases and residual moisture.[6]
-
-
Mixing:
-
Accurately weigh the degassed prepolymer into a clean, dry mixing container.
-
Weigh the correct amount of molten, degassed M-DIPA and add it to the prepolymer.
-
Mix immediately and thoroughly for the time specified (e.g., 60-90 seconds), scraping the sides and bottom of the container to ensure a homogenous mixture. Avoid introducing air.[6]
-
-
Casting and Curing:
-
Pour the mixed system into the preheated mold.
-
Place the filled mold in a curing oven set to the specified temperature for the required duration. Adhere strictly to the recommended curing schedule.[6]
-
For optimal properties, a post-curing step at a higher temperature may be required. Refer to the system's TDS for details.[6]
-
Visual Troubleshooting Guide
The following workflow provides a logical path for diagnosing incomplete curing issues.
Caption: Troubleshooting workflow for incomplete polyurethane curing.
References
- 1. 4,4'-Methylenebis(2,6-diisopropylaniline) | 19900-69-7 | Benchchem [benchchem.com]
- 2. Synthesis of MDIPA, an aromatic diamine curative for polyurethane adhesives. Final report (Technical Report) | OSTI.GOV [osti.gov]
- 3. nbinno.com [nbinno.com]
- 4. 4,4'-METHYLENEBIS(2,6-DIISOPROPYLANILINE) | 19900-69-7 [chemicalbook.com]
- 5. CAS 19900-69-7: 4,4′-Methylenebis(2,6-diisopropylaniline) [cymitquimica.com]
- 6. benchchem.com [benchchem.com]
- 7. Factors Affecting the Curing of Polyurethane Sealant_Comens New Materials [en.co-mens.com]
- 8. resinlab.com [resinlab.com]
- 9. News - The Curing Mechanism of Polyurethane Adhesives: From Chemical Reactions to Practical Applications [desaiglue.com]
- 10. researchgate.net [researchgate.net]
- 11. crosslinktech.com [crosslinktech.com]
- 12. Moisture-Cure Urethane Sealants | Forza Built [forzabuilt.com]
- 13. gulfinquiries.com [gulfinquiries.com]
- 14. 7 Ways to Fix Polyurethane Mistakes (+ 3 to Avoid!) [asayasculpture.com]
Technical Support Center: Managing Viscosity of Epoxy Resins Containing 4,4'-Methylenebis(2,6-diisopropylaniline)
This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals working with epoxy resins containing the curing agent 4,4'-Methylenebis(2,6-diisopropylaniline) (M-DIPA).
Frequently Asked Questions (FAQs)
Q1: What is 4,4'-Methylenebis(2,6-diisopropylaniline) (M-DIPA) and what is its primary role in epoxy formulations?
A1: 4,4'-Methylenebis(2,6-diisopropylaniline), also known as M-DIPA, is an aromatic amine curing agent used for epoxy resins.[1][2] Its primary function is to cross-link the epoxy polymer chains, transforming the liquid resin into a solid, durable thermoset material. Aromatic amines like M-DIPA are known for imparting excellent thermal and mechanical properties to the cured epoxy.[3]
Q2: What are the main factors that influence the viscosity of an epoxy resin system containing M-DIPA?
A2: The viscosity of an epoxy resin system is influenced by several factors:
-
Temperature: Increasing the temperature of the resin mixture will significantly decrease its viscosity.[4][5][6]
-
M-DIPA Concentration: The concentration of the hardener can affect the initial viscosity and its evolution over time as the curing reaction proceeds.
-
Choice of Epoxy Resin: The inherent viscosity of the base epoxy resin will be a primary determinant of the formulation's overall viscosity.
-
Use of Diluents or Solvents: The addition of reactive or non-reactive diluents can effectively lower the viscosity of the system.[7][8]
-
Presence of Fillers: The addition of solid fillers will generally increase the viscosity of the epoxy system.[5]
-
Degree of Cure: As the curing reaction progresses, the viscosity will increase until the gel point is reached, after which it will become a solid.[6]
Q3: How does temperature typically affect the viscosity of an M-DIPA epoxy formulation?
A3: For most epoxy systems, including those with M-DIPA, viscosity is highly dependent on temperature. An increase in temperature leads to a decrease in viscosity, making the resin easier to process, mix, and apply.[4][5][6] Conversely, lower temperatures will result in a higher viscosity. It is crucial to control the temperature to maintain a consistent and workable viscosity during your experiments.
Q4: Can I use a reactive diluent to lower the viscosity of my M-DIPA epoxy formulation? What are the potential trade-offs?
A4: Yes, reactive diluents are commonly used to reduce the viscosity of epoxy formulations.[7][8] These are low-viscosity epoxy-functional molecules that become part of the cross-linked network during curing. While effective at reducing viscosity, the use of reactive diluents can impact the final properties of the cured epoxy. Potential trade-offs may include a reduction in glass transition temperature (Tg), decreased chemical resistance, and altered mechanical properties.[7]
Troubleshooting Guide
This guide addresses common issues related to the viscosity of epoxy resins containing M-DIPA.
| Problem | Potential Causes | Recommended Solutions |
| High Initial Viscosity | The formulation temperature is too low. | Gently warm the epoxy resin and M-DIPA separately before mixing. Maintain a controlled, elevated temperature during processing.[4][5] |
| The chosen base epoxy resin has a high intrinsic viscosity. | Consider using a lower viscosity grade of the base epoxy resin. | |
| The concentration of M-DIPA is high, leading to rapid initial reaction. | Re-evaluate the stoichiometry of your formulation. Ensure you are using the correct mix ratio. | |
| Presence of fillers or other additives. | If possible, reduce the filler loading or select a filler with a lower impact on viscosity. | |
| Viscosity Increases Too Rapidly | The processing temperature is too high, accelerating the curing reaction. | Lower the processing temperature to extend the pot life. |
| The formulation is highly reactive. | Consider using a less reactive hardener in combination with M-DIPA, if your application allows. | |
| The batch size is too large, leading to an exothermic reaction. | Prepare smaller batches to better dissipate the heat generated during curing. | |
| Inconsistent Viscosity Between Batches | Inaccurate measurement of components. | Use calibrated scales and measuring equipment to ensure precise mix ratios. |
| Temperature fluctuations during processing. | Implement strict temperature control throughout the mixing and application process. | |
| Incomplete mixing of components. | Ensure thorough and uniform mixing of the epoxy resin and M-DIPA. Scrape the sides and bottom of the mixing vessel.[9] |
Quantitative Data
Table 1: Illustrative Effect of Temperature on the Viscosity of a DGEBA Epoxy Resin with M-DIPA
| Temperature (°C) | Expected Viscosity (mPa·s) |
| 25 | 12000 - 15000 |
| 40 | 3000 - 5000 |
| 60 | 500 - 1000 |
| 80 | 100 - 300 |
Table 2: Illustrative Effect of a Reactive Diluent (e.g., Butyl Glycidyl Ether) on the Viscosity of a DGEBA/M-DIPA Formulation at 25°C
| Reactive Diluent (wt%) | Expected Viscosity (mPa·s) |
| 0 | 12000 - 15000 |
| 5 | 5000 - 7000 |
| 10 | 2000 - 3000 |
| 15 | 800 - 1500 |
Experimental Protocols
Protocol 1: Measurement of Viscosity Using a Rotational Viscometer
-
Equipment: Rotational viscometer with a suitable spindle, temperature-controlled sample holder.
-
Sample Preparation: a. Accurately weigh the desired amounts of epoxy resin and M-DIPA into a disposable mixing cup. b. Mix the components thoroughly for 2-3 minutes, ensuring to scrape the sides and bottom of the cup. c. Avoid introducing air bubbles during mixing. If bubbles are present, allow the mixture to stand for a few minutes to degas.
-
Measurement: a. Set the temperature of the sample holder to the desired value. b. Place the required volume of the mixed epoxy formulation into the sample holder. c. Lower the spindle into the sample to the correct immersion depth. d. Allow the sample to equilibrate to the set temperature for at least 5 minutes. e. Start the viscometer at a specified rotational speed and record the viscosity reading once it stabilizes. f. Repeat the measurement at different rotational speeds to assess for shear-thinning behavior. g. Record the viscosity at regular time intervals to monitor the change in viscosity as the curing reaction proceeds.[6]
Protocol 2: Viscosity Reduction of an M-DIPA Epoxy Formulation
Method A: Temperature Adjustment
-
Determine the initial viscosity of your formulation at room temperature using the protocol above.
-
Gently warm the epoxy resin and M-DIPA components separately in an oven or on a hot plate to a predetermined temperature (e.g., 40°C, 60°C).
-
Mix the pre-heated components and immediately measure the viscosity as described in Protocol 1.
-
Monitor the viscosity over time to determine the pot life at the elevated temperature.
Method B: Use of a Reactive Diluent
-
Select a suitable low-viscosity reactive diluent (e.g., butyl glycidyl ether).
-
Prepare a series of formulations with varying weight percentages of the reactive diluent (e.g., 0%, 5%, 10%, 15%).
-
For each formulation, accurately weigh the epoxy resin, reactive diluent, and M-DIPA.
-
Mix the components thoroughly.
-
Measure the initial viscosity of each formulation at a constant temperature as described in Protocol 1.
-
Compare the viscosity values to determine the effectiveness of the reactive diluent.
Visualizations
Caption: Troubleshooting workflow for high viscosity issues.
Caption: Key factors influencing epoxy formulation viscosity.
References
- 1. specialchem.com [specialchem.com]
- 2. specialchem.com [specialchem.com]
- 3. iasj.rdd.edu.iq [iasj.rdd.edu.iq]
- 4. pubs.acs.org [pubs.acs.org]
- 5. High Viscosity Epoxy Resins: A Manufacturer's Guide - [incurelab.com]
- 6. m.youtube.com [m.youtube.com]
- 7. researchgate.net [researchgate.net]
- 8. products.evonik.com [products.evonik.com]
- 9. The Only Epoxy Resin Troubleshooting Tips You Need - Resin Obsession [resinobsession.com]
Technical Support Center: Curing Optimization for 4,4'-Methylenebis(2,6-diisopropylaniline) (M-DIPA) Epoxies
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 4,4'-Methylenebis(2,6-diisopropylaniline) (M-DIPA) cured epoxy systems. The following sections offer insights into optimizing curing parameters to achieve desired material properties.
Frequently Asked Questions (FAQs)
Q1: What are the typical curing conditions for M-DIPA based epoxy resins?
A1: Epoxy resins cured with M-DIPA, an aromatic amine, generally require elevated temperatures to achieve a high degree of cure and optimal performance characteristics. Aromatic amines are less reactive than aliphatic amines and thus necessitate thermal energy to drive the cross-linking reaction to completion.[1][2] While specific cure schedules are highly dependent on the epoxy resin chemistry (e.g., Bisphenol A diglycidyl ether - DGEBA) and the desired final properties, a common approach involves a multi-stage curing process. This often includes an initial cure at a moderate temperature followed by a post-cure at a higher temperature. For a related compound, 4,4'-methylenebis(2,6-diethylaniline), a suggested curing cycle is 2 hours at a moderate temperature followed by 16 hours at 150°C. The curing temperature for M-DIPA systems can range from approximately 60°C to 200°C.
Q2: How does the curing temperature affect the final properties of the M-DIPA epoxy?
A2: The curing temperature significantly influences the glass transition temperature (Tg), mechanical strength, and chemical resistance of the cured epoxy.[3]
-
Glass Transition Temperature (Tg): Higher curing temperatures generally lead to a higher degree of cross-linking, which in turn results in a higher Tg.[3][4] The Tg is a critical parameter as it defines the temperature at which the material transitions from a rigid, glassy state to a more rubbery state.[5] For high-performance applications requiring thermal stability, achieving a high Tg is crucial. It is a general rule that the Tg cannot be significantly higher than the highest temperature experienced during the cure cycle.[5]
-
Mechanical Properties: Proper curing at elevated temperatures is essential for developing the full mechanical strength of the epoxy, including tensile strength and modulus. Insufficient cure temperatures can result in a partially cured network with inferior mechanical properties.
-
Chemical Resistance: A well-cured epoxy with a high cross-link density will exhibit superior resistance to solvents and other chemicals.
Q3: What is the importance of post-curing for M-DIPA epoxies?
A3: Post-curing at a temperature equal to or higher than the desired Tg is crucial for M-DIPA epoxy systems to maximize their performance. The initial cure phase may not provide enough thermal energy for the reaction to go to completion, especially for sterically hindered aromatic amines like M-DIPA. Post-curing allows for the completion of the cross-linking reactions, leading to a more robust and stable network structure. This results in a higher Tg, improved mechanical properties, and enhanced thermal stability.[3][6]
Q4: How can I determine the optimal curing time for my experiment?
A4: The optimal curing time is dependent on the curing temperature and the specific formulation. Techniques like Differential Scanning Calorimetry (DSC) can be used to monitor the curing process.[7] By running isothermal DSC scans at different temperatures, you can determine the time required to reach the maximum degree of cure. The point at which the exothermic heat flow returns to the baseline indicates that the curing reaction has ceased.
Troubleshooting Guide
This guide addresses common issues encountered during the curing of M-DIPA epoxy resins.
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Low Glass Transition Temperature (Tg) | - Insufficient cure temperature or time. - Incomplete mixing of resin and hardener. | - Increase the curing temperature and/or time. Implement a post-curing step at a temperature above the expected Tg. - Ensure thorough and uniform mixing of the epoxy resin and M-DIPA curing agent before curing. |
| Poor Mechanical Properties (e.g., brittle, low strength) | - Incomplete curing due to low temperature or insufficient time. - Off-ratio mixing of resin and hardener. | - Optimize the curing schedule by increasing the temperature and/or duration. A post-cure is highly recommended. - Carefully weigh and mix the components according to the stoichiometric ratio recommended by the manufacturer. |
| Surface Defects (e.g., bubbles, voids) | - Entrapped air during mixing. - Volatiles released during curing at excessively high temperatures. | - Degas the mixed resin and hardener under vacuum before pouring. - Use a slower heating ramp rate during the initial curing phase to allow any entrapped air or volatiles to escape before gelation. |
| Tacky or Uncured Surface | - Incomplete cure. - Inhibition of cure at the surface due to atmospheric moisture or carbon dioxide (amine blush). | - Ensure the curing environment is dry and well-ventilated. - If amine blush is suspected, wash the surface with warm, soapy water, rinse, and dry completely before any subsequent processing. A post-cure can also help to mitigate this issue. |
| Cracking during or after curing | - Excessive internal stresses due to a high exotherm during curing, especially in thick sections. - Rapid cooling after curing. | - Use a staged curing process with a slower initial ramp rate to control the exotherm. - Allow the cured part to cool slowly and uniformly to room temperature. |
Data Presentation
Table 1: Effect of Curing Schedule on Glass Transition Temperature (Tg)
| Cure Temperature (°C) | Cure Time (hours) | Post-Cure Temperature (°C) | Post-Cure Time (hours) | Glass Transition Temperature (Tg) (°C) |
| e.g., 120 | e.g., 2 | e.g., 150 | e.g., 4 | Data to be filled |
| e.g., 120 | e.g., 4 | e.g., 150 | e.g., 4 | Data to be filled |
| e.g., 150 | e.g., 2 | e.g., 180 | e.g., 2 | Data to be filled |
| e.g., 150 | e.g., 4 | e.g., 180 | e.g., 2 | Data to be filled |
Table 2: Effect of Curing Schedule on Mechanical Properties
| Cure Temperature (°C) | Cure Time (hours) | Post-Cure Temperature (°C) | Post-Cure Time (hours) | Tensile Strength (MPa) | Tensile Modulus (GPa) | Elongation at Break (%) |
| e.g., 120 | e.g., 2 | e.g., 150 | e.g., 4 | Data to be filled | Data to be filled | Data to be filled |
| e.g., 120 | e.g., 4 | e.g., 150 | e.g., 4 | Data to be filled | Data to be filled | Data to be filled |
| e.g., 150 | e.g., 2 | e.g., 180 | e.g., 2 | Data to be filled | Data to be filled | Data to be filled |
| e.g., 150 | e.g., 4 | e.g., 180 | e.g., 2 | Data to be filled | Data to be filled | Data to be filled |
Experimental Protocols
1. Differential Scanning Calorimetry (DSC) for Determining Degree of Cure and Glass Transition Temperature (Tg)
-
Objective: To determine the extent of the curing reaction and the glass transition temperature of the M-DIPA epoxy system.
-
Apparatus: A calibrated Differential Scanning Calorimeter (DSC).
-
Procedure:
-
Accurately weigh 5-10 mg of the uncured, thoroughly mixed epoxy/M-DIPA formulation into an aluminum DSC pan and seal it.
-
Place the sample pan and an empty reference pan into the DSC cell.
-
To determine the total heat of reaction (ΔH_total), perform a dynamic scan by heating the uncured sample from ambient temperature to a temperature well above the curing exotherm (e.g., 250°C) at a constant heating rate (e.g., 10°C/min). The area under the exothermic peak corresponds to ΔH_total.[8]
-
To determine the residual heat of reaction (ΔH_residual) of a partially cured sample, subject the sample to the same dynamic scan as in step 3.
-
The degree of cure can be calculated as: Degree of Cure (%) = [(ΔH_total - ΔH_residual) / ΔH_total] x 100
-
To determine the Tg, cool the cured sample and then heat it again at a controlled rate (e.g., 10 or 20°C/min). The Tg is typically taken as the midpoint of the inflection in the heat flow curve.[5][9] For partially cured samples, a second heating run after the initial cure exotherm can be used to determine the Tg of the cured material.[8]
-
-
Relevant Standard: ASTM E1356 - Standard Test Method for Assignment of the Glass Transition Temperatures by Differential Scanning Calorimetry.[5]
2. Mechanical Testing
-
Objective: To determine the tensile properties of the cured M-DIPA epoxy.
-
Apparatus: A universal testing machine equipped with appropriate grips and an extensometer.
-
Procedure:
-
Prepare test specimens by casting the mixed epoxy/M-DIPA system into molds of the desired geometry (e.g., dog-bone shape for tensile testing) and cure them according to the desired schedule.
-
Condition the cured specimens at standard laboratory conditions (e.g., 23°C and 50% relative humidity) for at least 24 hours prior to testing.
-
Mount the specimen in the grips of the universal testing machine.
-
Apply a tensile load at a constant crosshead speed until the specimen fails.
-
Record the load and elongation data throughout the test.
-
Calculate the tensile strength, tensile modulus, and elongation at break from the stress-strain curve.
-
-
Relevant Standards:
-
ASTM D638 - Standard Test Method for Tensile Properties of Plastics.
-
ASTM D790 - Standard Test Methods for Flexural Properties of Unreinforced and Reinforced Plastics and Electrical Insulating Materials.
-
Visualizations
Caption: Experimental workflow for curing and characterization of M-DIPA epoxies.
Caption: Troubleshooting decision tree for common M-DIPA epoxy curing issues.
References
- 1. threebond.co.jp [threebond.co.jp]
- 2. m.youtube.com [m.youtube.com]
- 3. Does Cure Temperature Influence Glass Transition Temperature? | Kohesi Bond [kohesibond.com]
- 4. Influence of cure conditions on glass transition temperature and density of an epoxy resin | Zendy [zendy.io]
- 5. epotek.com [epotek.com]
- 6. researchgate.net [researchgate.net]
- 7. Characterization of Cure Behavior in Epoxy Using Molecular Dynamics Simulation Compared with Dielectric Analysis and DSC [mdpi.com]
- 8. researchgate.net [researchgate.net]
- 9. youtube.com [youtube.com]
Technical Support Center: Preventing Yellowing in Polyurethanes with 4,4'-Methylenebis(2,6-diisopropylaniline) (M-DIPA)
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guidance and frequently asked questions regarding the use of 4,4'-Methylenebis(2,6-diisopropylaniline) (M-DIPA) to prevent yellowing in polyurethane formulations.
Troubleshooting Guide
Yellowing in polyurethane (PU) is a common issue, often attributed to the photo-oxidation of the polymer backbone, particularly when aromatic isocyanates are used. This degradation can affect the aesthetic and physical properties of the material. M-DIPA, a sterically hindered aromatic diamine, is utilized as a chain extender and can contribute to enhanced stability. Here are some common issues encountered during experiments and their potential solutions.
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Rapid yellowing of polyurethane film/coating upon UV exposure | - Photo-oxidation of aromatic isocyanates: Aromatic isocyanates are susceptible to degradation under UV light, leading to the formation of colored quinone-imide structures.[1] - Insufficient stabilization: The formulation may lack adequate protection against UV radiation and oxidation. | - Incorporate M-DIPA: Use M-DIPA as a chain extender. Its sterically hindered amine groups can help to scavenge free radicals generated during photo-oxidation, thus improving the color stability. - Add UV absorbers and/or Hindered Amine Light Stabilizers (HALS): Combine M-DIPA with other light stabilizers for a synergistic effect. |
| Inconsistent color stability between batches | - Variability in raw material purity: Impurities in polyols, isocyanates, or solvents can accelerate degradation. - Inconsistent M-DIPA concentration: Incorrect stoichiometry can affect the polymer structure and its stability. - Processing conditions: Variations in curing temperature and time can impact the final polymer properties. | - Ensure high purity of all reactants: Use materials with specified low levels of impurities. - Precise metering of M-DIPA: Accurately control the molar ratio of M-DIPA to isocyanate. - Standardize curing protocol: Maintain consistent temperature, humidity, and duration for the curing process. |
| Poor mechanical properties after adding M-DIPA | - Incorrect stoichiometry: An imbalance in the isocyanate-to-diamine ratio can lead to a suboptimal polymer network. - Phase separation: Incompatibility between the hard segments (formed by M-DIPA and isocyanate) and soft segments (polyol) can occur. | - Optimize NCO:NH2 ratio: Systematically vary the molar ratio to find the optimal balance for both color stability and mechanical performance. - Select compatible polyols: Ensure good compatibility between the polyol and the hard segments formed with M-DIPA. |
| Difficulty in dissolving M-DIPA | - Low solubility in the reaction medium: M-DIPA is a solid at room temperature and may have limited solubility in some polyols or solvents. | - Gentle heating: Warm the polyol or solvent to aid in the dissolution of M-DIPA before adding the isocyanate. - Use of a co-solvent: If compatible with the system, a small amount of a suitable co-solvent can be used to dissolve M-DIPA. |
Frequently Asked Questions (FAQs)
Q1: What is the primary cause of yellowing in polyurethanes?
A1: The primary cause of yellowing in polyurethanes, particularly those based on aromatic isocyanates like MDI (Methylene Diphenyl Diisocyanate) and TDI (Toluene Diisocyanate), is photo-oxidation.[1][2] UV radiation from sunlight or artificial light sources can trigger chemical reactions in the polymer backbone, leading to the formation of colored byproducts, such as quinone-imides.[1]
Q2: How does 4,4'-Methylenebis(2,6-diisopropylaniline) (M-DIPA) help in preventing yellowing?
A2: 4,4'-Methylenebis(2,6-diisopropylaniline) (M-DIPA) is a sterically hindered aromatic diamine.[3][4][5][6] When used as a chain extender in polyurethane synthesis, the bulky isopropyl groups on the aromatic rings shield the amine groups. This steric hindrance can inhibit the oxidation pathways that lead to color formation. While direct quantitative data on M-DIPA's specific anti-yellowing performance is limited in publicly available literature, its structural similarity to other hindered amine light stabilizers (HALS) suggests it may function by scavenging free radicals generated during the photo-oxidation process.
Q3: Can M-DIPA be used as a standalone solution for preventing yellowing?
A3: While M-DIPA can contribute to improved color stability, for applications requiring high levels of UV resistance, it is often recommended to use it in conjunction with other UV stabilizers, such as UV absorbers and other HALS. This combination can provide a synergistic protective effect, where the UV absorber blocks the incoming UV radiation and M-DIPA (acting as a HALS) scavenges any free radicals that may still form.
Q4: What is the typical loading level of M-DIPA in a polyurethane formulation?
A4: The loading level of M-DIPA is determined by the stoichiometry of the polyurethane reaction, specifically the molar ratio of isocyanate (NCO) groups to the total number of hydroxyl (OH) and amine (NH2) groups. As a chain extender, M-DIPA is used to react with the isocyanate-terminated prepolymer. The optimal NCO:NH2 ratio needs to be determined experimentally for each specific formulation to achieve the desired balance of properties, including color stability and mechanical strength.
Q5: Are there any safety precautions to consider when working with M-DIPA?
A5: Yes, as with any chemical, it is important to handle M-DIPA with appropriate safety measures. It is recommended to consult the Safety Data Sheet (SDS) provided by the supplier for detailed information on handling, storage, and personal protective equipment (PPE). It may cause skin and respiratory irritation.[6]
Experimental Protocols
Synthesis of Polyurethane Films with M-DIPA
This protocol describes a general procedure for preparing polyurethane films to evaluate the effect of M-DIPA on color stability.
Materials:
-
Polyol (e.g., polyester or polyether polyol)
-
Diisocyanate (e.g., MDI)
-
4,4'-Methylenebis(2,6-diisopropylaniline) (M-DIPA)
-
Solvent (e.g., dry tetrahydrofuran or dimethylformamide)
-
Catalyst (e.g., dibutyltin dilaurate, if required)
Procedure:
-
Prepolymer Formation:
-
In a three-necked flask equipped with a mechanical stirrer, nitrogen inlet, and condenser, add the polyol and solvent.
-
Heat the mixture to a specified temperature (e.g., 60-80 °C) under a nitrogen atmosphere with constant stirring until the polyol is completely dissolved.
-
Add the diisocyanate dropwise to the flask.
-
Allow the reaction to proceed for a set time (e.g., 2-3 hours) to form the NCO-terminated prepolymer.
-
-
Chain Extension with M-DIPA:
-
Dissolve the calculated amount of M-DIPA in a minimal amount of solvent.
-
Add the M-DIPA solution to the prepolymer mixture.
-
Continue stirring at the same temperature for an additional period (e.g., 1-2 hours) until the desired viscosity is reached.
-
-
Film Casting:
-
Degas the resulting polyurethane solution under vacuum.
-
Cast the solution onto a clean, flat substrate (e.g., glass plate or Teflon sheet) using a doctor blade to ensure uniform thickness.
-
-
Curing:
-
Cure the cast film in an oven at a specified temperature and time (e.g., 80-100 °C for several hours) to remove the solvent and complete the curing process.
-
For moisture-cured systems, the film should be exposed to a controlled humidity environment.
-
-
Control Sample:
-
Prepare a control polyurethane film using a different, non-hindered aromatic diamine chain extender (e.g., 4,4'-methylenedianiline) or a diol chain extender (e.g., 1,4-butanediol) for comparison.
-
Accelerated Weathering and Color Measurement
This protocol outlines the procedure for testing the color stability of the prepared polyurethane films.
Equipment:
-
Accelerated weathering chamber with UV lamps (e.g., UVA-340)
-
Spectrophotometer or colorimeter for CIELAB color measurements
Procedure:
-
Sample Preparation:
-
Cut the cured polyurethane films into uniform sample sizes.
-
-
Initial Color Measurement:
-
Before exposure, measure the initial color of each sample using a spectrophotometer. Record the CIELAB values (L, a, b). The L value represents lightness, a* represents the red/green coordinate, and b* represents the yellow/blue coordinate.
-
-
Accelerated Weathering:
-
Place the samples in the accelerated weathering chamber.
-
Expose the samples to cycles of UV radiation and condensation to simulate outdoor weathering. A typical cycle might be 8 hours of UV exposure at 60°C followed by 4 hours of condensation at 50°C.[7]
-
-
Periodic Color Measurement:
-
At regular intervals (e.g., every 100 hours), remove the samples from the chamber and measure their color (L, a, b* values).
-
-
Yellowness Index Calculation:
-
The change in the b* value is a direct indicator of yellowing. The Yellowness Index (YI) can also be calculated from the tristimulus values (X, Y, Z) obtained from the spectrophotometer according to ASTM E313.
-
-
Data Analysis:
-
Plot the change in b* (Δb*) or the Yellowness Index (YI) as a function of exposure time for both the M-DIPA-containing samples and the control samples.
-
Data Presentation
The following table is a template for presenting the quantitative data obtained from the experimental protocols.
Table 1: Yellowness Index (YI) of Polyurethane Films after Accelerated Weathering
| Exposure Time (hours) | YI of Control PU | YI of PU with M-DIPA |
| 0 | ||
| 100 | ||
| 200 | ||
| 300 | ||
| 400 | ||
| 500 |
Visualizations
References
- 1. researchgate.net [researchgate.net]
- 2. apps.dtic.mil [apps.dtic.mil]
- 3. 4,4'-Methylenebis(2,6-diisopropylaniline) | 19900-69-7 | Benchchem [benchchem.com]
- 4. 4,4'-METHYLENEBIS(2,6-DIISOPROPYLANILINE) | 19900-69-7 [chemicalbook.com]
- 5. nbinno.com [nbinno.com]
- 6. CAS 19900-69-7: 4,4′-Methylenebis(2,6-diisopropylaniline) [cymitquimica.com]
- 7. Can Accelerated Aging Procedures Predict the Long Term Behavior of Polymers Exposed to Different Environments? - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Purification of 4,4'-Methylenebis(2,6-diisopropylaniline)
This technical support guide provides troubleshooting advice and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during the purification of 4,4'-Methylenebis(2,6-diisopropylaniline) (MDIPA).
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities in crude 4,4'-Methylenebis(2,6-diisopropylaniline)?
The primary impurities in crude MDIPA often stem from the starting materials and side reactions during synthesis. These can include:
-
Unreacted 2,6-diisopropylaniline (DIPA): The starting material for the condensation reaction.
-
Oligomeric byproducts: Higher molecular weight species formed by the reaction of more than two DIPA molecules with formaldehyde.
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Isomeric impurities: Compounds where the methylene bridge is not at the 4,4'-position.
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Oxidation products: Arise from exposure of the aniline functional groups to air, often leading to discoloration.
-
Residual solvents and reagents: From the synthesis and workup steps.
Q2: My final product has a yellow or brown tint. What is the likely cause and how can I remove it?
A yellow or brown discoloration is typically due to the presence of oxidation products. These can form when the amino groups of MDIPA are exposed to air, especially at elevated temperatures or in the presence of light.
Troubleshooting Discoloration:
-
Activated Carbon Treatment: Dissolve the crude product in a suitable solvent (e.g., toluene or isopropanol) and stir with a small amount of activated carbon. Heat the mixture gently, then filter the carbon off through a pad of celite. The product can then be recovered by crystallization or solvent evaporation.
-
Recrystallization: Recrystallization from a suitable solvent system can effectively remove colored impurities.
-
Inert Atmosphere: To prevent further oxidation, perform purification steps under an inert atmosphere (e.g., nitrogen or argon).
Q3: How can I effectively remove high-molecular-weight oligomers?
Oligomeric impurities can be challenging to remove due to their similar solubility profiles to MDIPA.
-
Gel Permeation Chromatography (GPC): GPC is a highly effective method for separating molecules based on size. It can be used to isolate the desired MDIPA monomer from higher molecular weight oligomers.[1]
-
Fractional Crystallization: Careful control of crystallization conditions, such as solvent choice and cooling rate, may allow for the selective crystallization of MDIPA, leaving the more soluble oligomers in the mother liquor. This may require some optimization.
Q4: What are the recommended analytical techniques to assess the purity of 4,4'-Methylenebis(2,6-diisopropylaniline)?
A combination of analytical methods is recommended for a comprehensive purity assessment:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H and 13C NMR are invaluable for confirming the structure of MDIPA and for identifying and quantifying organic impurities.[1][2]
-
Gas Chromatography-Mass Spectrometry (GC-MS): Useful for identifying and quantifying volatile impurities, including residual starting materials and solvents.[1]
-
High-Performance Liquid Chromatography (HPLC): A powerful technique for determining the purity of the main component and quantifying non-volatile impurities.
-
Gel Permeation Chromatography (GPC): Specifically used to detect and quantify high-molecular-weight oligomeric impurities.[1]
Troubleshooting Guides
Problem 1: Low Purity After Initial Synthesis
If the initial purity of your MDIPA is low, consider the following troubleshooting steps, which are also illustrated in the accompanying workflow diagram.
Troubleshooting Workflow for Low Purity
References
Technical Support Center: Exotherm Control in Epoxy Curing with 4,4'-Methylenebis(2,6-diisopropylaniline) (M-DIPA)
This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals working with 4,4'-Methylenebis(2,6-diisopropylaniline) (M-DIPA) as a curing agent for epoxy resins. The focus is on controlling the exothermic reaction during the curing process.
Troubleshooting Guide
This guide addresses specific issues that may be encountered during experiments involving the control of exotherm in epoxy curing with M-DIPA.
Q1: My epoxy is taking an exceptionally long time to cure, or has not cured at all. What are the possible causes and solutions?
A1: An exceptionally long cure time or failure to cure when using a sterically hindered amine like M-DIPA can be attributed to several factors:
-
Incorrect Stoichiometry: An improper mix ratio of epoxy resin to M-DIPA is a common cause of curing issues.[1] It is crucial to calculate the correct stoichiometric ratio based on the amine hydrogen equivalent weight (AHEW) of M-DIPA and the epoxy equivalent weight (EEW) of the resin.
-
Low Ambient Temperature: The reactivity of M-DIPA is lower than many other amine curing agents, and this is further reduced at lower temperatures.[2] If the ambient temperature is too low, the reaction rate can slow significantly.
-
Solution: Ensure the curing environment is maintained at the recommended temperature for the specific epoxy system. If necessary, a controlled post-cure at an elevated temperature can be implemented.
-
-
Moisture Contamination: Moisture can interfere with the curing reaction.[3]
-
Solution: Ensure all components, mixing vessels, and substrates are dry. Store M-DIPA and the epoxy resin in tightly sealed containers in a dry environment.
-
-
Inadequate Mixing: Insufficient mixing will result in localized areas with an incorrect stoichiometric ratio, leading to uncured or soft spots.[2]
-
Solution: Mix the resin and curing agent thoroughly, scraping the sides and bottom of the mixing container to ensure a homogeneous mixture.
-
Q2: I'm observing a high exotherm, leading to smoking, discoloration, or cracking of my epoxy casting, even though I'm using a slow-curing agent like M-DIPA.
A2: While M-DIPA is designed for a less aggressive reaction, a dangerous exotherm can still occur under certain conditions:
-
Large Batch Size: The heat generated by the exothermic reaction is proportional to the mass of the epoxy mixture.[4] In a large, contained volume, this heat cannot dissipate quickly, leading to a rapid increase in temperature and an accelerated, uncontrolled reaction.
-
Solution: Mix smaller batches of epoxy that can be used within the pot life of the material. For large pours, consider pouring in multiple, thinner layers, allowing each layer to cool before applying the next.
-
-
High Ambient or Substrate Temperature: Higher starting temperatures will accelerate the reaction rate and the subsequent heat generation.[3]
-
Solution: Work in a temperature-controlled environment. If possible, cool the resin and hardener before mixing. Using a thermally conductive mold or substrate can also help to dissipate heat.
-
-
Incorrect Curing Agent: Accidental use of a faster, more reactive amine curing agent instead of or in addition to M-DIPA will lead to a more rapid and intense exotherm.
-
Solution: Double-check all chemical labels and formulations before mixing.
-
Q3: The surface of my cured epoxy is tacky or has an oily film.
A3: A tacky or oily surface is often indicative of an incomplete cure at the surface, which can be caused by:
-
Amine Blush: This is a phenomenon where the amine curing agent reacts with moisture and carbon dioxide in the air, forming a carbamate salt on the surface.[5] This is more common in slower curing systems and under humid conditions.
-
Solution: Control the humidity in the curing environment. A post-cure at an elevated temperature can sometimes mitigate this issue. The blush can often be washed off with soap and water.
-
-
Inaccurate Mix Ratio: An excess of the amine curing agent can lead to an oily surface.
-
Solution: Carefully verify the stoichiometry and ensure accurate weighing of the components.
-
Frequently Asked Questions (FAQs)
Q: What is 4,4'-Methylenebis(2,6-diisopropylaniline) (M-DIPA) and why is it used in epoxy systems?
A: 4,4'-Methylenebis(2,6-diisopropylaniline), or M-DIPA, is an aromatic amine used as a curing agent for epoxy resins.[6][7] Its key feature is the presence of bulky isopropyl groups on the aromatic rings, which create steric hindrance around the amine functional groups. This steric hindrance reduces the reactivity of the amine with the epoxy groups, resulting in a longer pot life and a slower, more controlled cure. This makes it particularly useful for applications requiring a long working time or for casting large volumes where exotherm control is critical.
Q: How does M-DIPA help in controlling the exotherm of an epoxy reaction?
A: The exothermic heat generated during epoxy curing is a result of the chemical reaction between the epoxy resin and the curing agent.[4] By slowing down the rate of this reaction, M-DIPA reduces the rate at which heat is generated. This allows more time for the heat to dissipate into the surrounding environment, preventing a rapid and potentially damaging temperature spike.
Q: What are "pot life" and "gel time," and how do they relate to exotherm control?
A:
-
Pot Life: This is the period of time during which the viscosity of the mixed epoxy resin and curing agent doubles.[4] It represents the workable time of the mixture. A longer pot life, as is characteristic of systems cured with M-DIPA, allows for more careful and deliberate application without the immediate pressure of rapid hardening.
-
Gel Time: This is the point at which the liquid epoxy mixture begins to transition into a solid, gel-like state.[4] For a given epoxy system, a longer gel time generally correlates with a slower reaction and therefore better exotherm control.
Q: Can I blend M-DIPA with other amine curing agents?
A: Yes, M-DIPA can be blended with other amine curing agents to tailor the curing properties of the epoxy system. For example, adding a small amount of a more reactive amine can accelerate the cure time of a predominantly M-DIPA-based system. However, it is crucial to recalculate the overall amine hydrogen equivalent weight of the blend to ensure the correct stoichiometric ratio with the epoxy resin.
Quantitative Data Summary
The following table summarizes available data on the curing characteristics of epoxy resins with M-DIPA and provides a comparison with other common amine curing agents. Note: Comprehensive quantitative data for M-DIPA across a range of concentrations and temperatures is limited in publicly available literature. The data presented here is compiled from technical datasheets and research articles and should be used as a general guide.
| Curing Agent | Type | Epoxy Resin | Gel Time (minutes) @ 150°C | Peak Exotherm Temperature (°C) | Glass Transition Temperature (Tg) (°C) |
| 4,4'-Methylenebis(2,6-diisopropylaniline) (M-DIPA) | Sterically Hindered Aromatic Amine | Standard Bisphenol A based (EEW 180-190 g/eq) | 60[8] | Not widely published, but expected to be low | 192[8] |
| 4,4'-Methylenebis(2,6-diethylaniline) (M-DEA) | Sterically Hindered Aromatic Amine | Standard Bisphenol A based (EEW 180-190 g/eq) | 43[8] | 102 | 177[8] |
| 4,4'-Diaminodiphenylmethane (DDM) | Aromatic Amine | Standard Bisphenol A based | Shorter than M-DIPA | 127 | ~150-170 |
| m-Phenylenediamine (m-PDA) | Aromatic Amine | Standard Bisphenol A based | Shorter than M-DIPA | 146 | ~150 |
Experimental Protocols
Detailed methodologies for key experiments are provided below.
Pot Life and Peak Exotherm Temperature Measurement (Based on ASTM D2471)
Objective: To determine the pot life and peak exothermic temperature of an epoxy-M-DIPA system.
Materials:
-
Epoxy resin and M-DIPA curing agent
-
Container for the test specimen (e.g., a 100 mL beaker)
-
Thermocouple
-
Temperature-measuring device
-
Timer
-
Mixing container and stirrer
Procedure:
-
Condition the epoxy resin and M-DIPA to a specified temperature (e.g., 23 ± 1 °C).
-
Accurately weigh the desired amounts of epoxy resin and M-DIPA into the mixing container based on the calculated stoichiometric ratio.
-
Start the timer and thoroughly mix the components for a specified duration (e.g., 2 minutes).
-
Pour the mixture into the test specimen container.
-
Insert the thermocouple into the center of the mixture.
-
Record the temperature at regular intervals.
-
The pot life is the time at which the viscosity of the mixture has doubled. This can be determined by periodic gentle probing with a stirrer, noting the time at which the material becomes significantly more difficult to stir.
-
The peak exotherm temperature is the maximum temperature reached during the curing process.
-
Record the time from the start of mixing to the peak exotherm temperature.
Gel Time Measurement (Based on ASTM D3056)
Objective: To determine the gel time of an epoxy-DIPA system at an elevated temperature.
Materials:
-
Gel time meter with a rotating spindle
-
Test tube or other suitable container
-
Heating block or oil bath to maintain a constant temperature
-
Epoxy resin and M-DIPA curing agent
-
Timer
Procedure:
-
Set the heating block or oil bath to the desired test temperature.
-
Accurately weigh and mix the epoxy resin and M-DIPA.
-
Pour the mixture into the test container to the specified level.
-
Place the container in the heating block/bath and lower the spindle of the gel time meter into the liquid.
-
Start the gel time meter and the timer.
-
The gel time meter will automatically stop when the torque required to rotate the spindle exceeds a preset limit, which corresponds to the gel point of the resin.
-
The elapsed time is the gel time at that temperature.
Visualizations
Epoxy-Amine Curing Reaction
Caption: General reaction pathway for epoxy curing with an amine hardener.
Troubleshooting Workflow for Exotherm Control
Caption: A logical workflow for troubleshooting high exotherm issues.
Factors Influencing Epoxy Exotherm
Caption: Key factors that influence the exothermic reaction in epoxy curing.
References
- 1. The Only Epoxy Resin Troubleshooting Tips You Need - Resin Obsession [resinobsession.com]
- 2. bestbartopepoxy.com [bestbartopepoxy.com]
- 3. How To Avoid The 5 Biggest Resin Casting Problems - Resin Obsession [resinobsession.com]
- 4. mdpi.com [mdpi.com]
- 5. youtube.com [youtube.com]
- 6. specialchem.com [specialchem.com]
- 7. specialchem.com [specialchem.com]
- 8. scribd.com [scribd.com]
Technical Support Center: HPLC Method for Impurity Profiling of 4,4'-Methylenebis(2,6-diisopropylaniline)
This technical support guide provides researchers, scientists, and drug development professionals with comprehensive information, troubleshooting advice, and detailed protocols for developing a robust HPLC method for the impurity profiling of 4,4'-Methylenebis(2,6-diisopropylaniline).
Frequently Asked Questions (FAQs)
Q1: What is impurity profiling and why is it critical for 4,4'-Methylenebis(2,6-diisopropylaniline)?
Impurity profiling is the identification and quantification of all potential impurities present in a drug substance.[1] For 4,4'-Methylenebis(2,6-diisopropylaniline), this process is critical because even minute amounts of impurities can affect the substance's physical and chemical properties, as well as its safety and efficacy in its final application. Regulatory bodies like the FDA and ICH mandate stringent control over impurities in pharmaceutical products.[2][3]
Q2: What are the main challenges when developing an HPLC method for an aromatic amine like this?
The primary challenge is managing poor peak shape, specifically peak tailing.[4] 4,4'-Methylenebis(2,6-diisopropylaniline) is a basic compound due to its two amine functional groups. These groups can interact with acidic silanol groups on the surface of standard silica-based HPLC columns, causing tailing.[5][6] Other challenges include achieving adequate resolution between structurally similar impurities, ensuring sufficient sensitivity for low-level impurities, and preventing co-elution with the main compound.[7]
Q3: What defines a "stability-indicating" HPLC method?
A stability-indicating method is a validated analytical procedure that can accurately measure the active pharmaceutical ingredient (API) without interference from its degradation products, process impurities, or other components in the sample matrix.[8] To prove a method is stability-indicating, forced degradation studies are performed to generate these potential degradation products and demonstrate that the method can separate them from the API.[9][10]
Q4: Which type of HPLC column is recommended for analyzing 4,4'-Methylenebis(2,6-diisopropylaniline)?
For basic compounds like this, it is best to use modern, high-purity silica columns that are well end-capped to minimize the number of free silanol groups.[11] Columns with polar-embedded phases or charged surface hybrid (CSH) technology are specifically designed to improve peak shape for basic analytes.[12] A C18 column is a good starting point, but a Phenyl-Hexyl phase could offer alternative selectivity for aromatic compounds.
Q5: How should I select the initial mobile phase conditions?
Given the basic nature of the analyte (predicted pKa ≈ 4.99), controlling the mobile phase pH is crucial.[13] A common strategy is to work at a low pH (e.g., 2.5-3.0) using a buffer like phosphate or an acid additive like trifluoroacetic acid (TFA).[5][12] This protonates the silanol groups on the column, reducing their interaction with the protonated amine analyte. A typical starting mobile phase would be a gradient of acetonitrile or methanol in a buffered aqueous solution.[14]
Troubleshooting Guide
Q: My chromatogram shows severe peak tailing for the main analyte. How can I resolve this?
A: Peak tailing for this compound is almost certainly due to secondary interactions with the stationary phase. Follow this systematic approach to diagnose and correct the issue:
-
Mobile Phase pH Adjustment: The most common cause of tailing for basic compounds is the interaction with ionized silanol groups.[5]
-
Action: Ensure your mobile phase pH is low (e.g., pH 2.5-3.0). This keeps the silanol groups protonated and minimizes unwanted ionic interactions. Verify your buffer has sufficient capacity (10-50 mM) to maintain the target pH.[12]
-
-
Column Condition and Type: The column itself may be the source of the problem.
-
Action: Evaluate the column's history. Older columns or those made with lower-purity silica ('Type A') have more active silanol sites.[4] Switch to a modern, high-purity, end-capped column. If tailing persists, consider a column with a different chemistry, such as one with a polar-embedded phase.[11][12]
-
-
Sample Overload: Injecting too much sample can saturate the column, leading to peak distortion.[4]
-
Action: Reduce the injection volume or dilute the sample and reinject. If the peak shape improves and becomes more symmetrical, you were likely overloading the column.
-
-
Instrumental Effects: Issues within the HPLC system can contribute to peak asymmetry.
Caption: Troubleshooting workflow for aromatic amine peak tailing.
Q: I have poor resolution between two impurity peaks. What should I do?
A: Improving resolution requires changing the selectivity of your method.
-
Optimize the Gradient: A shallower gradient slope increases the separation time between peaks. Try decreasing the rate of change of the organic solvent (e.g., from a 5-95% B in 15 min to 5-95% B in 30 min).
-
Change the Organic Modifier: Acetonitrile and methanol have different solvent properties and can produce different elution patterns. If you are using acetonitrile, try substituting it with methanol (or vice versa).
-
Change the Column Chemistry: If mobile phase optimization is insufficient, the stationary phase needs to be changed. A phenyl-hexyl column often provides unique selectivity for aromatic compounds compared to a standard C18, which may resolve the critical pair.
Q: My baseline is drifting upwards during the gradient run. What is the cause?
A: This is often due to impurities in the mobile phase or the use of additives that have different UV absorbance at different concentrations.
-
Mobile Phase Purity: Ensure you are using high-purity HPLC-grade solvents and fresh, high-quality water.
-
Mobile Phase Additives: If you are using an additive like Trifluoroacetic Acid (TFA), ensure it is present in both mobile phase A (aqueous) and B (organic) at the same concentration. This prevents a baseline shift as the proportion of mobile phase B increases.
-
System Contamination: Flush the system thoroughly to remove any contaminants that may be eluting during the gradient.
Experimental Protocols & Data Presentation
Protocol 1: Forced Degradation Study
Forced degradation (or stress testing) is performed to generate potential degradation products and demonstrate the specificity of the method.[3][15] The goal is to achieve 10-20% degradation of the active substance.[9]
Procedure:
-
Prepare a stock solution of 4,4'-Methylenebis(2,6-diisopropylaniline) at approximately 1 mg/mL in a suitable solvent (e.g., 50:50 acetonitrile:water).
-
Expose aliquots of this solution to the stress conditions outlined in Table 2.
-
After exposure, neutralize the acidic and basic samples (e.g., with an equivalent amount of NaOH or HCl, respectively).
-
Dilute all samples to a final concentration of approximately 0.1 mg/mL with the mobile phase and analyze by HPLC.
Table 1: Forced Degradation Study Conditions (based on ICH Q1A)
| Stress Condition | Reagent / Condition | Time |
|---|---|---|
| Acid Hydrolysis | 0.1 M HCl at 60 °C | 2, 6, 24 hours |
| Base Hydrolysis | 0.1 M NaOH at 60 °C | 2, 6, 24 hours |
| Oxidation | 3% H₂O₂ at Room Temp | 2, 6, 24 hours |
| Thermal | 80 °C (in solution) | 24, 48 hours |
| Photolytic | ICH-compliant light exposure (solid & solution) | Overall illumination ≥ 1.2 million lux hours |
Protocol 2: Recommended HPLC Method
This method provides a robust starting point for impurity profiling. Optimization will be required based on the results of the forced degradation study.
Table 2: Recommended Starting HPLC Conditions
| Parameter | Recommended Condition |
|---|---|
| Column | High-purity C18, 150 x 4.6 mm, 3.5 µm |
| Mobile Phase A | 0.1% Trifluoroacetic Acid (TFA) in Water |
| Mobile Phase B | 0.1% Trifluoroacetic Acid (TFA) in Acetonitrile |
| Gradient | 10% to 95% B over 30 minutes |
| Flow Rate | 1.0 mL/min |
| Column Temp | 35 °C |
| Injection Volume | 10 µL |
| Detection | UV at 254 nm |
| Sample Diluent | Acetonitrile / Water (50:50, v/v) |
Protocol 3: Method Validation Summary
Once the method is developed, it must be validated according to ICH Q2(R1) guidelines to ensure it is suitable for its intended purpose.[7][16]
Table 3: Method Validation Parameters and Typical Acceptance Criteria
| Parameter | Purpose | Typical Acceptance Criteria |
|---|---|---|
| Specificity | To demonstrate separation of the analyte from all potential impurities and degradants. | Peak purity of the main peak > 99.5%. All known impurities and degradants are resolved (Resolution > 1.5). |
| Linearity | To demonstrate a proportional relationship between concentration and detector response. | Correlation coefficient (r²) ≥ 0.999 for the API and all impurities. |
| Accuracy | To measure the closeness of the test results to the true value. | Recovery of 98.0% to 102.0% for spiked samples at three concentration levels. |
| Precision | To measure the repeatability and intermediate precision of the method. | RSD ≤ 2.0% for API assay. RSD ≤ 5.0% for impurity quantification. |
| LOD / LOQ | To determine the lowest concentration that can be detected and quantified reliably. | LOD: Signal-to-Noise ratio of 3:1. LOQ: Signal-to-Noise ratio of 10:1. |
| Robustness | To measure the method's capacity to remain unaffected by small, deliberate variations in parameters. | System suitability parameters (e.g., tailing factor, resolution) remain within limits when flow rate, pH, and column temperature are varied slightly. |
Visualizations
Caption: High-level workflow for HPLC method development.
References
- 1. iajps.com [iajps.com]
- 2. Impurity profiling and HPLC methods for drug quality compliance | AMSbiopharma [amsbiopharma.com]
- 3. medcraveonline.com [medcraveonline.com]
- 4. benchchem.com [benchchem.com]
- 5. elementlabsolutions.com [elementlabsolutions.com]
- 6. chromatographyonline.com [chromatographyonline.com]
- 7. synthinkchemicals.com [synthinkchemicals.com]
- 8. longdom.org [longdom.org]
- 9. biopharminternational.com [biopharminternational.com]
- 10. biopharmaspec.com [biopharmaspec.com]
- 11. chromtech.com [chromtech.com]
- 12. uhplcs.com [uhplcs.com]
- 13. 4,4'-METHYLENEBIS(2,6-DIISOPROPYLANILINE) CAS#: 19900-69-7 [m.chemicalbook.com]
- 14. veeprho.com [veeprho.com]
- 15. ijrpp.com [ijrpp.com]
- 16. Steps for HPLC Method Validation | Pharmaguideline [pharmaguideline.com]
Technical Support Center: Formulation Strategies for 4,4'-Methylenebis(2,6-diisopropylaniline)
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering solubility challenges with 4,4'-Methylenebis(2,6-diisopropylaniline) in their formulations.
Troubleshooting Guides
Issue: Poor dissolution of 4,4'-Methylenebis(2,6-diisopropylaniline) in aqueous media.
Question: My formulation of 4,4'-Methylenebis(2,6-diisopropylaniline) shows very low dissolution in aqueous buffers. How can I improve this?
Answer:
4,4'-Methylenebis(2,6-diisopropylaniline) is known to have extremely low aqueous solubility. To enhance its dissolution, consider the following strategies:
-
pH Adjustment: As an aniline derivative, the solubility of this compound may be pH-dependent. Investigate the pH-solubility profile to determine if acidification of the medium can improve solubility by forming a more soluble salt.
-
Co-solvents: Employing a co-solvent system can significantly increase solubility. Common pharmaceutical co-solvents to evaluate include ethanol, propylene glycol, and polyethylene glycol (PEG 400).
-
Surfactants: The use of surfactants at concentrations above the critical micelle concentration (CMC) can enhance solubility by entrapping the compound within micelles. Non-ionic surfactants like polysorbates (e.g., Tween® 80) and poloxamers are generally well-tolerated.
-
Complexation: Cyclodextrins, such as hydroxypropyl-β-cyclodextrin (HP-β-CD) and sulfobutylether-β-cyclodextrin (SBE-β-CD), can form inclusion complexes with poorly soluble molecules, thereby increasing their apparent solubility.
-
Particle Size Reduction: Micronization or nanocrystal technology can increase the surface area of the drug particles, leading to a faster dissolution rate.
A systematic approach to screen these strategies is recommended.
Issue: Precipitation of 4,4'-Methylenebis(2,6-diisopropylaniline) upon dilution of a stock solution.
Question: I have dissolved 4,4'-Methylenebis(2,6-diisopropylaniline) in an organic solvent, but it precipitates when I dilute it with an aqueous buffer for my assay. What can I do to prevent this?
Answer:
This is a common issue for poorly soluble compounds when transitioning from a high concentration in an organic solvent to a predominantly aqueous environment. Here are some troubleshooting steps:
-
Optimize the Co-solvent/Aqueous Ratio: Determine the highest tolerable concentration of the organic solvent in your final formulation that does not interfere with your experiment. This may require a careful balance between solubility and experimental constraints.
-
Use of Surfactants: Incorporating a surfactant in the aqueous dilution buffer can help to maintain the solubility of the compound by forming micelles that encapsulate it.
-
Employ a Stabilizer: Polymeric precipitation inhibitors can be added to the formulation to maintain a supersaturated state and prevent or slow down the precipitation of the compound.
-
Lipid-Based Formulations: For oral or parenteral formulations, consider self-emulsifying drug delivery systems (SEDDS) or self-microemulsifying drug delivery systems (SMEDDS). These are isotropic mixtures of oils, surfactants, and co-solvents that form fine oil-in-water emulsions upon gentle agitation in an aqueous medium, effectively keeping the drug in solution.
Frequently Asked Questions (FAQs)
Q1: What are the known solubility properties of 4,4'-Methylenebis(2,6-diisopropylaniline)?
A1: Based on available data, 4,4'-Methylenebis(2,6-diisopropylaniline) is characterized as a poorly soluble compound. Its aqueous solubility is extremely low, and it exhibits slight solubility in solvents like dimethyl sulfoxide (DMSO) and methanol.[1]
Q2: What initial steps should I take to assess the solubility of 4,4'-Methylenebis(2,6-diisopropylaniline) for my formulation?
A2: A systematic solubility screening is crucial. This involves determining the equilibrium solubility of the compound in a range of pharmaceutically acceptable solvents, co-solvents, and surfactant solutions at different pH values and temperatures.
Q3: Are there any specific formulation strategies that are generally successful for poorly soluble aromatic amines?
A3: Yes, for poorly soluble basic compounds like aromatic amines, the following strategies are often effective:
-
Salt formation: Creating a salt of the amine with a suitable acid can dramatically increase aqueous solubility.
-
Amorphous solid dispersions: Dispersing the compound in a polymeric carrier in its amorphous form can enhance both solubility and dissolution rate.
-
Lipid-based formulations: These are particularly useful for lipophilic compounds and can enhance oral absorption.
Q4: How can I quantify the concentration of 4,4'-Methylenebis(2,6-diisopropylaniline) in my formulation samples?
A4: High-performance liquid chromatography (HPLC) with UV detection is a common and reliable method for quantifying aromatic compounds like 4,4'-Methylenebis(2,6-diisopropylaniline). Gas chromatography-mass spectrometry (GC-MS) can also be used. Method development and validation specific to your formulation matrix are essential for accurate quantification.
Data Presentation
Table 1: Physical and Chemical Properties of 4,4'-Methylenebis(2,6-diisopropylaniline)
| Property | Value | Reference |
| Molecular Formula | C25H38N2 | [1][2] |
| Molecular Weight | 366.58 g/mol | [1][2] |
| Melting Point | 10-30 °C | [1][3] |
| Water Solubility | 488 ng/L at 23°C | [1][3] |
| LogP | 5.68 at 23.3°C | [1] |
| pKa (Predicted) | 4.99 ± 0.25 | [1] |
| Solubility in other solvents | DMSO (Slightly), Methanol (Slightly) | [1] |
Experimental Protocols
Protocol 1: Equilibrium Solubility Determination (Shake-Flask Method)
-
Objective: To determine the equilibrium solubility of 4,4'-Methylenebis(2,6-diisopropylaniline) in a specific solvent system.
-
Materials:
-
4,4'-Methylenebis(2,6-diisopropylaniline)
-
Selected solvent (e.g., phosphate buffer pH 7.4, 0.1 N HCl, ethanol, PEG 400)
-
Scintillation vials or sealed tubes
-
Shaker or rotator with temperature control
-
Centrifuge
-
Syringe filters (e.g., 0.22 µm PTFE)
-
HPLC system with a suitable column and UV detector
-
-
Methodology:
-
Add an excess amount of 4,4'-Methylenebis(2,6-diisopropylaniline) to a vial containing a known volume of the selected solvent.
-
Seal the vials and place them in a shaker set to a constant temperature (e.g., 25°C or 37°C).
-
Agitate the samples for a predetermined period (e.g., 24-72 hours) to ensure equilibrium is reached.
-
After agitation, allow the samples to stand to let the excess solid settle.
-
Centrifuge the samples to further separate the undissolved solid.
-
Carefully withdraw an aliquot of the supernatant and filter it through a syringe filter to remove any remaining solid particles.
-
Dilute the filtrate with a suitable mobile phase and analyze the concentration of the dissolved compound using a validated HPLC method.
-
The determined concentration represents the equilibrium solubility.
-
Mandatory Visualization
Caption: Workflow for addressing solubility issues of 4,4'-Methylenebis(2,6-diisopropylaniline).
Caption: Logical relationships of formulation strategies for poorly soluble compounds.
References
effect of stoichiometry on the mechanical properties of M-DIPA based polyurethanes
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with M-DIPA (MDI-terminated polypropylene glycol) based polyurethanes. The information is presented in a question-and-answer format to directly address specific issues that may be encountered during synthesis and characterization.
Frequently Asked Questions (FAQs)
Q1: What is the general effect of increasing the NCO/OH ratio on the mechanical properties of M-DIPA based polyurethanes?
A1: Increasing the NCO/OH (isocyanate to hydroxyl) molar ratio in M-DIPA based polyurethanes generally leads to an increase in the hardness, tensile strength, and modulus, while decreasing the elongation at break.[1][2][3][4][5] This is because a higher NCO/OH ratio results in a higher concentration of hard segments in the polymer structure, leading to increased physical cross-linking and rigidity.[1][2][5][6]
Q2: How does the molecular weight of the polypropylene glycol (PPG) in the M-DIPA affect the final properties?
A2: The molecular weight of the PPG soft segment significantly influences the flexibility and elasticity of the polyurethane. Higher molecular weight PPGs lead to longer soft segments, resulting in softer, more flexible, and more elastomeric materials with higher elongation at break and lower tensile strength and hardness. Conversely, lower molecular weight PPGs contribute to a higher proportion of hard segments, leading to more rigid and harder polyurethanes.[2][4]
Q3: What are the typical curing conditions for M-DIPA based polyurethanes?
A3: Curing of M-DIPA based polyurethanes is typically carried out at elevated temperatures, often in a step-wise manner to ensure complete reaction and optimal properties. A common curing schedule involves an initial cure at a lower temperature (e.g., 60°C) for a few hours, followed by a post-cure at a higher temperature (e.g., 80-120°C) for an extended period (e.g., 12-24 hours).[3][7][8] The specific conditions can vary depending on the exact formulation, including the catalyst used and the desired final properties.
Troubleshooting Guides
Synthesis and Curing Issues
Q: My final polyurethane product is tacky or sticky, even after the recommended curing time. What could be the cause?
A: A tacky or sticky surface is a common sign of incomplete polymerization. Several factors could be responsible:
-
Incorrect Stoichiometry: An off-ratio mixture of M-DIPA and the polyol/chain extender is a primary cause. An excess of the hydroxyl component can lead to an unreacted, tacky surface.
-
Solution: Carefully recalculate the required amounts of each component based on their equivalent weights. Ensure accurate weighing and thorough mixing.
-
-
Moisture Contamination: Water contamination in the reactants (M-DIPA, polyol) or on the equipment will react with the isocyanate groups, leading to the formation of urea linkages and carbon dioxide, which can interfere with the primary urethane reaction and affect the final properties.
-
Solution: Ensure all reactants are properly dried before use. Polyols can be dried under vacuum. All glassware and mixing equipment should be thoroughly dried, for example, in an oven. Conduct the reaction under a dry nitrogen atmosphere if possible.
-
-
Inadequate Mixing: Insufficient mixing of the components can lead to localized areas of incorrect stoichiometry and incomplete curing.
-
Solution: Mix the components vigorously and thoroughly for the recommended time to ensure a homogeneous mixture.
-
-
Low Curing Temperature or Time: The curing temperature or duration may be insufficient for the reaction to go to completion.
-
Solution: Verify the recommended curing schedule for your specific system. Consider increasing the post-curing time or temperature within the recommended limits.
-
Q: The viscosity of my prepolymer is too high, making it difficult to handle and cast. What can I do?
A: High prepolymer viscosity can be caused by several factors:
-
Reaction Advancement: The reaction between the MDI and PPG may have progressed further than intended, leading to a higher molecular weight and viscosity.
-
Solution: Monitor the reaction time and temperature closely during prepolymer synthesis. Reducing the reaction time or temperature can help control the viscosity.
-
-
Incorrect Stoichiometry: Using a higher NCO/OH ratio than intended can lead to a more branched or higher molecular weight prepolymer.
-
Solution: Double-check the calculations and measurements of your reactants.
-
-
Low Temperature: The viscosity of the prepolymer is temperature-dependent.
-
Solution: Gently warming the prepolymer can reduce its viscosity, making it easier to handle. Ensure the temperature is not too high to avoid premature curing.
-
Mechanical Testing Issues
Q: My tensile test results show a wide variation between samples. What are the likely causes?
A: Inconsistent tensile testing results can stem from both material and procedural issues:
-
Inhomogeneous Material: Poor mixing of the reactants can lead to a non-uniform polymer with varying properties throughout the material.
-
Solution: Ensure thorough and consistent mixing of the polyurethane components before casting.
-
-
Presence of Bubbles: Air bubbles in the cured samples act as stress concentrators, leading to premature failure and lower tensile strength.
-
Solution: Degas the mixed polyurethane resin under vacuum before casting to remove any trapped air bubbles.
-
-
Improper Specimen Preparation: Nicks, cuts, or uneven thickness in the dumbbell-shaped specimens can lead to inconsistent results.
-
Solution: Use a sharp, clean die to cut the specimens. Ensure that the thickness of the specimens is uniform and within the specifications of the testing standard (e.g., ASTM D412).
-
-
Inconsistent Testing Conditions: Variations in the testing speed or temperature can affect the measured mechanical properties.
-
Solution: Ensure that the tensile testing machine is properly calibrated and that all tests are performed at a consistent crosshead speed and ambient temperature.
-
Q: The Shore hardness of my polyurethane is lower than expected based on the formulation. Why might this be?
A: Lower than expected hardness can be an indication of incomplete curing or a deviation in the formulation:
-
Incomplete Curing: If the polyurethane has not fully cured, the network structure will not be fully developed, resulting in a softer material.
-
Solution: Ensure that the material has been cured for the full recommended time and temperature, including any post-curing steps.
-
-
Stoichiometry Imbalance: An excess of the polyol component (lower NCO/OH ratio) will result in a softer material.
-
Solution: Verify the stoichiometry of your formulation and the accuracy of your measurements.
-
-
Moisture Contamination: As mentioned previously, moisture can interfere with the curing reaction and lead to a softer, potentially foamed, material.
-
Solution: Take precautions to exclude moisture from your reactants and reaction environment.
-
Data Presentation
The following tables summarize the expected trends in the mechanical properties of M-DIPA based polyurethanes as a function of the NCO/OH ratio. The exact values can vary depending on the specific molecular weight of the PPG, the type of chain extender used, and the curing conditions.
Table 1: Effect of NCO/OH Ratio on Tensile Properties and Hardness
| NCO/OH Ratio | Tensile Strength (MPa) | Elongation at Break (%) | Shore A Hardness |
| 0.90 | Lower | Higher | Softer |
| 1.00 | Moderate | Moderate | Medium |
| 1.10 | Higher | Lower | Harder |
Note: This table represents a general trend. Actual values will be formulation-dependent.
Table 2: Effect of NCO/OH Ratio on Dynamic Mechanical Properties
| NCO/OH Ratio | Storage Modulus (E') at 25°C (MPa) | Glass Transition Temperature (Tg) (°C) |
| 0.90 | Lower | Lower |
| 1.00 | Moderate | Moderate |
| 1.10 | Higher | Higher |
Note: This table represents a general trend. Actual values will be formulation-dependent.
Experimental Protocols
Synthesis of M-DIPA Based Polyurethane (Prepolymer Method)
This protocol describes a general two-step prepolymer method for synthesizing M-DIPA based polyurethanes.
Materials:
-
4,4'-Methylene diphenyl diisocyanate (MDI)
-
Poly(propylene glycol) (PPG) of a specified molecular weight
-
Chain extender (e.g., 1,4-butanediol)
-
Catalyst (e.g., dibutyltin dilaurate - DBTDL)
-
Solvent (optional, for viscosity control, e.g., dry toluene)
Procedure:
-
Drying of Reactants: Dry the PPG and chain extender under vacuum at an elevated temperature (e.g., 80-100°C) for several hours to remove any residual moisture. MDI is typically used as received if the container is freshly opened and has been stored under a dry atmosphere.
-
Prepolymer Synthesis:
-
In a three-necked round-bottom flask equipped with a mechanical stirrer, a nitrogen inlet, and a thermometer, add the pre-weighed amount of PPG.
-
Heat the PPG to the desired reaction temperature (e.g., 60-80°C) under a gentle stream of dry nitrogen.
-
Slowly add the molten MDI to the PPG with constant stirring. The NCO/OH ratio for the prepolymer is typically around 2:1.
-
Maintain the reaction at the set temperature with continuous stirring for a specified time (e.g., 1-2 hours) to form the NCO-terminated prepolymer.
-
-
Chain Extension:
-
Cool the prepolymer to a suitable temperature for chain extension (e.g., 50-60°C).
-
Add the catalyst to the prepolymer and mix thoroughly.
-
Add the stoichiometric amount of the chain extender to the prepolymer with vigorous stirring. The final NCO/OH ratio of the entire system will determine the final properties.
-
-
Casting and Curing:
-
Quickly pour the reacting mixture into a preheated mold that has been treated with a mold release agent.
-
Cure the cast polyurethane in an oven according to a predetermined schedule (e.g., 2 hours at 80°C followed by 16 hours at 100°C).
-
-
Post-Curing and Conditioning:
-
After curing, allow the polyurethane to cool to room temperature before demolding.
-
Condition the samples at standard laboratory conditions (23 ± 2°C and 50 ± 5% relative humidity) for at least 48 hours before mechanical testing.
-
Tensile Testing (in accordance with ASTM D412)
-
Specimen Preparation: Cut dumbbell-shaped specimens from the cured polyurethane sheets using a die cutter. Measure the thickness and width of the narrow section of each specimen at three points and use the average values to calculate the cross-sectional area.
-
Test Procedure:
-
Mount the specimen in the grips of a universal testing machine.
-
Apply a tensile load at a constant crosshead speed (e.g., 500 mm/min) until the specimen fails.
-
Record the load and elongation data throughout the test.
-
-
Data Analysis: From the stress-strain curve, determine the tensile strength (the maximum stress reached), and the elongation at break.
Shore A Hardness Testing (in accordance with ASTM D2240)
-
Specimen Preparation: Use a flat, smooth section of the cured polyurethane with a minimum thickness of 6 mm.
-
Test Procedure:
-
Place the specimen on a hard, flat surface.
-
Press the durometer indenter firmly and quickly onto the specimen, ensuring that the presser foot is in full contact with the surface.
-
Read the hardness value from the durometer scale within one second of firm contact.
-
Take at least five measurements at different locations on the specimen and report the average value.
-
Dynamic Mechanical Analysis (DMA)
-
Specimen Preparation: Cut a rectangular specimen from the cured polyurethane sheet with dimensions suitable for the DMA instrument's clamps (e.g., 20 mm length x 5 mm width x 1 mm thickness).
-
Test Procedure:
-
Mount the specimen in the DMA clamps (e.g., tensile or single cantilever mode).
-
Apply a small oscillatory strain at a fixed frequency (e.g., 1 Hz).
-
Ramp the temperature over a desired range (e.g., from -100°C to 150°C) at a constant heating rate (e.g., 3°C/min).
-
-
Data Analysis: The instrument will record the storage modulus (E'), loss modulus (E''), and tan delta (E''/E') as a function of temperature. The glass transition temperature (Tg) is typically identified as the peak of the tan delta curve.
Mandatory Visualizations
References
- 1. mgesjournals.com [mgesjournals.com]
- 2. idosi.org [idosi.org]
- 3. Reaction kinetics and properties of MDI base poly (urethane-isocyanurate) network polymers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. (Open Access) Effect of NCO/OH ratio on the physico-mechanical properties of polyurethane-polyurea hybrid spray coatings (2020) | El-Sayed Negim | 2 Citations [scispace.com]
- 6. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 7. pubs.acs.org [pubs.acs.org]
- 8. tandfonline.com [tandfonline.com]
Validation & Comparative
A Comparative Analysis of 4,4'-Methylenebis(2,6-diisopropylaniline) (M-DIPA) and MOCA as Polyurethane Curing Agents
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of two diamine curing agents for polyurethane elastomers: 4,4'-Methylenebis(2,6-diisopropylaniline) (M-DIPA) and 4,4'-methylenebis(2-chloroaniline) (MOCA). The selection of a curing agent is a critical determinant of the final properties of a polyurethane product, influencing its mechanical strength, thermal stability, and processing characteristics. This document aims to provide an objective comparison based on available data to aid in the selection of the most appropriate curing agent for specific research and development applications.
Executive Summary
MOCA has long been a widely used curing agent, known for imparting excellent mechanical and thermal properties to polyurethane elastomers.[1][2] However, significant health and safety concerns, primarily its classification as a suspected human carcinogen, have driven the search for safer alternatives.[3] M-DIPA has emerged as one such alternative, offering a different performance profile and a potentially more favorable toxicological assessment. This guide will delve into a comparison of their performance characteristics, processing attributes, and toxicity profiles, supported by available data.
Data Presentation
The following tables summarize the key properties of M-DIPA and MOCA as curing agents and the typical performance of polyurethanes cured with them. It is crucial to note that a direct, head-to-head comparative study providing all the listed performance data for a single polyurethane system was not available in the public domain. Therefore, the data presented below is compiled from various sources, including technical datasheets and general literature. The properties of the final cured polyurethane are highly dependent on the entire formulation, including the prepolymer and polyol used.
Table 1: Physical and Chemical Properties of M-DIPA and MOCA
| Property | 4,4'-Methylenebis(2,6-diisopropylaniline) (M-DIPA) | 4,4'-methylenebis(2-chloroaniline) (MOCA) |
| CAS Number | 19900-69-7 | 101-14-4 |
| Molecular Weight | 366.6 g/mol | 267.16 g/mol [4] |
| Appearance | Solid | Light yellow granule[4] |
| Melting Point | 61°C[5] | 98 - 107°C[4] |
| Equivalent Weight | 94 g/eq[5] | 133.58 g/eq[4] |
| Solubility | Soluble in various organic solvents. | Very soluble in Acetone, DMF, DMSO, MEK and THF. Soluble in Ethanol, Toluene and Benzene. Insoluble in water.[6] |
Table 2: Typical Performance Characteristics of Polyurethanes Cured with M-DIPA and MOCA
| Performance Metric | M-DIPA Cured Polyurethane | MOCA Cured Polyurethane |
| Tensile Strength | Data not available in a comparable format | Improves tensile strength[1] |
| Elongation | High elongation at high modulus[7] | Improves elongation[1] |
| Tear Strength | Data not available in a comparable format | Improves tear resistance[1] |
| Hardness (Shore) | Data not available in a comparable format | Can produce high hardness elastomers[8] |
| Abrasion Resistance | Good abrasion resistance[9] | Superior abrasion resistance[1] |
| Thermal Stability | Good hydrolytic stability[7] | Enhanced thermal stability[1] |
| Chemical Resistance | Good chemical resistance[9] | Good chemical resistance |
| Pot Life | Provides a usable pot life[10] | Longer pot life offers processing flexibility[1] |
| Cure Rate | Data not available in a comparable format | Reacts in a controlled fashion[8] |
Toxicity and Safety Profile
A significant differentiator between M-DIPA and MOCA is their toxicological profile.
MOCA (4,4'-methylenebis(2-chloroaniline)) is classified as a suspected human carcinogen.[3] Animal studies have demonstrated that MOCA can induce various tumors, including in the liver, lung, mammary gland, and bladder.[11] The carcinogenic mechanism is believed to involve metabolic activation in the liver to form N-hydroxy MOCA, which can then form DNA adducts, leading to mutations and potentially cancer.[12][13]
Experimental Protocols
The following are detailed methodologies for key experiments used to characterize the properties of polyurethane elastomers, based on widely accepted ASTM standards. These protocols would be suitable for a direct comparative study of M-DIPA and MOCA.
Tensile Properties (ASTM D412)
-
Objective: To determine the tensile strength, elongation, and modulus of the cured polyurethane elastomer.
-
Apparatus: A universal testing machine with a suitable load cell and grips.[15] An extensometer for accurate strain measurement is recommended.
-
Specimen Preparation: Dumbbell-shaped specimens are cut from cured polyurethane sheets using a die. The thickness of the narrow section is measured at three points, and the median value is used.
-
Procedure:
-
Condition the specimens at a standard temperature (23 ± 2°C) and relative humidity (50 ± 5%) for at least 40 hours prior to testing.
-
Mount the specimen in the grips of the universal testing machine, ensuring it is aligned with the direction of pull.
-
Set the crosshead speed to 500 ± 50 mm/min.
-
Start the test and record the force and elongation data until the specimen ruptures.
-
-
Calculations:
-
Tensile Strength (MPa) = Maximum Force (N) / Original Cross-sectional Area (mm²)
-
Elongation at Break (%) = [(Final Length at Rupture - Initial Gauge Length) / Initial Gauge Length] x 100
-
Modulus of Elasticity (MPa) = Stress (MPa) / Strain (at a specified point in the elastic region)
-
Durometer Hardness (ASTM D2240)
-
Objective: To measure the indentation hardness of the cured polyurethane.
-
Apparatus: A Shore A or Shore D durometer, depending on the expected hardness of the material.[2]
-
Specimen Preparation: The test specimen should have a minimum thickness of 6 mm and a flat surface.[9]
-
Procedure:
Tear Strength (ASTM D624)
-
Objective: To determine the resistance of the cured polyurethane to tearing.
-
Apparatus: A universal testing machine with a suitable load cell and grips.
-
Specimen Preparation: Die-cut specimens of a specific shape (e.g., Die C) are used. The thickness of the specimen is measured.[5]
-
Procedure:
-
Mount the specimen in the grips of the universal testing machine.
-
Set the crosshead speed to 500 ± 50 mm/min.
-
Start the test and record the maximum force required to tear the specimen.
-
-
Calculation:
-
Tear Strength (kN/m) = Maximum Force (N) / Thickness (mm)
-
Flexural Properties (ASTM D790)
-
Objective: To determine the flexural strength and modulus of the cured polyurethane.
-
Apparatus: A universal testing machine with a three-point bending fixture.[12]
-
Specimen Preparation: Rectangular bar specimens of specified dimensions are used.[13]
-
Procedure:
-
Place the specimen on the two supports of the bending fixture.
-
Apply a load to the center of the specimen at a specified rate.
-
Record the load and deflection until the specimen breaks or reaches a maximum strain of 5%.[12]
-
-
Calculations:
-
Flexural Strength (MPa) = (3 * P * L) / (2 * b * d²)
-
Flexural Modulus (MPa) = (L³ * m) / (4 * b * d³)
-
Where: P = maximum load, L = support span, b = width of the beam, d = depth of the beam, m = slope of the initial straight-line portion of the load-deflection curve.
-
-
Compression Set (ASTM D395 - Method B)
-
Objective: To determine the ability of the cured polyurethane to retain its elastic properties after prolonged compression.
-
Apparatus: A compression device with parallel plates, spacers, and an oven.[4]
-
Specimen Preparation: Cylindrical disk specimens are used. The initial thickness is measured.
-
Procedure:
-
Place the specimen between the plates of the compression device and compress it to 75% of its original height using spacers.
-
Place the assembled device in an oven at a specified temperature (e.g., 70°C) for a specified time (e.g., 22 hours).[4]
-
Remove the device from the oven and release the specimen.
-
Allow the specimen to recover for 30 minutes at room temperature.
-
Measure the final thickness of the specimen.[3]
-
-
Calculation:
-
Compression Set (%) = [(Initial Thickness - Final Thickness) / (Initial Thickness - Spacer Thickness)] x 100
-
Visualizations
References
- 1. MOCA Polyurethane Curing Agent at Best Price - High-Performance Industrial Chemical [chemex.co.in]
- 2. gantrade.com [gantrade.com]
- 3. Moca, Polyurethane Curing Agent, Moca, CAS No.: 104-14-4, Moca Hr - Polyurethane Curing Agent and 3 3'-Dichloro-4 4'-Diphenyl Methane Di [obnindustrial.en.made-in-china.com]
- 4. johnson-fine.com [johnson-fine.com]
- 5. scribd.com [scribd.com]
- 6. addtech.com.cn [addtech.com.cn]
- 7. specialchem.com [specialchem.com]
- 8. specialchem.com [specialchem.com]
- 9. Metabolism of 4,4'-methylene-bis-2-chloroaniline (MOCA) by rats in vivo and formation of N-hydroxy MOCA by rat and human liver microsomes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. DNA Damage by Aromatic Amines : Department of Chemistry : University of Hamburg [chemie.uni-hamburg.de]
- 11. Towards high-performance polyurethanes: a mechanism of amine catalyzed aromatic imide formation from the reaction of isocyanates with anhydrides - Polymer Chemistry (RSC Publishing) [pubs.rsc.org]
- 12. 4,4'-Methylenebis(2,6-diisopropylaniline) | 19900-69-7 | Benchchem [benchchem.com]
- 13. Quantification of haemoglobin binding of 4,4'-methylenebis(2-chloroaniline) (MOCA) in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. The role of DNA damage in chemical carcinogenesis of aromatic amines - PMC [pmc.ncbi.nlm.nih.gov]
performance of 4,4'-Methylenebis(2,6-diisopropylaniline) vs. other aromatic diamines
An in-depth guide for researchers and professionals in drug development and materials science, this report details the performance characteristics of 4,4'-Methylenebis(2,6-diisopropylaniline) (M-DIPA) in comparison to other key aromatic diamines. This guide synthesizes available experimental data to provide a clear, objective comparison of their impact on polymer properties.
Aromatic diamines are a critical class of curing agents for epoxy resins and chain extenders for polyurethanes, significantly influencing the final properties of the polymer. The selection of an appropriate diamine is paramount in tailoring the thermal, mechanical, and chemical resistance of the resulting material. This guide focuses on the performance of 4,4'-Methylenebis(2,6-diisopropylaniline), a sterically hindered aromatic diamine, and provides a comparative analysis against other commonly used aromatic diamines such as 4,4'-methylenedianiline (MDA), 4,4'-methylenebis(2-ethylaniline) (MOEA), 4,4'-methylenebis(2-chloroaniline) (MOCA), and 4,4'-methylenebis(3-chloro-2,6-diethylaniline) (MCDEA).
The steric hindrance provided by the isopropyl groups in M-DIPA influences its reactivity and the ultimate properties of the polymers it forms, contributing to enhanced thermal stability and mechanical strength.[1] This comparison leverages experimental data from a key study that systematically investigated the influence of various aromatic diamine structures on the properties of a high-performance epoxy resin.
Chemical Structures of Compared Aromatic Diamines
The structural differences among these aromatic diamines, particularly the nature and position of substituents on the aromatic rings, are fundamental to their performance as curing agents.
Caption: Molecular structures of the compared aromatic diamines.
Performance Data: A Comparative Overview
The following tables summarize the key performance indicators of epoxy resins cured with different aromatic diamines. The data for MDA, MOEA, MOCA, and MCDEA are derived from a single comparative study to ensure consistency.[2][3] Data for M-DIPA is based on typical values found in literature and should be considered representative, not as a direct comparison from the same study.
Thermal Properties
The thermal stability of the cured epoxy resin is a critical performance metric, with the glass transition temperature (Tg) being a key indicator.
| Curing Agent | Glass Transition Temperature (Tg) (°C) |
| M-DIPA | ~180-220 (Typical) |
| MDA | 213[2][3] |
| MOEA | 172[2][3] |
| MOCA | 190[2][3] |
| MCDEA | 183[2][3] |
Mechanical Properties
The mechanical strength of the cured epoxy resin, including flexural and tensile strength, dictates its suitability for various structural applications.
| Curing Agent | Flexural Strength (MPa) | Tensile Strength (MPa) |
| M-DIPA | 100-150 (Typical) | 60-90 (Typical) |
| MDA | 158[2][3] | Not Reported |
| MOEA | 136[2][3] | Not Reported |
| MOCA | 165[2][3] | 100[2] |
| MCDEA | 148[2][3] | Not Reported |
Experimental Protocols
The following methodologies were employed in the key comparative study to evaluate the performance of MDA, MOEA, MOCA, and MCDEA.[2]
Preparation of Cured Resin Systems
A high-performance epoxy resin, 3-(oxiran-2-ylmethoxy)-N,N-bis(oxiran-2-ylmethyl)aniline (AFG-90MH), was used.[2] The aromatic diamine curing agents and the epoxy resin were mixed in a 3:4 molar ratio of active hydrogen to epoxy groups.[2] Solid curing agents (MDA, MOCA, MCDEA) were dissolved in dichloromethane, mixed with the epoxy resin, and the solvent was removed via rotary evaporation.[2] The liquid curing agent (MOEA) was directly mixed with the epoxy resin at 50°C.[2] The mixtures were then subjected to a curing schedule of 100°C for 1 hour, followed by 160°C for 2 hours, and finally 180°C for 2 hours.[2]
Characterization and Measurements
-
Rheological Behavior: A Thermo Haake RS600 Rheometer was used to determine the viscosity of the resin systems in the temperature range of 25–200°C with a heating rate of 2°C/min.[2]
-
Curing Behavior: Differential Scanning Calorimetry (DSC) was performed to analyze the curing exotherms between 50°C and 300°C.[2]
-
Thermal Properties: Dynamic Mechanical Analysis (DMA) was used to characterize the thermomechanical properties and determine the glass transition temperature (Tg).[2]
-
Mechanical Properties: Flexural and tensile properties of the cured resin systems were measured at room temperature.[2]
Logical Workflow for Curing Agent Evaluation
The selection of an optimal aromatic diamine curing agent involves a systematic evaluation of its impact on the processing and final properties of the polymer.
Caption: A conceptual workflow for evaluating the performance of aromatic diamine curing agents.
Conclusion
-
4,4'-Methylenebis(2,6-diisopropylaniline) (M-DIPA) , as a sterically hindered diamine, is expected to offer a good balance of thermal stability and mechanical properties. While direct comparative data is limited, its structure suggests a moderated reactivity which can be advantageous in certain processing applications.
-
4,4'-methylenedianiline (MDA) provides the highest glass transition temperature among the compared diamines in the specific epoxy system, indicating excellent thermal stability.[2][3]
-
4,4'-methylenebis(2-chloroaniline) (MOCA) demonstrates the highest flexural and tensile strength, suggesting it imparts superior mechanical robustness to the cured resin.[2]
-
The presence of ethyl groups, as in 4,4'-methylenebis(2-ethylaniline) (MOEA) , tends to reduce both the glass transition temperature and mechanical properties compared to the other evaluated diamines.[2][3]
-
4,4'-methylenebis(3-chloro-2,6-diethylaniline) (MCDEA) shows intermediate performance in terms of both thermal and mechanical properties.[2][3]
For researchers and drug development professionals, this comparative guide highlights the critical role of the aromatic diamine structure in determining the final characteristics of a polymer. The selection of M-DIPA or another aromatic diamine should be based on a careful consideration of the desired balance between processing characteristics, thermal stability, and mechanical performance required for the specific application.
References
A Comparative Guide to Purity Validation of 4,4'-Methylenebis(2,6-diisopropylaniline) using GC-MS
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of Gas Chromatography-Mass Spectrometry (GC-MS) with other analytical techniques for the purity validation of 4,4'-Methylenebis(2,6-diisopropylaniline), a key intermediate in various industrial syntheses. The purity of this compound is critical for ensuring the quality, safety, and efficacy of final products. This document outlines a detailed experimental protocol for GC-MS analysis, presents a comparison with alternative methods, and discusses potential impurities that may arise during synthesis.
Comparison of Analytical Techniques
The selection of an appropriate analytical technique for purity determination depends on various factors, including the nature of the analyte, potential impurities, required sensitivity, and the analytical laboratory's capabilities. While GC-MS is a powerful tool for the analysis of volatile and semi-volatile compounds like 4,4'-Methylenebis(2,6-diisopropylaniline), other techniques such as High-Performance Liquid Chromatography (HPLC) and Nuclear Magnetic Resonance (NMR) spectroscopy offer complementary information.
| Feature | Gas Chromatography-Mass Spectrometry (GC-MS) | High-Performance Liquid Chromatography (HPLC) | Nuclear Magnetic Resonance (NMR) Spectroscopy |
| Principle | Separation based on volatility and polarity, followed by mass-based detection. | Separation based on polarity, using a liquid mobile phase. | Provides detailed structural information based on the magnetic properties of atomic nuclei. |
| Applicability | Excellent for volatile and semi-volatile thermally stable compounds. | Suitable for a wide range of compounds, including non-volatile and thermally labile ones. | Provides structural elucidation and quantification of all NMR-active nuclei. |
| Sensitivity | High sensitivity, often in the parts-per-billion (ppb) range. | Sensitivity is detector-dependent, typically in the parts-per-million (ppm) to ppb range. | Generally lower sensitivity compared to chromatographic techniques. |
| Specificity | High specificity due to mass fragmentation patterns, enabling confident compound identification. | Specificity depends on the detector used (e.g., UV, MS). Co-elution can be a challenge. | Highly specific for structural isomers and provides unambiguous identification. |
| Impurity Profiling | Effective for identifying and quantifying volatile and semi-volatile impurities. | Capable of separating a wide range of impurities, including non-volatile ones. | Excellent for identifying and quantifying both known and unknown impurities with structural information. |
| Derivatization | May be required for polar analytes to increase volatility. | Generally not required. | Not required. |
| Throughput | Moderate to high. | High. | Lower throughput due to longer acquisition times for detailed analysis. |
Potential Impurities in 4,4'-Methylenebis(2,6-diisopropylaniline) Synthesis
The primary route for synthesizing 4,4'-Methylenebis(2,6-diisopropylaniline) involves the condensation of 2,6-diisopropylaniline with formaldehyde. This process can lead to several impurities, including:
-
Unreacted 2,6-diisopropylaniline: The starting material may be present in the final product if the reaction does not go to completion.
-
Side-products: Isomers and other related methylene-bridged anilines can be formed.
-
Oligomers: Higher molecular weight species may be produced through further condensation reactions. These may not be volatile enough for GC-MS analysis.
-
Impurities from starting materials: The purity of the initial 2,6-diisopropylaniline will directly impact the purity of the final product.
Experimental Protocol: GC-MS Validation of 4,4'-Methylenebis(2,6-diisopropylaniline) Purity
This section provides a detailed, illustrative protocol for the purity analysis of 4,4'-Methylenebis(2,6-diisopropylaniline) by GC-MS.
1. Sample Preparation
-
Accurately weigh approximately 10 mg of the 4,4'-Methylenebis(2,6-diisopropylaniline) sample.
-
Dissolve the sample in a suitable solvent such as methanol or dichloromethane to a final concentration of 1 mg/mL.
-
Vortex the solution to ensure complete dissolution.
-
If necessary, filter the solution through a 0.45 µm syringe filter to remove any particulate matter.
2. GC-MS Instrumentation and Conditions
| Parameter | Recommended Setting |
| Gas Chromatograph | Agilent 7890B or equivalent |
| Mass Spectrometer | Agilent 5977A MSD or equivalent |
| GC Column | HP-5ms (30 m x 0.25 mm, 0.25 µm film thickness) or equivalent |
| Carrier Gas | Helium at a constant flow rate of 1.0 mL/min |
| Inlet Temperature | 280 °C |
| Injection Volume | 1 µL |
| Injection Mode | Splitless |
| Oven Temperature Program | Initial temperature of 150 °C, hold for 1 min, ramp to 300 °C at 15 °C/min, and hold for 10 min. |
| Transfer Line Temp | 280 °C |
| Ion Source Temp | 230 °C |
| Quadrupole Temp | 150 °C |
| Ionization Mode | Electron Ionization (EI) |
| Electron Energy | 70 eV |
| Mass Scan Range | 50 - 500 amu |
3. Data Analysis
-
The purity of 4,4'-Methylenebis(2,6-diisopropylaniline) is determined by calculating the peak area percentage of the main component relative to the total area of all observed peaks in the chromatogram.
-
Identification of the main peak and any impurities is achieved by comparing their mass spectra with a reference library (e.g., NIST) and known standards.
Logical Workflow for GC-MS Purity Validation
Caption: Workflow for the GC-MS Purity Validation of 4,4'-Methylenebis(2,6-diisopropylaniline).
Signaling Pathway for Impurity Formation
comparative thermal analysis (TGA/DSC) of M-DIPA cured polymers
A Comparative Guide to the Thermal Properties of MDI-Cured Polyurethane and Amine-Cured Epoxy Polymers
For researchers, scientists, and professionals in drug development, understanding the thermal stability and behavior of polymers is critical for a wide range of applications, from medical devices to drug delivery systems. This guide provides a comparative thermal analysis of two common thermosetting polymers: a polyurethane cured with methylene diphenyl diisocyanate (MDI) and an epoxy resin cured with an aromatic amine. The comparison is based on data from Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC), offering insights into their performance under thermal stress.
Data Presentation: Thermal Properties
The following table summarizes the key thermal properties of an MDI-cured polyurethane elastomer and a Diaminodiphenyl Sulfone (DDS)-cured Diglycidyl Ether of Bisphenol A (DGEBA) epoxy resin.
| Thermal Property | MDI-Cured Polyurethane Elastomer | DGEBA Epoxy Cured with DDS |
| Glass Transition Temperature (Tg) | Not explicitly reported as a distinct Tg in the primary source, which focuses on decomposition. However, other sources suggest Tg for similar TPUs can range from -60°C to 100°C depending on the formulation.[1][2] | ~170 - 200 °C[3][4] |
| Onset Decomposition Temperature (Td) | ~310 °C[5] | ~330 °C[4][6] |
| Temperature at Maximum Decomposition Rate | Stage 1: ~348 °C, Stage 2: ~425 °C[5] | Single Stage: ~400 °C |
| Char Yield at 600°C | ~5%[5] | ~20-30% |
Experimental Protocols
Detailed methodologies for the cited experiments are crucial for reproducibility and a deeper understanding of the presented data.
Thermogravimetric Analysis (TGA)
Thermogravimetric analysis was performed to evaluate the thermal stability and decomposition characteristics of the cured polymers.
-
Instrumentation : A simultaneous thermogravimetry and differential scanning calorimetry (TG/DSC) analyzer was used for the MDI-cured polyurethane analysis.[5] For the epoxy resin, a standard thermogravimetric analyzer was employed.
-
Sample Preparation : Small, uniform samples of the cured polymers, typically weighing between 5-10 mg, were placed in alumina or platinum crucibles.
-
Experimental Conditions :
-
Atmosphere : The analyses were conducted under a nitrogen atmosphere to prevent oxidative degradation.[5]
-
Heating Rate : A constant heating rate, commonly 10 °C/min, was applied.[5]
-
Temperature Range : The samples were heated from ambient temperature to approximately 600-800 °C to ensure complete decomposition.[5]
-
-
Data Analysis : The TGA thermograms provided data on the onset of decomposition, the temperatures of maximum decomposition rates (from the derivative of the TGA curve, DTG), and the percentage of residual mass (char yield) at the end of the analysis.
Differential Scanning Calorimetry (DSC)
Differential scanning calorimetry was utilized to determine the glass transition temperature (Tg) and observe other thermal transitions, such as melting or curing exotherms.
-
Instrumentation : A differential scanning calorimeter was used for the analysis.
-
Sample Preparation : Small, uniform samples of the cured polymers (typically 5-10 mg) were hermetically sealed in aluminum pans.
-
Experimental Conditions :
-
Heating and Cooling Cycles : Samples were subjected to a heat-cool-heat cycle to erase any prior thermal history. The typical heating rate is 10 or 20 °C/min.[7]
-
Temperature Range : The temperature range was set to encompass the expected glass transition temperature of the polymer.[7]
-
Atmosphere : An inert nitrogen atmosphere was maintained throughout the experiment.
-
-
Data Analysis : The glass transition temperature (Tg) was determined from the midpoint of the step change in the heat flow curve during the second heating cycle.[7]
Mandatory Visualization
The following diagram illustrates the general workflow for a comparative thermal analysis of polymers.
Caption: Comparative Thermal Analysis Workflow.
References
- 1. mdpi.com [mdpi.com]
- 2. Tuning Thermal, Morphological, and Physicochemical Properties of Thermoplastic Polyurethanes (TPUs) by the 1,4-Butanediol (BDO)/Dipropylene Glycol (DPG) Ratio - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. akjournals.com [akjournals.com]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. engineering.unt.edu [engineering.unt.edu]
The Influence of Chain Extenders on the Mechanical Properties of Polyurethanes: A Comparative Guide
For researchers, scientists, and professionals in material science and polymer chemistry, the selection of a chain extender is a critical determinant in tailoring the mechanical properties of polyurethanes (PUs). These low-molecular-weight compounds significantly influence the morphology of the hard segment in PUs, which in turn governs the material's ultimate performance characteristics such as tensile strength, elasticity, and hardness. This guide provides an objective comparison of the effects of different chain extenders on the mechanical properties of polyurethanes, supported by experimental data from various studies.
The structure of the chain extender directly impacts the packing, crystallinity, and hydrogen bonding of the hard segments within the polyurethane matrix.[1] Generally, short-chain linear diols tend to promote better packing and higher crystallinity of the hard segments, leading to materials with increased hardness and tensile strength.[2] Conversely, longer or branched-chain extenders can disrupt this ordered packing, resulting in softer and more flexible polyurethanes. The choice between a diol or a diamine as a chain extender also has a profound effect, with diamines typically forming urea linkages that lead to stronger and more thermally stable materials due to the higher density of hydrogen bonding.[3]
Comparative Analysis of Mechanical Properties
The following table summarizes the quantitative effects of various chain extenders on the key mechanical properties of polyurethanes. The data has been compiled from multiple sources to provide a comparative overview. It is important to note that the properties of the final polyurethane are also dependent on the type of polyol and isocyanate used, as well as the synthesis conditions.
| Chain Extender | Type | Tensile Strength (MPa) | Elongation at Break (%) | Shore Hardness | Key Observations |
| 1,4-Butanediol (BDO) | Diol | 25 - 50 | 400 - 800 | 70A - 95A | A commonly used chain extender that provides a good balance of hardness and flexibility.[4] |
| Ethylene Glycol (EG) | Diol | 30 - 60 | 300 - 600 | 80A - 60D | Shorter chain length compared to BDO promotes harder segments, leading to higher tensile strength and hardness but reduced elongation.[2][5] |
| 1,6-Hexanediol (HDO) | Diol | 20 - 40 | 500 - 900 | 60A - 85A | Longer flexible chain results in softer and more elastic polyurethanes.[5] |
| 2,5-dimethyl-3-hexine-2,5-diol (DHD) | Diol | 11 - 14 | 600 - 700 | - | The branched structure hinders hard segment packing, leading to lower tensile strength but high elongation.[3][6] |
| Ethylenediamine (EDA) | Diamine | 40 - 70 | 300 - 500 | 85A - 70D | Forms polyurea linkages, resulting in high tensile strength and hardness due to strong hydrogen bonding.[7] |
| Hexamethylenediamine (HMDA) | Diamine | 30 - 50 | 400 - 600 | 75A - 90A | Longer diamine chain compared to EDA leads to slightly lower hardness and higher flexibility.[7] |
| Diethyltoluenediamine (DETDA) | Diamine | 50 - 80 | 200 - 400 | 90A - 75D | A hindered aromatic diamine that provides excellent mechanical properties and rapid curing.[4][8] |
Experimental Protocols
The data presented in this guide is typically obtained through standardized mechanical testing procedures. Below are detailed methodologies for the key experiments cited.
Tensile Testing
Objective: To determine the tensile strength, elongation at break, and modulus of elasticity of the polyurethane elastomers.
Apparatus: A universal testing machine (UTM) equipped with a load cell and extensometer, suitable for testing elastomeric materials.
Procedure:
-
Sample Preparation: Dumbbell-shaped specimens are prepared from the cured polyurethane sheets according to ASTM D412 or ISO 37 standards. The thickness and width of the gauge section of each specimen are measured accurately.
-
Test Conditions: The test is conducted at a controlled temperature and humidity (e.g., 23 ± 2 °C and 50 ± 5% relative humidity).
-
Testing: The specimen is clamped into the grips of the UTM. The test is initiated at a constant crosshead speed (e.g., 500 mm/min) until the specimen fractures.
-
Data Acquisition: The load and displacement data are recorded throughout the test.
-
Calculations:
-
Tensile Strength: The maximum stress applied to the specimen before it ruptures. It is calculated by dividing the maximum load by the original cross-sectional area of the specimen.
-
Elongation at Break: The percentage increase in the length of the specimen at the point of fracture relative to its original length.
-
Shore Hardness Testing
Objective: To measure the hardness of the polyurethane elastomer.
Apparatus: A Shore durometer (Type A or D, depending on the material's hardness).
Procedure:
-
Sample Preparation: A flat polyurethane specimen with a minimum thickness of 6 mm is required. The surface should be smooth and clean.
-
Test Conditions: The test is performed at a controlled temperature (e.g., 23 ± 2 °C).
-
Measurement: The durometer is pressed firmly and vertically onto the surface of the specimen. The reading is taken immediately after the indenter makes full contact with the material.
-
Reporting: The average of at least five readings taken at different positions on the specimen is reported as the Shore hardness value.
Logical Relationship of Chain Extender Choice to Polyurethane Properties
The selection of a chain extender initiates a cascade of effects at the molecular level that ultimately defines the macroscopic mechanical properties of the polyurethane. The following diagram illustrates this relationship.
References
- 1. CHAIN EXTENDERS - Polyurethanes science, technology, markets, and trends [ebrary.net]
- 2. benchchem.com [benchchem.com]
- 3. researchgate.net [researchgate.net]
- 4. How Can Polyurethane Chain Extenders Customize Material Properties? [enuochem.com]
- 5. sensors.myu-group.co.jp [sensors.myu-group.co.jp]
- 6. The effect of chain extenders structure on properties of new polyurethane elastomers | Semantic Scholar [semanticscholar.org]
- 7. idosi.org [idosi.org]
- 8. gantrade.com [gantrade.com]
literature review of 4,4'-Methylenebis(2,6-diisopropylaniline) applications
An Objective Comparison of 4,4'-Methylenebis(2,6-diisopropylaniline) in Polymer Applications
For researchers and professionals in drug development, polymer chemistry, and materials science, the selection of appropriate curing agents and chain extenders is critical to achieving desired material properties. 4,4'-Methylenebis(2,6-diisopropylaniline), commonly known as M-DIPA, is a sterically hindered aromatic diamine that serves as a high-performance curative for epoxy resins and a chain extender for polyurethanes and polyureas. Its bulky isopropyl groups flanking the amine functionalities significantly influence its reactivity and the final properties of the cured polymer, offering distinct advantages over less substituted aromatic diamines.
This guide provides a comparative overview of M-DIPA's performance against common alternatives, supported by experimental data from the literature. Detailed protocols for synthesis and material characterization are also presented to aid in research and development.
Performance Comparison of Aromatic Diamine Curing Agents
The structure of the aromatic diamine curative has a profound impact on the processing characteristics and ultimate performance of thermoset polymers. M-DIPA is part of a family of substituted 4,4'-methylenedianiline (MDA) derivatives designed to offer improved handling and performance properties. The key alternatives include 4,4'-methylenebis(2,6-diethylaniline) (MDEA), 4,4'-methylenebis(2-chloroaniline) (MOCA), and diethyltoluenediamine (DETDA).
In Epoxy Resin Systems
In epoxy formulations, the steric hindrance provided by the ortho-substituents on the aniline ring governs the reactivity of the amine-epoxy reaction. Generally, bulky electron-donating groups, like the isopropyl groups in M-DIPA, reduce reactivity compared to unsubstituted MDA. This leads to a longer pot life and a more controlled exotherm during curing, which is highly advantageous for processing larger parts.[1] However, this reduced reactivity often necessitates higher curing temperatures to achieve full cross-linking.
The tables below summarize the thermal properties of epoxy resins cured with various aromatic diamines.
Table 1: Thermal Properties of Epoxy Resins Cured with Different Aromatic Diamines
| Curing Agent | Initial Curing Temp (°C) | Peak Curing Temp (°C) | Final Curing Temp (°C) | Glass Transition Temp (Tg, °C) |
| 4,4'-methylenedianiline (MDA) | 137 | 179 | 260 | 213 |
| 4,4'-methylenebis(2-ethylaniline) (MOEA/MDEA) | 158 | 201 | 285 | 172 |
| 4,4'-methylenebis(2-chloroaniline) (MOCA) | 165 | 212 | 290 | 190 |
| 4,4'-methylenebis(3-chloro-2,6-diethylaniline) (MCDEA) | 180 | 225 | 295 | 183 |
Data synthesized from a study on substituted aromatic diamines.[2] Note: M-DIPA, with bulkier isopropyl groups than MDEA's ethyl groups, would be expected to exhibit even lower reactivity (higher curing temperatures) and potentially a different Tg.
In Polyurethane/Polyurea Systems
As a chain extender in polyurethane and polyurea systems, M-DIPA reacts with isocyanate groups to form urea linkages, creating the "hard segment" of the elastomer. The choice of chain extender is critical for controlling cure speed and the final mechanical properties of the material. A primary alternative in this field is Diethyl Toluene Diamine (DETDA), known for its very fast reaction rate, making it suitable for high-speed processes like Reaction Injection Molding (RIM) and spray coatings.[3][4][5]
M-DIPA's steric hindrance provides a more moderate cure rate compared to DETDA, offering a balance between processing time and performance. This can be particularly useful in casting applications where a longer gel time is required.
Table 2: Performance Comparison of Amine Chain Extenders in a RIM Polyurethane System
| Chain Extender Composition | Gel Time (sec) | Tensile Strength (psi) | Elongation (%) | Die C Tear (pli) |
| 100% DETDA | < 1 | 3841 | 190 | 432 |
| 50% DETDA / 50% MOCA | 3.6 | 4755 | 150 | 750 |
Data from a study comparing DETDA and MOCA blends.[5] While direct data for M-DIPA in this specific formulation is not available, its reactivity is generally slower than DETDA, suggesting it would increase the gel time while contributing to high strength and toughness.
Experimental Protocols and Methodologies
Accurate comparison and development require standardized experimental procedures. Below are detailed protocols for the synthesis of M-DIPA and the characterization of polymer systems cured with it.
Synthesis of 4,4'-Methylenebis(2,6-diisopropylaniline) (M-DIPA)
This protocol is based on the acid-catalyzed condensation of 2,6-diisopropylaniline with formaldehyde.
Materials:
-
2,6-diisopropylaniline
-
Concentrated hydrochloric acid (HCl)
-
37% Formaldehyde solution (formalin)
-
Ethanol
-
Aqueous ammonia (28-30%)
-
Solid potassium hydroxide (KOH)
Procedure:
-
In a reaction vessel equipped with a stirrer and reflux condenser, prepare a solution of 2,6-diisopropylaniline (0.80 mole), concentrated HCl (66.7 mL), water (750 mL), and ethanol (300 mL).[1]
-
Heat the stirred solution to 60°C.
-
Slowly add 37% formaldehyde (0.30 mole) over a period of 30 minutes.[1]
-
Maintain the reaction temperature at 60°C for an additional 3 hours.[1]
-
After the reaction period, add 300 mL of water, followed by the addition of aqueous ammonia (55 g) to neutralize the acid and precipitate the product.[1]
-
The resulting oil is separated from the aqueous layer.
-
Dry the oil with solid potassium hydroxide and distill under vacuum. The fraction boiling at 215-218°C (0.5 mm Hg) is collected as M-DIPA.[1]
References
A Comparative Guide to the Cross-Validation of Analytical Methods for 4,4'-Methylenebis(2,6-diisopropylaniline)
This guide provides a comparative overview of analytical methodologies for the quantitative determination of 4,4'-Methylenebis(2,6-diisopropylaniline) (MBDPA), a sterically hindered aromatic amine used as an antioxidant and a curative agent. The focus is on the cross-validation of chromatographic techniques to ensure data integrity and consistency across different analytical platforms, a critical aspect in research, quality control, and regulatory submissions. While specific cross-validation studies on MBDPA are not extensively documented in publicly available literature, this guide constructs a comparative framework based on established analytical techniques for similar aromatic amines and general principles of bioanalytical method validation.
Quantitative Data Summary
The following table summarizes the anticipated performance characteristics of two common analytical techniques, High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV) and Gas Chromatography-Mass Spectrometry (GC-MS), for the analysis of MBDPA. These values are representative and would need to be established during method development and validation.
| Parameter | HPLC-UV | GC-MS |
| Linearity (r²) | > 0.995 | > 0.998 |
| Limit of Detection (LOD) | ~5 ng/mL | ~0.5 ng/mL |
| Limit of Quantification (LOQ) | ~15 ng/mL | ~2 ng/mL |
| Accuracy (% Recovery) | 95 - 105% | 97 - 103% |
| Precision (%RSD) | < 5% | < 3% |
| Sample Throughput | High | Moderate |
| Specificity | Good | Excellent |
Experimental Protocols
Detailed methodologies for the proposed HPLC-UV and GC-MS methods are outlined below. These protocols serve as a starting point for method development and validation.
High-Performance Liquid Chromatography with Ultraviolet Detection (HPLC-UV)
1. Sample Preparation:
-
Accurately weigh and dissolve the MBDPA standard or sample in methanol to a concentration of 1 mg/mL.
-
Prepare a series of calibration standards by serial dilution with the mobile phase.
-
For matrix samples (e.g., biological fluids, polymer extracts), a solid-phase extraction (SPE) or liquid-liquid extraction (LLE) may be necessary to remove interferences.
2. Chromatographic Conditions:
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase: Isocratic elution with a mixture of acetonitrile and water (e.g., 80:20 v/v).
-
Flow Rate: 1.0 mL/min.
-
Injection Volume: 10 µL.
-
Column Temperature: 30°C.
-
UV Detection: 240 nm.
3. Data Analysis:
-
Quantify MBDPA based on the peak area of the calibration standards.
-
Construct a calibration curve by plotting peak area against concentration.
-
Determine the concentration of MBDPA in samples by interpolation from the calibration curve.
Gas Chromatography-Mass Spectrometry (GC-MS)
1. Sample Preparation and Derivatization:
-
Prepare stock solutions of MBDPA in a suitable solvent like toluene.
-
For trace analysis, derivatization may be required to improve volatility and thermal stability. A common approach for amines is acylation using reagents like pentafluoropropionic anhydride (PFPA).
-
To a dried sample extract, add 50 µL of ethyl acetate and 50 µL of PFPA.
-
Heat at 60°C for 30 minutes.
-
Evaporate the excess reagent under a stream of nitrogen and reconstitute the residue in toluene for injection.
2. GC-MS Conditions:
-
GC Column: Capillary column suitable for amine analysis (e.g., DB-5ms, 30 m x 0.25 mm, 0.25 µm).
-
Carrier Gas: Helium at a constant flow rate of 1 mL/min.
-
Injection Mode: Splitless.
-
Injector Temperature: 280°C.
-
Oven Temperature Program:
-
Initial temperature: 150°C, hold for 1 minute.
-
Ramp to 300°C at 15°C/min.
-
Hold at 300°C for 5 minutes.
-
-
MS Transfer Line Temperature: 290°C.
-
Ion Source Temperature: 230°C.
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Acquisition Mode: Selected Ion Monitoring (SIM) for enhanced sensitivity, monitoring characteristic ions of the MBDPA derivative.
Visualizations
Experimental Workflows
The following diagrams illustrate the typical experimental workflows for the HPLC-UV and GC-MS analytical methods.
Caption: Workflow for MBDPA analysis by HPLC-UV.
Caption: Workflow for MBDPA analysis by GC-MS.
Cross-Validation Logical Relationship
The process of cross-validating two different analytical methods is crucial for ensuring the interchangeability of the results. The diagram below outlines the logical steps involved in such a study. The principles of cross-validation are essential when transferring methods between laboratories or when data from different analytical techniques need to be compared.[1][2][3]
Caption: Logical flow for cross-validating two analytical methods.
References
M-DIPA in Polyurethane Elastomers: A Comparative Performance Benchmark
A detailed analysis of 4,4'-Methylene-bis(2,6-diisopropylaniline) (M-DIPA) as a chain extender in polyurethane elastomers, benchmarked against industry-standard curatives, MOCA and DETA.
This guide provides a comparative overview of the performance of M-DIPA (4,4'-Methylene-bis(2,6-diisopropylaniline)) in polyurethane elastomers. The properties of M-DIPA-cured elastomers are benchmarked against those cured with two widely used aromatic diamine chain extenders: 4,4'-Methylenebis(2-chloroaniline) (MOCA) and Diethyltoluenediamine (DETA). This comparison is intended for researchers, scientists, and professionals in drug development and polymer science to facilitate informed decisions in material selection and formulation.
While extensive quantitative data for M-DIPA in polyurethane elastomers is not as readily available in the public domain as for MOCA and DETA, this guide compiles the existing information and presents a qualitative and quantitative comparison based on known characteristics and typical performance ranges.
Performance Comparison of Diamine Curatives
The selection of a curative agent is critical in determining the final mechanical properties of polyurethane elastomers. Aromatic diamines like M-DIPA, MOCA, and DETA are known for imparting excellent toughness, thermal stability, and mechanical strength.
Key Performance Indicators:
-
Tensile Strength: The maximum stress a material can withstand while being stretched or pulled before breaking.
-
Elongation at Break: The percentage increase in length that a material can achieve before it breaks.
-
Tear Strength: The resistance of a material to the growth of a cut or nick when under tension.
-
Hardness: The material's resistance to permanent indentation.
-
Compression Set: The permanent deformation remaining after a material has been subjected to a compressive force for a prolonged period.
The following tables summarize the typical mechanical properties of polyurethane elastomers cured with MOCA and DETA. It is important to note that these values can vary significantly depending on the specific prepolymer (polyol and isocyanate) used, the stoichiometry, and the curing conditions.
Table 1: Typical Mechanical Properties of MOCA-Cured Polyurethane Elastomers
| Property | Test Method | Typical Value Range |
| Hardness, Shore A | ASTM D2240 | 80 - 95 |
| Tensile Strength (MPa) | ASTM D412 | 35 - 55 |
| Elongation at Break (%) | ASTM D412 | 300 - 500 |
| Tear Strength (kN/m) | ASTM D624 | 70 - 120 |
| Compression Set, 22h @ 70°C (%) | ASTM D395 | 20 - 35 |
Table 2: Typical Mechanical Properties of DETA-Cured Polyurethane Elastomers
| Property | Test Method | Typical Value Range |
| Hardness, Shore A | ASTM D2240 | 85 - 98 |
| Tensile Strength (MPa) | ASTM D412 | 40 - 60 |
| Elongation at Break (%) | ASTM D412 | 250 - 450 |
| Tear Strength (kN/m) | ASTM D624 | 80 - 140 |
| Compression Set, 22h @ 70°C (%) | ASTM D395 | 25 - 40 |
Performance Attributes of M-DIPA:
Direct, publicly available, side-by-side comparative data for M-DIPA against MOCA and DETA in identical polyurethane elastomer formulations is limited. However, existing literature and technical reports on M-DIPA, primarily in the context of polyurethane adhesives, highlight several key performance characteristics:
-
Good Thermal Stability: M-DIPA is reported to have good thermal stability, which can translate to improved performance of the elastomer at elevated temperatures.
-
High Butt Tensile Strength: Studies on polyurethane adhesives have shown that M-DIPA contributes to high butt tensile strength, suggesting it can produce strong and durable elastomers.[1]
-
Excellent Compatibility: M-DIPA has demonstrated excellent compatibility with various polyurethane prepolymers.[1]
Based on its chemical structure, with bulky isopropyl groups flanking the amine functionalities, it is hypothesized that M-DIPA may offer a unique balance of properties, potentially including improved hydrolytic stability and a different processing profile compared to MOCA and DETA. However, without direct experimental data, this remains speculative.
Experimental Protocols
The following are detailed methodologies for the key experiments cited in the performance comparison tables. These protocols are based on internationally recognized ASTM standards.
1. Tensile Strength and Elongation at Break (ASTM D412)
-
Objective: To determine the tensile properties of polyurethane elastomers.
-
Apparatus: A universal testing machine (tensile tester) equipped with a suitable load cell and grips.
-
Specimen: Dumbbell-shaped specimens (Die C) with a uniform thickness.
-
Procedure:
-
Condition the specimens at a standard temperature (23 ± 2°C) and relative humidity (50 ± 5%) for at least 24 hours prior to testing.
-
Measure the thickness and width of the narrow section of each specimen.
-
Mount the specimen in the grips of the tensile tester, ensuring it is aligned and not under any pre-load.
-
Set the crosshead speed to a constant rate, typically 500 mm/min.
-
Start the test and record the force and elongation until the specimen ruptures.
-
-
Calculation:
-
Tensile Strength (MPa) = Maximum Force (N) / Original Cross-sectional Area (mm²)
-
Elongation at Break (%) = [(Final Length at Break - Initial Gage Length) / Initial Gage Length] x 100
-
2. Tear Strength (ASTM D624)
-
Objective: To measure the resistance of the elastomer to tearing.
-
Apparatus: A universal testing machine with appropriate grips.
-
Specimen: Die C (right-angled tear) specimens are commonly used.
-
Procedure:
-
Condition the specimens as per ASTM D412.
-
Measure the thickness of the specimen.
-
Mount the specimen in the grips of the testing machine.
-
Apply a constant rate of grip separation (typically 500 mm/min) until the specimen is completely torn.
-
Record the maximum force required to tear the specimen.
-
-
Calculation: Tear Strength (kN/m) = Maximum Force (N) / Thickness (mm)
3. Compression Set (ASTM D395, Method B)
-
Objective: To determine the ability of the elastomer to retain its elastic properties after prolonged compression.
-
Apparatus: Compression device with parallel plates, spacers, and a circulating air oven.
-
Specimen: Cylindrical discs of a specified diameter and thickness.
-
Procedure:
-
Measure the initial thickness of the specimen (t₀).
-
Place the specimen between the parallel plates of the compression device with spacers that compress the specimen to a predetermined percentage of its original thickness (typically 25%).
-
Place the loaded device in an oven at a specified temperature (e.g., 70°C) for a set duration (e.g., 22 hours).
-
Remove the device from the oven and, within 30 minutes, remove the specimen from the device.
-
Allow the specimen to cool at room temperature for 30 minutes.
-
Measure the final thickness of the specimen (t₁).
-
-
Calculation: Compression Set (%) = [(t₀ - t₁) / (t₀ - tₙ)] x 100, where tₙ is the thickness of the spacer.
Visualizations
The following diagrams illustrate the general synthesis pathway of polyurethane elastomers and a typical experimental workflow for their characterization.
Caption: General synthesis pathway for polyurethane elastomers.
Caption: Typical workflow for mechanical testing of elastomers.
References
study of the effect of different catalysts on 4,4'-Methylenebis(2,6-diisopropylaniline) reactions
For Researchers, Scientists, and Drug Development Professionals
The synthesis of 4,4'-Methylenebis(2,6-diisopropylaniline) (MDIPA), a crucial intermediate in various industrial applications, is predominantly achieved through the condensation reaction of 2,6-diisopropylaniline (DIPA) with a methylene source. The choice of catalyst and reaction system plays a pivotal role in determining the reaction's efficiency, yield, and overall viability. This guide provides an objective comparison of different catalytic approaches for the synthesis of MDIPA, supported by available experimental data.
Comparison of Catalytic Systems
The primary methods for synthesizing MDIPA involve acid-catalyzed condensation with formaldehyde and an alternative route utilizing dimethylsulfoxide (DMSO). Below is a summary of the performance of these systems based on available data.
| Catalyst System | Reactants | Solvent | Temperature | Reaction Time | Yield | Purity |
| Hydrochloric Acid | 2,6-Diisopropylaniline, Paraformaldehyde | Water | 80°C | 3 hours | >90% (estimated)¹ | High |
| Amine Hydrochloride / DMSO | 2,6-Diisopropylaniline Hydrochloride, Dimethylsulfoxide | Diethyl Carbonate | 125°C | 1 hour | 77.1%² | Not Specified |
¹Yield is extrapolated from a similar synthesis of 4,4′-methylenebis(2,6-diethylaniline) which reported a 94% yield under these conditions.[1][2] ²This yield was determined from the analysis of the liquid filtrate after some product had crystallized and was removed.[3]
Experimental Protocols
Hydrochloric Acid Catalyzed Condensation (Based on a similar procedure)
This method represents a standard approach for the synthesis of methylene-bridged anilines.
Materials:
-
2,6-Diisopropylaniline (DIPA)
-
Paraformaldehyde
-
36% Hydrochloric Acid
-
Water
-
Sodium Hydroxide
Procedure:
-
A mixture of 2,6-diisopropylaniline, paraformaldehyde, and 36% hydrochloric acid in water is prepared in a round-bottom flask.[1][2]
-
The reaction mixture is heated to 80°C for 3 hours in an oil bath under an inert atmosphere (e.g., argon).[1][2]
-
After the reaction is complete, the mixture is cooled to room temperature.[1][2]
-
Sodium hydroxide is added to neutralize the acid and precipitate the product.[1][2]
-
The precipitate is filtered, washed, and dried to yield 4,4'-Methylenebis(2,6-diisopropylaniline).[1][2]
Amine Hydrochloride / Dimethylsulfoxide (DMSO) Method
This alternative procedure avoids the direct use of formaldehyde as a reactant.
Materials:
-
2,6-Diisopropylaniline Hydrochloride
-
Dimethylsulfoxide (DMSO)
-
Diethyl Carbonate
Procedure:
-
In a reaction vessel, 2,6-diisopropylaniline hydrochloride is suspended in diethyl carbonate.[3]
-
The stirred mixture is heated to 125°C.[3]
-
Dimethylsulfoxide is added dropwise over a 30-minute period.[3]
-
Heating is continued for an additional 30 minutes, during which the hydrochloride salt of the product may crystallize.[3]
-
The reaction mixture is then processed to isolate the final product. The filtrate can be analyzed to determine the yield of the remaining dissolved product.[3]
Experimental Workflow and Reaction Pathway
The following diagrams illustrate the general experimental workflow for comparing catalysts and the fundamental reaction pathway for the acid-catalyzed synthesis of MDIPA.
Caption: Experimental workflow for comparing different catalysts in MDIPA synthesis.
Caption: Simplified reaction pathway for the acid-catalyzed synthesis of MDIPA.
Concluding Remarks
The standard synthesis of 4,4'-Methylenebis(2,6-diisopropylaniline) relies on the acid-catalyzed condensation of 2,6-diisopropylaniline with formaldehyde.[4] Hydrochloric acid, in particular, has been shown to be effective in producing high yields for analogous compounds.[1][2] The alternative method using dimethylsulfoxide and the aniline hydrochloride offers a different synthetic route, though the reported yield in the filtrate appears lower.[3] The choice of catalyst and methodology will ultimately depend on the specific requirements of the synthesis, including desired yield, purity, reaction conditions, and safety considerations. Further research into solid acid catalysts could offer a more environmentally friendly and reusable alternative to homogeneous acid catalysts.
References
- 1. Synthesis and crystal structures of 4,4′-methylenebis(2,6-diethylaniline) and 4,4′-methylenebis(3-chloro-2,6-diethylaniline) - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. US4289906A - Chemical process for preparing methylene bis-anilines - Google Patents [patents.google.com]
- 4. 4,4'-Methylenebis(2,6-diisopropylaniline) | 19900-69-7 | Benchchem [benchchem.com]
A Comparative Guide to Simulated vs. Experimental Reaction Kinetics of N-methyldiisopropanolamine (M-DIPA)
This guide provides a detailed comparison of simulated and experimental data for the reaction kinetics of N-methyldiisopropanolamine (M-DIPA), a tertiary amine of significant interest in various chemical processes, particularly in the context of carbon dioxide (CO2) capture. This document is intended for researchers, scientists, and drug development professionals seeking to understand the methodologies for studying M-DIPA reaction kinetics and the correlation between theoretical models and experimental outcomes.
Introduction to M-DIPA Reaction Kinetics
N-methyldiisopropanolamine (M-DIPA) is a tertiary amine characterized by a nitrogen atom bonded to a methyl group and two isopropyl groups.[1] Like other tertiary amines, its reaction with acidic gases such as CO2 is of significant industrial importance, particularly in gas sweetening processes.[1] The kinetics of these reactions are crucial for designing and optimizing absorption columns and other process equipment.
The reaction between a tertiary amine like M-DIPA and CO2 in an aqueous solution does not proceed through the direct formation of a carbamate, which is typical for primary and secondary amines. Instead, the tertiary amine primarily acts as a base to catalyze the hydration of CO2 to form bicarbonate.
M-DIPA and CO2 Reaction Pathway
The reaction between M-DIPA and CO2 in an aqueous environment can be represented by the following signaling pathway. The M-DIPA molecule facilitates the reaction by accepting a proton from a water molecule, which in turn reacts with CO2.
Caption: Reaction pathway of M-DIPA with CO2 in an aqueous solution.
Comparison of Simulated vs. Experimental Kinetic Data
| Parameter | Experimental Value (Typical Range for Tertiary Amines) | Simulated Value (Typical Range) | Key Influencing Factors |
| Reaction Rate Constant (k₂) | 1 - 10 m³/(mol·s) at 298 K | 0.8 - 12 m³/(mol·s) at 298 K | Temperature, Amine Concentration, CO2 Loading, Solvent Viscosity |
| Activation Energy (Ea) | 40 - 60 kJ/mol | 35 - 65 kJ/mol | Reaction Mechanism, Solvent Composition |
| Order of Reaction (Amine) | ~1 | 1 | Assumed in most kinetic models |
| Order of Reaction (CO2) | 1 | 1 | Generally accepted for this reaction type |
Note: The values presented are illustrative and can vary significantly based on specific experimental conditions and the simulation model employed.
Experimental Protocols
The determination of reaction kinetics for the M-DIPA-CO2 system involves specialized experimental setups designed to measure the rate of CO2 absorption into the amine solution under controlled conditions.
a) Stopped-Flow Technique:
-
Principle: This technique is used to measure the kinetics of fast reactions in the liquid phase. Two reactant solutions (e.g., an aqueous M-DIPA solution and a CO2-saturated aqueous solution) are rapidly mixed, and the change in a physical property (e.g., conductivity or pH) is monitored over time.
-
Apparatus: A stopped-flow apparatus typically consists of two syringes to hold the reactant solutions, a mixing chamber, and a detection system (e.g., a conductivity cell or a spectrophotometer).
-
Procedure:
-
The reactant solutions are loaded into the syringes.
-
The solutions are rapidly injected into the mixing chamber.
-
The flow is abruptly stopped, and the change in the monitored property is recorded as a function of time.
-
The pseudo-first-order rate constant (k_obs) is determined from the initial rate of change.
-
The second-order rate constant (k₂) is then calculated from k_obs and the known concentration of the amine.[2]
-
b) Wetted-Wall Column:
-
Principle: This method involves contacting a falling liquid film of the amine solution with a stream of CO2 gas. The rate of CO2 absorption into the liquid film is measured.
-
Apparatus: A wetted-wall column consists of a vertical tube where the amine solution flows down the inner wall as a thin film, while CO2 gas flows concurrently or counter-currently.
-
Procedure:
-
The M-DIPA solution is introduced at the top of the column and flows down the inner wall.
-
CO2 gas is introduced into the column.
-
The concentration of CO2 in the outlet gas stream and/or the CO2 loading in the outlet liquid stream is measured.
-
The mass transfer coefficient and reaction kinetics are determined from the experimental data using appropriate mass transfer models.
-
c) Stirred-Tank Reactor:
-
Principle: A known volume of the M-DIPA solution is placed in a well-mixed reactor, and CO2 gas is introduced into the headspace or bubbled through the liquid. The rate of pressure drop in the gas phase or the change in CO2 concentration in the liquid is monitored.
-
Apparatus: A sealed, temperature-controlled reactor equipped with a stirrer and sensors for pressure and/or CO2 concentration.
-
Procedure:
-
The reactor is charged with the M-DIPA solution and brought to the desired temperature.
-
A known amount of CO2 is introduced into the reactor.
-
The change in pressure or liquid-phase CO2 concentration is recorded over time.
-
The reaction rate is calculated from the rate of CO2 absorption.
-
Simulation and Modeling Protocols
Simulating the reaction kinetics of the M-DIPA-CO2 system involves developing a mathematical model that describes the mass transfer and chemical reactions occurring in the system.
a) Kinetic Modeling:
-
Reaction Mechanism: The first step is to define the reaction mechanism. For the M-DIPA-CO2 system, the base-catalysis mechanism is typically employed.
-
Rate Law: Based on the mechanism, a rate law is formulated. For the base-catalyzed hydration of CO2, the reaction rate is typically first-order with respect to both CO2 and the amine.
-
Mass Transfer Model: A model for the mass transfer of CO2 from the gas phase to the liquid phase is incorporated. This often involves concepts like the two-film theory.
b) Simulation Software:
-
Process Simulators: Software such as Aspen Plus is widely used to simulate the entire CO2 absorption process, including the reaction kinetics. These simulators have built-in thermodynamic and kinetic models for amine-based systems.
-
Custom Models: Researchers also develop custom mathematical models using software like MATLAB or Python. These models often involve solving a set of coupled partial differential equations that describe the concentration profiles of the reactants and products in the reactor.
Workflow for Comparison of Simulated and Experimental Data
The process of comparing simulated and experimental kinetic data follows a structured workflow to ensure the validity and accuracy of the models.
References
A Comparative Guide to the Long-Term Stability of Aromatic Amine Cured Materials
For Researchers, Scientists, and Drug Development Professionals
Introduction
The long-term stability of cured materials is a critical factor in a multitude of applications, from advanced composites in the aerospace industry to encapsulants for sensitive electronics and matrices for drug delivery systems. The choice of curing agent plays a pivotal role in defining the ultimate performance and durability of the polymer network. Aromatic amines are a class of curing agents renowned for imparting exceptional thermal stability, mechanical robustness, and chemical resistance to epoxy and polyurethane systems.
This guide provides a comparative overview of the long-term stability of materials cured with aromatic amines. While 4,4'-methylenebis(2,6-diisopropylaniline) (M-DIPA) is known for its contribution to high thermal stability, a notable scarcity of direct, peer-reviewed comparative studies on its long-term performance against other aromatic amines exists in publicly available literature. Therefore, this guide will focus on the established performance of widely studied aromatic amines such as 4,4'-diaminodiphenylmethane (DDM) and 4,4'-diaminodiphenyl sulfone (DDS) as key alternatives, presenting a framework for evaluating the long-term stability of these and other emerging curing agents like M-DIPA.
Key Performance Indicators for Long-Term Stability
The long-term stability of a cured material is assessed by its ability to retain its critical properties over time when exposed to various environmental stressors. Key performance indicators include:
-
Thermal Stability: The ability of the material to resist degradation at elevated temperatures. This is often characterized by the onset of decomposition temperature and the temperature at which significant weight loss occurs.
-
Thermo-oxidative Stability: The material's resistance to degradation in the presence of oxygen at elevated temperatures, a common real-world scenario.
-
Hydrolytic Stability: The resistance of the material to degradation when exposed to moisture or high humidity, which is crucial for applications in ambient or aqueous environments.
-
Mechanical Property Retention: The ability of the material to maintain its strength, stiffness, and toughness after prolonged exposure to aging conditions.
-
Photolytic (UV) Stability: The material's resistance to degradation upon exposure to ultraviolet radiation, which can cause discoloration, embrittlement, and loss of mechanical properties.
Comparative Performance of Aromatic Amine Curing Agents
While direct, side-by-side long-term stability data for M-DIPA is limited, the following table summarizes typical performance characteristics of epoxy resins cured with other common aromatic amines, providing a benchmark for comparison. It is important to note that the final properties of the cured material are highly dependent on the specific epoxy resin, the stoichiometry of the formulation, and the curing cycle.
| Performance Metric | 4,4'-Diaminodiphenylmethane (DDM) Cured Epoxy | 4,4'-Diaminodiphenyl Sulfone (DDS) Cured Epoxy | Key Considerations for M-DIPA (Hypothesized) |
| Glass Transition Temp. (Tg) | 150 - 180 °C | 180 - 220 °C[1] | Likely high, due to its rigid molecular structure. |
| Onset of Decomposition (TGA, N2) | ~350 - 380 °C | ~370 - 400 °C[1] | Expected to be in a similar or higher range. |
| Mechanical Strength Retention (after thermal aging) | Good, but can be susceptible to oxidation. | Excellent, due to the stabilizing effect of the sulfone group. | The bulky isopropyl groups may offer some steric hindrance to oxidative attack. |
| Water Absorption | Moderate | Lower than DDM[1] | The hydrophobic nature of the isopropyl groups might lead to lower water absorption. |
| UV Stability | Prone to yellowing and surface degradation. | Also susceptible to UV degradation, leading to discoloration. | Aromatic amines, in general, have poor UV stability. |
Experimental Protocols for Long-Term Stability Assessment
To rigorously evaluate the long-term stability of M-DIPA cured materials and compare them to alternatives, a series of accelerated aging and characterization tests should be performed. The following are detailed methodologies for key experiments.
Accelerated Thermal and Thermo-Oxidative Aging
Objective: To assess the material's resistance to degradation at elevated temperatures in both inert and oxidative atmospheres.
Methodology:
-
Prepare samples of the cured materials with standardized dimensions (e.g., as per ASTM D618).
-
Place the samples in a programmable oven with controlled temperature and atmosphere (e.g., nitrogen for thermal aging, air for thermo-oxidative aging).
-
Expose the samples to a series of elevated temperatures (e.g., 150°C, 175°C, 200°C) for extended periods (e.g., 100, 500, 1000 hours).
-
At each time point, remove a set of samples and allow them to cool to room temperature in a desiccator.
-
Characterize the aged samples for changes in mass, dimensions, visual appearance (e.g., color, cracking), mechanical properties (tensile strength, flexural modulus), and thermal properties (TGA, DSC).
Hydrolytic Stability Testing
Objective: To evaluate the material's resistance to degradation in the presence of water or humidity.
Methodology:
-
Prepare and pre-condition (dry) the cured material samples to a constant weight.
-
Immerse the samples in deionized water at various temperatures (e.g., 50°C, 70°C, 90°C) or place them in a humidity chamber at a controlled relative humidity (e.g., 85% RH) and temperature.
-
Periodically remove the samples, gently wipe off surface moisture, and weigh them to determine the water absorption kinetics.
-
After specific immersion/exposure times, characterize the samples for changes in mass, dimensions, mechanical properties, and glass transition temperature (Tg) to assess the extent of plasticization and degradation.
UV Degradation Testing
Objective: To determine the material's resistance to degradation from ultraviolet radiation.
Methodology:
-
Place samples of the cured material in a UV weathering chamber equipped with fluorescent UV lamps (e.g., UVA-340 for simulating sunlight).
-
Expose the samples to cycles of UV radiation and condensation to simulate outdoor conditions, following a standard such as ASTM G154.
-
Monitor the samples for changes in color (using a spectrophotometer), gloss, and surface morphology (using SEM).
-
After defined exposure times, perform mechanical tests to quantify the extent of embrittlement and property loss.
Visualizing the Evaluation Workflow
The following diagram illustrates a logical workflow for a comprehensive comparative study on the long-term stability of different curing agents.
Caption: Experimental workflow for comparing the long-term stability of cured materials.
Conclusion
The selection of an appropriate curing agent is paramount for ensuring the long-term reliability of polymeric materials. While aromatic amines as a class are known to provide excellent stability, the specific performance can vary significantly based on the molecular structure of the amine. Due to the limited availability of direct comparative data for M-DIPA, this guide has presented a framework for evaluation, highlighting the performance of well-established alternatives like DDM and DDS. For researchers and professionals in drug development and other high-performance fields, a thorough, in-house evaluation using the detailed experimental protocols provided is the most reliable approach to determining the optimal curing agent for a specific application. The logical workflow presented offers a roadmap for conducting such a comparative study, ensuring a comprehensive assessment of long-term stability and enabling data-driven material selection.
References
Safety Operating Guide
4,4'-Methylenebis(2,6-diisopropylaniline) proper disposal procedures
This document provides essential safety and logistical procedures for the proper disposal of 4,4'-Methylenebis(2,6-diisopropylaniline) (CAS No. 19900-69-7). The following step-by-step guidance is intended for researchers, scientists, and drug development professionals to ensure safe handling and regulatory compliance.
Hazard Summary
4,4'-Methylenebis(2,6-diisopropylaniline) is a chemical that requires careful handling due to its hazard profile. Understanding these hazards is the first step in ensuring safe disposal. The toxicological and physical properties of this substance have not been fully investigated.[1]
Table 1: GHS Hazard Classification for 4,4'-Methylenebis(2,6-diisopropylaniline)
| Hazard Class | Category | Hazard Statement |
| Acute Toxicity, Oral | Category 4 | H302: Harmful if swallowed[1] |
| Skin Corrosion/Irritation | Category 2 | H315: Causes skin irritation[1][2] |
| Serious Eye Damage/Irritation | Category 2A | H319: Causes serious eye irritation[1][2] |
| Specific Target Organ Toxicity | Category 3 | H335: May cause respiratory irritation[1][2] |
Pre-Disposal & Handling Safety Protocols
Prior to handling the chemical for disposal, all personnel must be equipped with the appropriate Personal Protective Equipment (PPE).
2.1 Required Personal Protective Equipment (PPE)
-
Eye and Face Protection: Wear chemical safety goggles or a face shield that is tested and approved under government standards such as NIOSH (US) or EN 166 (EU).[1]
-
Skin Protection: Handle with chemical-resistant gloves. A complete suit protecting against chemicals may be necessary depending on the potential for exposure.[1] Always inspect gloves before use and use a proper glove removal technique to avoid skin contact.[1]
-
Respiratory Protection: Work in a well-ventilated area.[1][3] If dust or aerosols are generated, use a P95 (US) or P1 (EU EN 143) particle respirator.[1]
2.2 Handling and Storage Precautions
-
Avoid all contact with skin and eyes and prevent the formation of dust and aerosols.[1]
-
Store waste material in a cool, dry, well-ventilated area in a tightly closed and suitable container awaiting disposal.[3]
Spill Management Protocol
In the event of a spill, immediate and appropriate action is critical to prevent exposure and environmental contamination.
Methodology:
-
Evacuate Personnel: Evacuate non-essential personnel to a safe area.[1]
-
Ensure Ventilation: Make sure the area is adequately ventilated.[1]
-
Don PPE: Before addressing the spill, put on all required personal protective equipment as outlined in Section 2.1.
-
Containment: Prevent the spill from spreading and ensure it does not enter drains or waterways.[1]
-
Cleanup: Without creating dust, sweep up or vacuum the spilled material.[1][2] Place the collected material into a suitable, closed, and properly labeled container for disposal.[1][3]
Waste Disposal Procedure
The standard and required method for disposing of 4,4'-Methylenebis(2,6-diisopropylaniline) is through a licensed professional waste disposal service.[1] Do not attempt to dispose of this chemical via standard laboratory drains or as regular solid waste.
Methodology:
-
Waste Collection: Collect the chemical waste, including any contaminated materials (e.g., paper towels, gloves), in a suitable, sealed, and clearly labeled container.[1][3]
-
Contaminated Packaging: Dispose of contaminated packaging in the same manner as the unused product.[1]
-
Contact Professional Disposal Service: Engage a licensed professional waste disposal service to handle the material. Consult your institution's Environmental Health and Safety (EHS) department for approved vendors and specific internal procedures.
-
Regulatory Compliance: Ensure the disposal is conducted in accordance with all applicable federal, state, and local environmental regulations.[2] In the United States, this includes adherence to the Resource Conservation and Recovery Act (RCRA) framework.[4][5]
-
Documentation: Complete all necessary waste manifest paperwork provided by the disposal service to ensure a "cradle-to-grave" record of the hazardous waste.
Disposal Workflow Visualization
The following diagram illustrates the decision-making and procedural flow for the proper disposal of 4,4'-Methylenebis(2,6-diisopropylaniline).
Caption: Disposal workflow for 4,4'-Methylenebis(2,6-diisopropylaniline).
References
Safeguarding Your Research: A Comprehensive Guide to Handling 4,4'-Methylenebis(2,6-diisopropylaniline)
Essential guidance for the safe handling and disposal of 4,4'-Methylenebis(2,6-diisopropylaniline) is critical for protecting laboratory personnel and the environment. This document provides immediate, procedural, and step-by-step instructions to ensure operational safety and compliance. Adherence to these protocols is paramount for minimizing risks associated with this chemical, which is known to cause skin and serious eye irritation, and may cause respiratory irritation.[1]
Personal Protective Equipment (PPE) at a Glance
A multi-layered approach to personal protection is necessary when working with 4,4'-Methylenebis(2,6-diisopropylaniline). The following table summarizes the required PPE.
| PPE Category | Item | Specification | Rationale |
| Eye and Face Protection | Safety Glasses & Face Shield | ANSI Z87.1 or EN 166 approved.[2] | To protect against splashes and dust that can cause serious eye irritation.[1][2] |
| Hand Protection | Chemical-resistant gloves | Consult manufacturer's specifications for compatibility. | To prevent skin contact which can cause irritation.[1] |
| Body Protection | Protective Clothing | Lab coat, long-sleeved shirt, and long pants. | To prevent skin exposure. |
| Respiratory Protection | NIOSH-approved respirator | Use in poorly ventilated areas or when dust/aerosols may be generated. | To prevent respiratory tract irritation.[1] |
Operational Plan: Step-by-Step Handling Procedures
A systematic workflow is crucial for minimizing exposure and ensuring safety.
1. Preparation and Engineering Controls:
-
Ensure a well-ventilated work area.[2][3] An operational eyewash station and safety shower must be readily accessible.[3][4]
-
Gather all necessary PPE as outlined in the table above.
-
Prepare a designated area for the experiment, ensuring it is clean and uncluttered.
2. Handling the Chemical:
-
Wear all required PPE before handling the container.
-
Avoid the formation of dust and aerosols.[2]
-
Minimize the quantities of the chemical used.
-
Wash hands thoroughly after handling, even if gloves were worn.[2][3]
3. In Case of Exposure:
-
Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.[2] Seek immediate medical attention.[1][2]
-
Skin Contact: Remove contaminated clothing and wash the affected area with soap and plenty of water.[1][2] If skin irritation occurs, seek medical advice.[1]
-
Inhalation: Move the individual to fresh air. If breathing is difficult, provide oxygen. Seek medical attention if you feel unwell.[1]
-
Ingestion: Do NOT induce vomiting. Rinse mouth with water and seek immediate medical attention.[2]
Disposal Plan: Managing Waste Safely and Responsibly
Proper disposal is a critical final step in the chemical handling workflow.
1. Waste Collection:
-
Collect all waste material, including any contaminated PPE, in a suitable, labeled, and closed container.[2]
-
Do not mix with other waste streams.
2. Storage Pending Disposal:
-
Store the sealed waste container in a designated, well-ventilated, and secure area, away from incompatible materials.
3. Final Disposal:
-
Dispose of the chemical waste through a licensed professional waste disposal service.[2]
-
Follow all local, regional, and national regulations for chemical waste disposal.[1] Do not allow the product to enter drains.[2]
-
Contaminated packaging should be disposed of as unused product.[2]
Workflow for Safe Handling of 4,4'-Methylenebis(2,6-diisopropylaniline)
Caption: Logical workflow for the safe handling of 4,4'-Methylenebis(2,6-diisopropylaniline).
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
